ANG1005
Description
Properties
CAS No. |
1075214-55-9 |
|---|---|
Molecular Formula |
C257H308N32O79 |
Molecular Weight |
5109 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-[[4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoyl]amino]-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C257H308N32O79/c1-133-174(123-255(348)216(363-238(342)155-81-51-30-52-82-155)210-249(18,177(301)120-180-252(210,130-351-180)366-141(9)296)213(319)204(354-138(6)293)196(133)246(255,12)13)357-241(345)207(201(149-69-39-24-40-70-149)287-219(322)152-75-45-27-46-76-152)360-193(316)106-101-185(306)264-109-59-57-87-161(271-190(311)128-270-222(325)160(89-61-111-266-244(260)261)273-234(337)173(129-290)272-189(310)127-268-188(309)126-269-223(326)166(116-147-91-95-158(299)96-92-147)278-230(333)168(114-145-65-35-22-36-66-145)279-231(334)169(115-146-67-37-23-38-68-146)283-235(338)199(136(4)291)285-187(308)103-108-195(318)362-209(203(151-73-43-26-44-74-151)289-221(324)154-79-49-29-50-80-154)243(347)359-176-125-257(350)218(365-240(344)157-85-55-32-56-86-157)212-251(20,179(303)122-182-254(212,132-353-182)368-143(11)298)215(321)206(356-140(8)295)198(135(176)3)248(257,16)17)224(327)274-163(90-62-112-267-245(262)263)225(328)281-170(118-183(258)304)233(336)282-171(119-184(259)305)232(335)280-167(113-144-63-33-21-34-64-144)229(332)275-162(228(331)286-200(137(5)292)236(339)277-165(100-105-192(314)315)226(329)276-164(99-104-191(312)313)227(330)284-172(237(340)341)117-148-93-97-159(300)98-94-148)88-58-60-110-265-186(307)102-107-194(317)361-208(202(150-71-41-25-42-72-150)288-220(323)153-77-47-28-48-78-153)242(346)358-175-124-256(349)217(364-239(343)156-83-53-31-54-84-156)211-250(19,178(302)121-181-253(211,131-352-181)367-142(10)297)214(320)205(355-139(7)294)197(134(175)2)247(256,14)15/h21-56,63-86,91-98,136-137,160-182,199-212,216-218,290-292,299-303,348-350H,57-62,87-90,99-132H2,1-20H3,(H2,258,304)(H2,259,305)(H,264,306)(H,265,307)(H,268,309)(H,269,326)(H,270,325)(H,271,311)(H,272,310)(H,273,337)(H,274,327)(H,275,332)(H,276,329)(H,277,339)(H,278,333)(H,279,334)(H,280,335)(H,281,328)(H,282,336)(H,283,338)(H,284,330)(H,285,308)(H,286,331)(H,287,322)(H,288,323)(H,289,324)(H,312,313)(H,314,315)(H,340,341)(H4,260,261,266)(H4,262,263,267)/t136?,137-,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180-,181-,182-,199+,200+,201+,202+,203+,204-,205-,206-,207-,208-,209-,210+,211+,212+,216+,217+,218+,249-,250-,251-,252+,253+,254+,255-,256-,257-/m1/s1 |
InChI Key |
GBVKRUOMSUTVPW-AHNVSIPUSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCCNC(=O)CCC(=O)O[C@H]([C@H](C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)C(=O)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]5[C@]3(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C1=CC=CC=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)O)NC(=O)CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C1=CC=CC=C1)C(=O)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]5[C@]3(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C1=CC=CC=C1)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)NCCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCCNC(=O)CCC(=O)OC(C(C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)C(=O)OC1CC2(C(C3C(C(CC5C3(CO5)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C1=CC=CC=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C1=CC=CC=C1)C(=O)OC1CC2(C(C3C(C(CC5C3(CO5)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C1=CC=CC=C1)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
ANG1005: A Technical Guide on the Mechanism of Action in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ANG1005, a peptide-drug conjugate designed for the treatment of glioblastoma. It details the molecule's mechanism of action, from its transport across the blood-brain barrier to its cytotoxic effects within tumor cells, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Concept: Overcoming the Blood-Brain Barrier
Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, largely due to the protective blood-brain barrier (BBB). The BBB is a specialized system of capillary endothelial cells that prevents most therapeutic agents from reaching the brain parenchyma.[1][2] Paclitaxel (B517696), a potent anti-cancer agent, is normally ineffective against glioblastoma because it is actively removed from the BBB by the P-glycoprotein (P-gp) efflux pump.[2][3]
This compound is a novel drug conjugate engineered to circumvent this challenge. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[4][5][6] This design leverages a physiological pathway to deliver paclitaxel to brain tumors.[1]
Mechanism of Action: A Dual-Targeting Approach
The mechanism of action of this compound can be described in a two-step process: transport across the BBB and intracellular drug release and action.
Step 1: LRP1-Mediated Transcytosis Across the BBB
This compound's ability to cross the BBB is mediated by the low-density lipoprotein receptor-related protein 1 (LRP1).[7][8][9] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated on malignant glioma cells.[10][11][12][13]
The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[14][15] The binding of this compound to LRP1 initiates receptor-mediated transcytosis, a process that actively transports the entire conjugate from the bloodstream, across the endothelial cells, and into the brain parenchyma.[2][16] This transport mechanism effectively bypasses the P-gp efflux pump that typically expels paclitaxel.[3][6] Preclinical studies have demonstrated that this process significantly increases the delivery of paclitaxel to the brain.[3][17]
Step 2: Tumor Cell Uptake and Intracellular Paclitaxel Release
Once within the brain parenchyma, this compound targets glioblastoma cells, which also overexpress the LRP1 receptor.[13][18] The conjugate binds to LRP1 on the tumor cell surface and is internalized through endocytosis.[4]
Inside the glioblastoma cell, the this compound conjugate is trafficked to lysosomes. Within the acidic environment of the lysosome, esterase enzymes cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide.[2][4] This releases the three active paclitaxel molecules into the cytoplasm.
The freed paclitaxel then exerts its well-established antineoplastic effect. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and disassembly.[2][6] This disruption of microtubule function leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis and tumor cell death.[2][3][6]
Quantitative Data Summary
The efficacy of this compound's transport and action has been quantified in several preclinical and clinical studies.
Table 1: Preclinical Brain Uptake and Efficacy
| Parameter | This compound | Paclitaxel (Control) | Fold Increase | Reference |
| Brain Influx Transfer Coefficient (Kin) | 7.3 ± 0.2 x 10-3 mL/s/g | 8.5 ± 0.5 x 10-5 mL/s/g | 86-fold | [17] |
| In Vivo Brain/Metastases Uptake | - | - | 4 to 54-fold | [17] |
| Survival in U87 MG Xenograft Model | Significant Increase | - | - | [1][14] |
Table 2: Phase I/II Clinical Trial Data in Recurrent High-Grade Glioma
| Study Phase | Dose | Key Efficacy Endpoint | Result | Reference |
| Phase I | ≥ 300 mg/m² | Disease Control Rate (Stable Disease or better) | 56% | [11] |
| Phase I | 650 mg/m² | Recommended Phase II Dose (MTD) | - | [11] |
| Phase II (NCT01967810) | 600 mg/m² | Median Progression-Free Survival (PFS) | 1.4 months | [12][19][20] |
| Phase II (Arm 1: Recurrent GBM) | 600 mg/m² | Median Overall Survival (OS) | 13.4 months | [12][19][20] |
| Phase II (Arm 2: Bevacizumab Refractory) | 600 mg/m² | Median Overall Survival (OS) | 5.8 months | [12][19][20] |
Note: While the Phase II trial (NCT01967810) established the safety of this compound, it did not meet its primary efficacy endpoints in a heavily pretreated patient population.[10][12][19]
Key Experimental Protocols
The mechanism and efficacy of this compound have been elucidated through various key experiments.
In Situ Brain Perfusion
-
Objective: To quantify the rate of this compound transport across the BBB.
-
Methodology: The brain vasculature of anesthetized rats is isolated and perfused with a buffered saline solution containing radiolabeled 125I-ANG1005 or 3H-paclitaxel for a short duration. After perfusion, the brain is removed, and radioactivity is measured to calculate the brain influx transfer coefficient (Kin), representing the unidirectional influx rate. To confirm LRP1 involvement, competitive inhibition studies are performed by co-perfusing with unlabeled Angiopep-2 or other LRP ligands.[17]
Intracerebral Tumor Xenograft Model
-
Objective: To assess the in vivo anti-tumor efficacy of this compound.
-
Methodology: Human U87 MG glioblastoma cells are stereotactically implanted into the brains of immunodeficient nude mice. After tumor establishment, mice are treated with intravenous injections of this compound, paclitaxel, or a vehicle control. Animal survival, body weight, and clinical symptoms are monitored daily. The primary endpoint is a significant increase in the survival of this compound-treated mice compared to control groups.[6]
Cell Cycle Analysis
-
Objective: To confirm the intracellular mechanism of action of paclitaxel released from this compound.
-
Methodology: U87 MG glioblastoma cells are cultured and treated with equimolar concentrations of this compound or paclitaxel for 24 hours. Following treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide. The DNA content of individual cells is then analyzed using a flow cytometer. An accumulation of cells in the G2/M phase of the cell cycle indicates mitotic arrest, consistent with paclitaxel's mechanism.[6]
Conclusion
This compound represents a sophisticated approach to drug delivery for glioblastoma. By conjugating paclitaxel to the Angiopep-2 peptide, it successfully utilizes the LRP1 receptor for active transport across the blood-brain barrier and into tumor cells. Once inside, it releases its cytotoxic payload, leading to mitotic arrest and apoptosis. While clinical trials in heavily pretreated glioma patients have not shown significant efficacy, the mechanism of this compound demonstrates the potential of peptide-drug conjugates to overcome the significant challenge of the blood-brain barrier in treating central nervous system malignancies.[12]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Paclitaxel trevatide - Wikipedia [en.wikipedia.org]
- 3. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - ProQuest [proquest.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. FDA grants fast-track designation to Angiochem’s glioblastoma multiforme drug - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ANG1005: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ANG1005 is a novel peptide-drug conjugate (PDC) engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. This document provides a comprehensive technical overview of this compound, detailing its molecular structure, chemical properties, synthesis, and mechanism of action. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed experimental protocols and insights into the biological activity of this promising therapeutic agent.
Molecular Structure and Chemical Properties
This compound is a conjugate of the 19-amino acid peptide Angiopep-2 and three molecules of the chemotherapeutic agent paclitaxel.[1][2] The Angiopep-2 peptide acts as a carrier, facilitating the transport of paclitaxel across the BBB.
Structure of Angiopep-2
Angiopep-2 is a proprietary peptide with the following amino acid sequence:
TFFYGGSRGKRNNFKTEEY
Structure of this compound
Three molecules of paclitaxel are covalently linked to Angiopep-2 via cleavable succinyl ester bonds. These linkages occur at the N-terminal amino group and the primary amino groups of the lysine (B10760008) residues at positions 10 and 15 of the Angiopep-2 peptide.[3]
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C257H308N32O79 | [3] |
| Molecular Weight | 5109.14 g/mol | [3][4] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [5] |
| Appearance | White to off-white solid | N/A |
| Storage | Powder: -80°C for up to 6 months | [5] |
Synthesis and Purification
The synthesis of this compound involves a two-step process: the activation of paclitaxel and its subsequent conjugation to Angiopep-2.
Synthesis of 2'-Succinyl-NHS-Paclitaxel
The first step is the reaction of paclitaxel with succinic anhydride (B1165640) to form 2'-succinyl-paclitaxel. This intermediate is then reacted with N-hydroxysuccinimide (NHS) to yield the activated 2'-succinyl-NHS-paclitaxel.[6]
Conjugation of 2'-Succinyl-NHS-Paclitaxel to Angiopep-2
This compound is synthesized by reacting Angiopep-2 with a molar excess of 2'-succinyl-NHS-paclitaxel.
Experimental Protocol: Synthesis of this compound [3]
-
Dissolve Angiopep-2 in a solution of 68% dimethyl sulfoxide (B87167) (DMSO) in Ringer's solution (pH 7.2).
-
Add 1 molar equivalent of 2'-NHS-paclitaxel to the Angiopep-2 solution.
-
Incubate the reaction mixture at 12°C for approximately 24 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the resulting this compound conjugate using hydrophobic chromatography.
-
Characterize the final product by mass spectrometry to confirm the conjugation of three paclitaxel molecules to one Angiopep-2 peptide.
Purification and Characterization
Purification of this compound is typically achieved using reversed-phase HPLC.
Experimental Protocol: HPLC Purification of this compound [7]
-
System: Varian Prostar HPLC system with UV detection.
-
Column: Reverse-phase C18 YMC-Pak ODS-AM (5 µm, 150 x 4.6 mm).
-
Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.05% TFA.
-
Flow Rate: 1 mL/min.
-
Gradient: A gradient of mobile phase B is used to elute the conjugate.
-
Detection: UV absorbance at 229 nm.
Characterization of the purified this compound is performed using mass spectrometry to confirm its molecular weight.
Biological Activity and Mechanism of Action
This compound is designed to exploit the low-density lipoprotein receptor-related protein 1 (LRP1) transport system to cross the BBB.[1][8] LRP1 is overexpressed on the surface of brain capillary endothelial cells and many types of cancer cells.
Signaling Pathway
The proposed mechanism of action for this compound is as follows:
-
Binding to LRP1: this compound binds to LRP1 on the surface of brain endothelial cells.
-
Transcytosis across the BBB: The this compound-LRP1 complex undergoes receptor-mediated transcytosis, transporting the drug conjugate across the endothelial cell layer into the brain parenchyma.
-
Tumor Cell Uptake: this compound then binds to LRP1 expressed on the surface of tumor cells and is internalized via endocytosis.
-
Paclitaxel Release: Within the acidic environment of the endosomes and lysosomes, the ester linkages between paclitaxel and Angiopep-2 are cleaved, releasing the active paclitaxel molecules into the cytoplasm of the tumor cell.[2]
-
Microtubule Stabilization: The released paclitaxel binds to β-tubulin subunits within microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[9]
This compound signaling pathway from BBB transport to apoptosis.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines in vitro.
Table: In Vitro Cytotoxicity of this compound [3]
| Cell Line | Cancer Type | IC50 (nM) |
| U-87 MG | Glioblastoma | 2.7 |
| NCI-H460 | Non-small cell lung cancer | 3.1 |
| MDA-MB-231 | Breast cancer | 8.3 |
| A549 | Lung cancer | 4.5 |
| PC-3 | Prostate cancer | 6.2 |
In vivo studies in animal models have shown that this compound can effectively cross the BBB and inhibit tumor growth.
Experimental Protocol: In Vivo Xenograft Model [10]
-
Implant human tumor cells (e.g., U-87 MG or NCI-H460) intracranially in immunocompromised mice.
-
Allow tumors to establish and reach a predetermined size.
-
Administer this compound (e.g., 20 mg/kg) and a vehicle control intravenously or intraperitoneally.
-
Monitor tumor growth over time using imaging techniques such as MRI.
-
Assess overall survival of the animals in each treatment group.
Experimental Workflows
The evaluation of this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of therapies for brain tumors. Its unique design, which combines the potent anticancer activity of paclitaxel with a peptide vector capable of crossing the BBB, addresses a major challenge in neuro-oncology. The data presented in this guide highlight the promising preclinical efficacy of this compound and provide a foundation for its continued investigation in clinical settings.[8][11] Further research into its long-term safety and efficacy in diverse patient populations is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiopep-2 and its Function in ANG1005: A Technical Guide to a Brain-Penetrating Peptide-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Angiopep-2 peptide, its sequence, and its pivotal role in the function of ANG1005, a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB). We will explore the mechanism of action, present key quantitative data from preclinical studies, detail the experimental methodologies used for its characterization, and visualize the core biological pathways and workflows.
Introduction: Overcoming the Blood-Brain Barrier
The blood-brain barrier is a formidable, selective barrier that protects the central nervous system (CNS) but also severely restricts the entry of therapeutic agents, posing a major challenge in the treatment of brain malignancies like glioblastoma and brain metastases. This compound is an innovative therapeutic designed to circumvent this obstacle. It is a peptide-drug conjugate that links Angiopep-2, a proprietary 19-amino acid peptide vector, to three molecules of the potent chemotherapeutic agent, paclitaxel (B517696).[1][2] The Angiopep-2 component is the key to this system, acting as a "Trojan horse" to ferry the cytotoxic payload across the BBB and into tumor cells.
The Angiopep-2 Peptide
Angiopep-2 is a synthetic peptide derived from the Kunitz domain of human aprotinin.[3] It was specifically designed to target the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor highly expressed on the surface of brain capillary endothelial cells that form the BBB.[3][4]
Peptide Sequence
The primary amino acid sequence of Angiopep-2 is as follows:
Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr [3][5]
This compound: Structure and Mechanism of Action
This compound, also known as paclitaxel trevatide, consists of the Angiopep-2 peptide covalently linked to three paclitaxel molecules through a cleavable ester linkage.[1][6] This design leverages the LRP1 receptor for a multi-step delivery process.
The mechanism involves two critical phases of receptor-mediated transport:
-
Transcytosis across the BBB: this compound binds to LRP1 on the luminal side of brain endothelial cells. This interaction triggers receptor-mediated transcytosis, a process that transports the entire conjugate across the endothelial cell from the blood into the brain parenchyma.[1][4]
-
Endocytosis into Tumor Cells: LRP1 is also frequently overexpressed on the surface of tumor cells, including glioblastoma.[7] Once in the brain, this compound binds to LRP1 on these cancer cells, initiating receptor-mediated endocytosis and internalizing the drug conjugate into the cell.[1][8]
Inside the tumor cell, lysosomal esterases cleave the linkers, releasing the three paclitaxel molecules.[1] The liberated paclitaxel then exerts its cytotoxic effect by binding to and stabilizing microtubules, leading to a blockage of the cell cycle in the G2/M phase and subsequent cell death.
Visualizing the Pathway
The following diagram illustrates the LRP1-mediated transport of this compound across the blood-brain barrier and its subsequent action within a tumor cell.
Quantitative Data Summary
Preclinical studies have provided key quantitative metrics defining the binding, transport, and efficacy of Angiopep-2 and this compound.
Table 1: Angiopep-2 Binding and Transport Properties
| Parameter | Value | Method | Significance |
| Apparent Affinity (Angiopep-2) | 313 nM | Kinetic analysis in RBE4 cells | Defines the concentration for effective receptor engagement leading to transport.[7] |
| Brain Influx (K_in) (this compound) | 7.3 ± 0.2 x 10⁻³ mL/s/g | In Situ Rat Brain Perfusion | Demonstrates rapid and significant transport into the brain. |
| Brain Influx (K_in) (Paclitaxel) | 8.5 ± 0.5 x 10⁻⁵ mL/s/g | In Situ Rat Brain Perfusion | Serves as a baseline, showing this compound has an ~86-fold higher brain influx rate. |
Table 2: In Vitro Cytotoxicity (IC50) of this compound vs. Paclitaxel
The drug concentration required to inhibit cell proliferation by 50% (IC50) after 48 hours of exposure.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| U87 MG | Glioblastoma | 5.1 | 6.4 |
| U118 | Glioblastoma | 2.7 | 7.2 |
| U251 | Glioblastoma | 4.5 | 9.3 |
| NCI-H460 | Lung Carcinoma | 5.2 | 7.3 |
| A549 | Lung Carcinoma | 2.9 | 3.6 |
| Calu-3 | Lung Carcinoma | 8.3 | 17.2 |
| SK-OV-3 | Ovarian Carcinoma | 3.1 | 4.9 |
The data indicates that the conjugation to Angiopep-2 does not compromise, and in some cases may enhance, the intrinsic cytotoxic potency of paclitaxel.
Key Experimental Protocols
The quantitative data presented were generated using specialized experimental techniques. Detailed methodologies for two key assays are provided below.
Protocol: In Situ Brain Perfusion
This technique was used to measure the brain uptake (K_in) of this compound compared to paclitaxel.
-
Animal Model: Male CD-1 mice or rats are anesthetized.
-
Surgical Preparation: The common carotid artery is exposed and catheterized for perfusion.
-
Perfusion: The brain is perfused for a defined period (e.g., 1 to 5 minutes) with a physiological Ringer's solution containing the radiolabeled test article ([¹²⁵I]this compound or [³H]paclitaxel) at a known concentration (e.g., 10-50 nM).
-
Washout: Following perfusion, the brain vasculature is washed for 60-120 seconds with a tracer-free solution to remove the compound remaining in the capillaries.
-
Sample Collection: The brain is harvested, and the perfused hemisphere is isolated.
-
Capillary Depletion (Optional but Recommended): To distinguish between compound in the brain parenchyma versus that still associated with the endothelial cells, the brain homogenate is centrifuged through a dextran (B179266) gradient. This separates the capillary-depleted parenchyma (supernatant) from the capillary pellet.
-
Quantification: The amount of radioactivity in the brain homogenate (or parenchyma fraction) and aliquots of the perfusion fluid is measured using a gamma or beta counter.
-
Calculation: The brain volume of distribution (Vd) is calculated and used to determine the unidirectional transfer coefficient (K_in), which represents the rate of influx into the brain.
Protocol: In Vitro Cytotoxicity ([³H]Thymidine Incorporation Assay)
This assay was employed to determine the IC50 values for this compound and paclitaxel.
-
Cell Plating: Human tumor cells (e.g., U87 MG, NCI-H460) are seeded into 96-well plates and allowed to adhere and grow for 24-48 hours.
-
Drug Treatment: Cells are incubated for 48 hours with increasing concentrations of either this compound or paclitaxel. Control wells receive vehicle only.
-
Radiolabeling: After the treatment period, 1 µCi of [³H]thymidine is added to each well.
-
Incorporation: The plates are incubated for an additional 2 hours at 37°C, allowing the radiolabeled thymidine (B127349) to be incorporated into the DNA of proliferating cells.
-
Harvesting: Cells are harvested onto filter mats using a cell harvester, which lyses the cells and traps the DNA containing the incorporated [³H]thymidine.
-
Quantification: The radioactivity on the filter mats is measured using a liquid scintillation counter (beta counter).
-
Data Analysis: The counts per minute (CPM) are plotted against drug concentration. A dose-response curve is generated, and the IC50 value is calculated as the drug concentration that causes a 50% reduction in [³H]thymidine incorporation compared to untreated control cells.
Conclusion and Future Directions
The Angiopep-2 peptide is a highly effective brain delivery vector that, when conjugated to paclitaxel to form this compound, facilitates significant transport across the blood-brain barrier via the LRP1 receptor. Preclinical data robustly demonstrate that this compound retains the potent cytotoxicity of paclitaxel while achieving vastly superior brain influx. This peptide-drug conjugate technology represents a promising strategy for treating primary and metastatic brain tumors, and the principles underlying its design may be applicable to a wide range of CNS-targeted therapeutics. Further research is focused on exploring the full clinical potential of this compound and applying the Angiopep platform to other therapeutic payloads.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
LRP1 Receptor Interaction with ANG1005: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of brain malignancies. This technical guide provides an in-depth overview of the interaction between this compound and the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), a key receptor facilitating its transport into the brain. This compound consists of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide engineered to bind to LRP1.[1][2][3] This conjugation strategy aims to enhance the delivery of paclitaxel to brain tumors, including gliomas and brain metastases from other cancers.[4][5][6]
Mechanism of Action: LRP1-Mediated Transcytosis
The primary mechanism by which this compound crosses the BBB is through LRP1-mediated transcytosis.[7][8] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated in various cancer cells, including high-grade gliomas.[9][10] The Angiopep-2 peptide component of this compound specifically targets and binds to LRP1.[6][11] This binding event initiates a process of receptor-mediated endocytosis, where the this compound-LRP1 complex is internalized into the endothelial cell. Subsequently, the complex is transported across the cell (transcytosis) and released into the brain parenchyma.[8][12] Once in the brain, this compound can be taken up by LRP1-expressing tumor cells through a similar endocytic process.[3][7] Inside the cancer cell, esterases cleave the linker, releasing the paclitaxel molecules to exert their cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[8][13][14]
dot
Caption: LRP1-mediated transcytosis of this compound across the BBB.
Quantitative Data Summary
The conjugation of paclitaxel to Angiopep-2 significantly enhances its ability to penetrate the brain. Preclinical studies have provided quantitative data demonstrating the superior brain uptake of this compound compared to unconjugated paclitaxel.
| Parameter | This compound | Paclitaxel | Fold Increase | Reference |
| Brain Influx Coefficient (Kin) | 7.3 ± 0.2 x 10-3 mL/s/g | 8.5 ± 0.5 x 10-5 mL/s/g | ~86-fold | [5][9] |
| In Vivo Brain Uptake (30 min post-injection) | - | - | 4 to 54-fold higher than paclitaxel | [9] |
| In Vitro IC50 (NCI-H460 cells) | 10.5 ± 1.5 nM | 3.5 ± 0.5 nM | - | [13] |
| In Vitro IC50 (U87 MG cells) | 20.0 ± 4.0 nM | 4.0 ± 1.0 nM | - | [13] |
LRP1 Signaling Pathways
While the primary role of LRP1 in the context of this compound is receptor-mediated transport, LRP1 is also known to be a multifunctional receptor involved in various cellular signaling pathways. Ligand binding to LRP1 can trigger intracellular signaling cascades that regulate cell growth, migration, and survival.[15][16] Key signaling pathways associated with LRP1 include the mitogen-activated protein kinase (MAPK) and the Akt pathways.[17] The activation of these pathways by LRP1 ligands can have profound effects on cell physiology.[15] It is plausible that the interaction of this compound with LRP1, in addition to facilitating drug delivery, could modulate these signaling pathways within tumor cells, potentially influencing the overall therapeutic response.
dot
Caption: General LRP1 signaling pathways.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the interaction between LRP1 and this compound.
In Situ Brain Perfusion
This technique is used to measure the brain uptake of substances from the bloodstream under controlled conditions.
dot
Caption: Workflow for in situ brain perfusion experiment.
Protocol Summary:
-
The common carotid artery is exposed and cannulated.
-
A perfusion fluid containing a known concentration of radiolabeled this compound (e.g., 125I-ANG1005) is infused at a constant rate for a short duration (e.g., 120 seconds).[9]
-
To assess the specificity of LRP1-mediated transport, competitive inhibition studies can be performed by co-infusing an excess of unlabeled Angiopep-2 or other LRP ligands.[9][13]
-
At the end of the perfusion, the brain is removed, and the amount of radioactivity is quantified to determine the brain influx coefficient (Kin).[5][9]
In Vivo Drug Distribution in Brain Metastases Model
This method assesses the accumulation of this compound in both healthy brain tissue and brain tumors.
Protocol Summary:
-
Mice are intracranially injected with human breast cancer cells (e.g., MDA-MB-231BR) to establish experimental brain metastases.[9]
-
Once tumors are established, radiolabeled this compound (e.g., 125I-ANG1005) and a control compound (e.g., 14C-paclitaxel) are administered intravenously.[9]
-
At a specified time point (e.g., 30 minutes) after injection, the animals are euthanized, and the brains are harvested.[9]
-
Capillary depletion can be performed to distinguish between the drug that has crossed the BBB and the drug remaining in the brain vasculature.[9]
-
The concentration of the radiolabeled compounds in the brain parenchyma and in the brain metastases is determined by quantitative autoradiography or scintillation counting.[9]
Cell Proliferation Assay (IC50 Determination)
This in vitro assay measures the cytotoxic potential of this compound against cancer cell lines.
Protocol Summary:
-
Cancer cell lines (e.g., U87 MG glioblastoma, NCI-H460 lung carcinoma) are seeded in 96-well plates.[13]
-
The cells are treated with a range of concentrations of this compound or paclitaxel for a defined period (e.g., 24 hours).[13]
-
Cell proliferation is assessed using methods such as [3H]thymidine incorporation or other viability assays.[13]
-
The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated.[13]
Conclusion
The interaction between this compound and the LRP1 receptor is a cornerstone of its mechanism for delivering paclitaxel across the blood-brain barrier. The high affinity of the Angiopep-2 moiety for LRP1 facilitates efficient receptor-mediated transcytosis, leading to significantly enhanced brain accumulation of the drug compared to standard paclitaxel. The quantitative data from preclinical studies robustly support this enhanced delivery. While this compound has shown promise in preclinical models and early-phase clinical trials, further research is ongoing to fully elucidate its efficacy and safety profile in patients with brain malignancies.[1][10][18] Understanding the detailed molecular interactions and the potential modulation of LRP1 signaling pathways will be crucial for optimizing the therapeutic application of this compound and for the future design of brain-penetrating drug delivery systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel trevatide - Wikipedia [en.wikipedia.org]
- 9. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LRP1-Activated Cell-Signaling [pathology.ucsd.edu]
- 16. Signaling through LRP1: Protection from atherosclerosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LRP-1: Functions, Signaling and Implications in Kidney and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ANG1005 Transport Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ANG1005, a novel peptide-drug conjugate designed to overcome the challenges of the blood-brain barrier (BBB) for the treatment of central nervous system (CNS) malignancies. We will delve into its mechanism of action, supported by quantitative data from preclinical and clinical studies, and detail the experimental protocols used to evaluate its efficacy.
Core Concept: Overcoming the Blood-Brain Barrier
The BBB is a highly selective barrier formed by cerebrovascular endothelial cells, which are interconnected by tight junctions.[1] This barrier restricts the passage of most therapeutic agents, including chemotherapeutics like paclitaxel (B517696), into the brain.[1][2] this compound was developed to circumvent this limitation. It is a peptide-drug conjugate consisting of three molecules of the cytotoxic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[3][4] This design leverages a specific transport system to ferry the chemotherapy drug across the BBB.[3]
Mechanism of Transport: LRP1-Mediated Transcytosis
This compound's ability to cross the BBB is primarily mediated by the low-density lipoprotein receptor-related protein 1 (LRP1).[2][5] LRP1 is highly expressed on the surface of capillary endothelial cells that constitute the BBB.[3][6] The Angiopep-2 peptide component of this compound acts as a ligand for LRP1, initiating a process of receptor-mediated transcytosis.[6][7]
The proposed mechanism involves the following steps:
-
Binding: this compound in circulation binds to the LRP1 receptor on the luminal side of the BBB endothelial cells.[2]
-
Endocytosis: Upon binding, the this compound-LRP1 complex is internalized into the endothelial cell via endocytosis.[1]
-
Transcytosis: The endocytic vesicle transports this compound across the cytoplasm of the endothelial cell.
-
Exocytosis: The vesicle fuses with the abluminal membrane, releasing this compound into the brain parenchyma.[2]
-
Tumor Cell Uptake: LRP1 is also upregulated in various tumor cells, including gliomas and brain metastases.[1][7] This allows this compound to be taken up by cancer cells through a similar LRP1-mediated endocytosis mechanism.[3][7]
-
Drug Release: Once inside the tumor cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular esterases, releasing the active paclitaxel to exert its cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[4][8]
A significant advantage of this transport mechanism is that this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of multidrug resistance that actively transports many chemotherapeutic agents out of the brain.[3][4]
Quantitative Data Summary
The efficacy of this compound in crossing the BBB and its anti-tumor activity has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Preclinical Brain Uptake of this compound vs. Paclitaxel
| Parameter | This compound | Paclitaxel | Fold Increase | Study Type | Reference |
| Brain Influx Coefficient (Kin) | 7.3 x 10-3 mL/s/g | 8.5 x 10-5 mL/s/g | ~86-fold | In situ rat brain perfusion | [1][9] |
| Brain Uptake (30 min post-IV) | 25.5 nCi/g (normalized) | 1.2 nCi/g (normalized) | ~21-fold | In vivo mouse model | [1] |
| Brain Metastases Uptake (30 min post-IV) | 33.6 nCi/g | 4.6 nCi/g | ~7-fold | In vivo mouse model | [1] |
Table 2: Clinical Efficacy of this compound in Patients with Brain Metastases
| Study Phase | Patient Population | Dose | Intracranial Objective Response Rate (iORR) | Intracranial Disease Control Rate (Stable Disease or Better) | Reference |
| Phase II | Breast Cancer Brain Metastases (BCBM) | 600 mg/m² q21d | 15% (Investigator) / 8% (IRF) | 77% | [3] |
| Phase II | BCBM with Leptomeningeal Carcinomatosis | 600 mg/m² q21d | N/A | 79% | [3] |
| Phase I | Brain Metastases from Solid Tumors | ≥420 mg/m² | 22% (Partial Response) | 78% (PR + Stable Disease) | [10] |
Table 3: Pharmacokinetic Parameters of this compound (Phase I)
| Dose | Cmax | AUCinf | T1/2 | Clearance (CL) | Reference |
| 650 mg/m² | 306 µg/mL | 2571 µg·h/mL | 4.0 h | 285 mL/m²·h | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this compound research.
This technique is used to measure the brain influx transfer coefficient (Kin) of a compound, representing its transport rate across the BBB.
-
Objective: To quantify the unidirectional uptake of radiolabeled this compound and paclitaxel from the vasculature into the brain.
-
Methodology:
-
Animal Model: Adult male rats are typically used.
-
Anesthesia and Surgery: The animal is anesthetized, and the common carotid artery is exposed and catheterized for perfusion, while the external carotid artery is ligated.
-
Perfusion: The brain is perfused for a short duration (e.g., 120 seconds) with a physiological buffer containing a known concentration of the radiolabeled test compound (e.g., 125I-ANG1005 or 3H-paclitaxel) and a vascular space marker (e.g., 14C-sucrose).[1]
-
Sample Collection: Following perfusion, the animal is decapitated, and the brain is removed. Brain samples are homogenized for analysis.
-
Quantification: Radioactivity in the brain homogenate is measured using a liquid scintillation counter or gamma counter.
-
Calculation: The Kin is calculated by dividing the amount of tracer in the brain parenchyma (corrected for vascular space) by the integral of the perfusate concentration over time.[1][9]
-
-
Inhibition Studies: To confirm LRP1-mediated transport, the perfusion can be repeated in the presence of unlabeled Angiopep-2 or other LRP ligands like aprotinin (B3435010) or receptor-associated protein (RAP). A significant reduction in Kin indicates competitive inhibition at the receptor.[1]
This protocol assesses the distribution of this compound in both healthy brain tissue and brain metastases after systemic administration.
-
Objective: To compare the accumulation of this compound and paclitaxel in the brain and brain tumors in vivo.
-
Methodology:
-
Animal Model: Mice bearing intracerebral metastases (e.g., from MDA-MB-231BR breast cancer cells) are used.[1][12]
-
Administration: Radiolabeled 125I-ANG1005 or 14C-paclitaxel is administered intravenously (IV).[1]
-
Time Course: Animals are euthanized at specific time points (e.g., 30 minutes) after injection.[1][13]
-
Tissue Collection and Processing: Brains are collected, frozen, and sectioned.
-
Quantitative Autoradiography: The brain sections are exposed to a phosphor imaging screen. The resulting image is analyzed to quantify the concentration of radioactivity in different brain regions and in the tumors.[1]
-
Vascular Correction: To distinguish between compound in the brain tissue versus that remaining in blood vessels, a vascular marker like 14C-sucrose or Texas Red dextran (B179266) is co-injected or administered to a separate cohort of animals.[1][13]
-
-
Cell Proliferation (IC50 Determination):
-
Cell Lines: Human cancer cell lines (e.g., U87 MG glioblastoma, NCI-H460 lung carcinoma) are cultured.[4]
-
Treatment: Cells are incubated with varying concentrations of this compound or paclitaxel for a set period (e.g., 72 hours).
-
Assay: Cell viability is measured using assays like MTT or [3H]thymidine incorporation.[4]
-
Analysis: The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated.[4]
-
-
Cell Cycle Analysis:
-
Treatment: Tumor cells (e.g., U87 MG) are treated with equimolar concentrations of this compound or paclitaxel for 24 hours.[4]
-
Staining: Cells are fixed and stained with a DNA-binding dye like propidium (B1200493) iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase indicates a paclitaxel-like mechanism of action.[4]
-
-
Objective: To determine the intracranial objective response rate (iORR) of this compound in patients with recurrent brain metastases from breast cancer.[3]
-
Patient Population: Adult patients with measurable, recurrent brain metastases from breast cancer, with a Karnofsky Performance Status (KPS) score ≥ 70.[15]
-
Intervention: this compound administered intravenously at a dose of 600 mg/m² every 21 days (one cycle).[3][15]
-
Tumor Assessment: Intracranial and extracranial tumor responses are evaluated by MRI and CT scans at baseline and after every two cycles, based on CNS RECIST 1.1 and RECIST 1.1 criteria, respectively.[3]
-
Primary Endpoint: iORR.[3]
-
Secondary Endpoints: Overall survival, progression-free survival, and safety profile.
Logical Framework and Significance
The development of this compound is based on a logical progression from identifying a clinical need to designing a targeted solution. Conventional chemotherapy is often ineffective against brain tumors due to the BBB. By conjugating a potent cytotoxic agent (paclitaxel) to a peptide vector (Angiopep-2) that hijacks a natural transport system (LRP1), this compound is engineered to overcome this fundamental barrier. This approach not only increases drug delivery to the brain but also to LRP1-expressing tumors, potentially enhancing efficacy at the target site.
Conclusion
This compound represents a significant advancement in the effort to deliver cytotoxic chemotherapy across the blood-brain barrier. Through its novel design utilizing the LRP1 transport system, it achieves significantly higher concentrations in the brain and brain metastases compared to standard paclitaxel.[1] Preclinical and clinical data have demonstrated its potential to provide a meaningful therapeutic benefit for patients with primary and secondary brain cancers, a population with a critical unmet medical need.[3][6] Further research and clinical trials will continue to define its role in the treatment of CNS malignancies.
References
- 1. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BMET-23: this compound, A NOVEL BRAIN-PENETRANT PEPTIDE-TAXANE CONJUGATE, FOR THE TREATMENT OF CNS METASTASES FROM BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Intracellular Trafficking of ANG1005 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1005 is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier and selectively target cancer cells. It consists of three molecules of the cytotoxic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide. This guide provides an in-depth overview of the intracellular trafficking of this compound in cancer cells, from receptor binding to the release of its therapeutic payload. The information is compiled from publicly available research, and where specific quantitative data is not available, general mechanisms are described.
Core Mechanism: LRP1-Mediated Endocytosis
The primary mechanism for this compound entry into cancer cells is through receptor-mediated endocytosis facilitated by the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1).[1][2][3][4][5] LRP1 is a large endocytic receptor that is overexpressed in various cancer types, including glioma and breast cancer, making it an attractive target for drug delivery.[2][3][6]
The Angiopep-2 peptide component of this compound acts as a ligand for LRP1, initiating the binding and subsequent internalization of the conjugate.[1][2][4][5] Studies have shown that decreasing LRP1 activity in U87 glioblastoma cells, either through RNA silencing or with LRP1 competitors, leads to a reduction in this compound uptake.[2][3] Conversely, conditions that mimic the tumor microenvironment, such as hypoxia and acidic pH, have been shown to increase LRP1 expression and the endocytosis of this compound in these cells.[2][3]
Quantitative Data on this compound Trafficking
While detailed kinetic data for this compound trafficking within cancer cells is limited in publicly accessible literature, some key quantitative findings highlight its efficiency, particularly in crossing the blood-brain barrier to reach brain tumors.
| Parameter | Finding | Cell/System | Reference |
| Brain Uptake (in situ rat brain perfusion) | The transfer coefficient (Kin) for this compound was 7.3 ± 0.2 x 10-3 mL/s/g, which is 86-fold higher than that of free paclitaxel (8.5 ± 0.5 x 10-5 mL/s/g). | Rat Brain | [7][8][9] |
| Brain Parenchymal Accumulation | Over 70% of the this compound tracer that entered the brain was found in the parenchyma after capillary depletion. | Rat Brain | [7][8][9] |
| Uptake in Brain Metastases | In vivo uptake of this compound into brain metastases of breast cancer was 4- to 54-fold greater than that of paclitaxel. | Mouse Model (MDA-MB-231BR cells) | [7][8][9] |
| LRP1-Dependence in Glioblastoma | Transfection of U87 glioblastoma cells with siRNA against LRP1 decreased the uptake of this compound. | U87 Glioblastoma Cells | [2][3] |
Signaling and Trafficking Pathway
The intracellular journey of this compound can be visualized as a multi-step process.
Caption: Intracellular trafficking pathway of this compound in cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments used to study the intracellular trafficking of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
LRP1-Mediated Internalization Assay
This experiment aims to quantify the uptake of this compound and determine the role of LRP1.
Caption: Workflow for an LRP1-mediated internalization assay.
Confocal Microscopy for Subcellular Localization
This protocol allows for the visualization of this compound's location within the cell.
Caption: Workflow for confocal microscopy of this compound subcellular localization.
Subcellular Fractionation and Western Blotting
This method is used to biochemically determine the presence of this compound or its components in different cellular compartments.
Caption: Workflow for subcellular fractionation and Western blotting.
Release of Paclitaxel and Mechanism of Action
Following endocytosis, this compound is trafficked to lysosomes.[1] Within the acidic environment of the lysosome, esterases cleave the ester bonds linking paclitaxel to the Angiopep-2 backbone.[1][10] Once liberated, paclitaxel can enter the cytoplasm and exert its cytotoxic effect by binding to and stabilizing microtubules, leading to cell cycle arrest and apoptosis.[10]
Logical Relationship of this compound's Therapeutic Action
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound represents a sophisticated drug delivery platform that leverages the overexpression of LRP1 on cancer cells to achieve targeted delivery of paclitaxel. Its ability to efficiently cross the blood-brain barrier addresses a major challenge in the treatment of brain malignancies. The intracellular trafficking of this compound via LRP1-mediated endocytosis, followed by lysosomal release of its active payload, underscores a well-defined mechanism of action. While further quantitative studies are needed to fully elucidate the kinetics of its intracellular journey, the existing data strongly support its potential as a potent and targeted anticancer agent. This guide provides a foundational understanding for researchers and drug development professionals working with or interested in this promising therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Intracellular Release of Paclitaxel from the ANG1005 Conjugate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on the intracellular release of its active paclitaxel payload. It synthesizes preclinical and clinical data, details relevant experimental methodologies, and presents visual workflows and pathways to elucidate the processes involved. This compound consists of three molecules of paclitaxel covalently linked to Angiopep-2, a peptide vector that targets the low-density lipoprotein receptor-related protein 1 (LRP-1).[1][2] This targeting facilitates the transport of the conjugate across the BBB and into tumor cells, which often overexpress LRP-1.[1][3] Following receptor-mediated endocytosis, the ester linkages between paclitaxel and Angiopep-2 are cleaved by intracellular esterases within the lysosomal compartment, releasing active paclitaxel to exert its antimitotic effects.[1][4][5]
Mechanism of Action: From Systemic Administration to Intracellular Paclitaxel Release
The therapeutic efficacy of this compound is contingent on a sequential multi-step process that ensures the delivery of paclitaxel to its intracellular target. This process begins with systemic administration and culminates in the release of free paclitaxel within the tumor cell.
2.1 Blood-Brain Barrier Transcytosis via LRP-1 Receptor
Paclitaxel's utility in treating brain malignancies is severely limited by its inability to cross the BBB, partly due to the P-glycoprotein efflux pump.[4] this compound is engineered to bypass this limitation. The Angiopep-2 peptide component of the conjugate binds with high affinity to the LRP-1 receptor, which is highly expressed on the endothelial cells of the BBB.[1][6] This binding event triggers receptor-mediated transcytosis, a process that actively transports this compound across the endothelial cell layer and into the brain parenchyma.[1][6] Preclinical studies have demonstrated that the brain uptake of this compound is significantly greater than that of free paclitaxel.[4][7][8]
2.2 Tumor Cell Entry and Intracellular Trafficking
LRP-1 is also overexpressed on the surface of various tumor cells, including gliomas.[1][6] Upon reaching the brain parenchyma, this compound binds to LRP-1 on tumor cells, initiating receptor-mediated endocytosis. The conjugate is then trafficked intracellularly within endosomes, which mature into lysosomes.
2.3 Intracellular Paclitaxel Release via Esterase Cleavage
The three paclitaxel molecules are attached to the Angiopep-2 peptide via cleavable succinyl ester linkages.[4] These ester bonds are designed to be stable in the systemic circulation but are susceptible to hydrolysis by esterases present in high concentrations within the acidic environment of lysosomes.[1][4] This enzymatic cleavage liberates the free paclitaxel from the Angiopep-2 backbone, allowing it to diffuse from the lysosome into the cytoplasm.[1][4]
2.4 Pharmacological Action of Released Paclitaxel
Once in the cytoplasm, the released paclitaxel exerts its well-established antineoplastic effects. It binds to the β-subunit of tubulin, promoting the assembly and stabilization of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death.[4] In vitro studies have confirmed that this compound induces G2/M phase arrest in a manner similar to free paclitaxel.[4]
Quantitative Data on this compound Brain Uptake and Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the enhanced brain delivery and therapeutic potential of this compound compared to free paclitaxel.
| Parameter | This compound | Paclitaxel | Fold Increase | Reference |
| Brain Influx Transfer Coefficient (Kin) (mL/s/g) | 7.3 ± 0.2 x 10-3 | 8.5 ± 0.5 x 10-5 | 86 | [7][8] |
| In Vivo Brain Uptake (30 min post-injection) | - | - | 4-54 | [7][8] |
| In Vivo Brain Metastases Uptake (30 min post-injection) | - | - | >10 | [7] |
Table 1: Comparative Brain Uptake of this compound and Paclitaxel in Rodent Models
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| U87 MG (Glioblastoma) | 2.7 - 8.3 | Similar range to this compound | [4] |
| NCI-H460 (Lung Carcinoma) | 2.7 - 8.3 | Similar range to this compound | [4] |
Table 2: In Vitro Cytotoxicity of this compound and Paclitaxel
| Clinical Study Phase | Patient Population | Key Findings | Reference |
| Phase I | Recurrent Glioma | This compound detected at therapeutic concentrations in resected tumors 3-6 hours post-administration. | [1][6] |
| Phase I | Advanced Solid Tumors with Brain Metastases | Evidence of antitumor activity in both CNS and peripheral disease at doses ≥ 420 mg/m². | [1][6] |
| Phase II | Breast Cancer with Brain Metastases | Notable CNS and systemic treatment effect. | [1] |
Table 3: Summary of Clinical Trial Findings for this compound
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the pharmacokinetics and pharmacodynamics of this compound.
4.1 In Situ Brain Perfusion for Measuring Brain Uptake
This technique is used to determine the brain influx transfer coefficient (Kin) of a substance.
-
Animal Model: Rat.
-
Procedure:
-
Anesthetize the animal.
-
Expose the common carotid artery and ligate its external branches.
-
Catheterize the common carotid artery and initiate perfusion with a buffered physiological saline solution.
-
Introduce the radiolabeled compound of interest (e.g., 125I-ANG1005 or 3H-paclitaxel) into the perfusate for a defined period (e.g., 15 to 300 seconds).[7]
-
At the end of the perfusion period, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and measure the radioactivity using a gamma or beta counter.
-
Calculate the Kin value, which represents the rate of influx into the brain.
-
4.2 Quantification of this compound and Paclitaxel in Brain and Tumor Tissue
This protocol describes the methodology for quantifying the concentration of this compound and paclitaxel in biological matrices.
-
Sample Preparation:
-
Homogenize brain or tumor tissue samples in an appropriate buffer.
-
For radiolabeled compounds, a portion of the homogenate can be directly counted for total radioactivity.
-
For non-radiolabeled compounds, perform a protein precipitation step followed by solid-phase or liquid-liquid extraction to isolate the analytes.[9][10]
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
-
Column: Reverse-phase C18 column (e.g., YMC-Pak ODS-AM, 5 µm, 150 × 4.6 mm).[7]
-
Mobile Phase: A gradient system of water and acetonitrile (B52724) with 0.05% trifluoroacetic acid.[7]
-
Detection:
-
-
Data Analysis: Generate a standard curve using known concentrations of this compound and paclitaxel to quantify their amounts in the samples.
4.3 In Vitro Lysosomal Stability and Paclitaxel Release Assay
While specific protocols for this compound are not detailed in the reviewed literature, a general methodology can be outlined based on standard practices for antibody-drug conjugates.
-
Preparation of Lysosomal Homogenate:
-
Isolate lysosomes from cultured tumor cells or rat liver tissue using differential centrifugation.
-
Lyse the isolated lysosomes to release their enzymatic content.
-
Determine the protein concentration of the lysosomal homogenate.
-
-
Incubation:
-
Incubate this compound with the lysosomal homogenate at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.
-
Collect samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Sample Processing and Analysis:
-
Stop the enzymatic reaction (e.g., by adding a quenching solution or heat inactivation).
-
Separate the released paclitaxel from the intact this compound and lysosomal proteins (e.g., by protein precipitation or solid-phase extraction).
-
Quantify the amount of released paclitaxel and remaining intact this compound at each time point using a validated HPLC-MS/MS method.
-
-
Data Analysis: Plot the concentration of released paclitaxel over time to determine the release kinetics (e.g., half-life of release).
4.4 In Vivo Tumor Efficacy Studies
These studies assess the antitumor activity of this compound in animal models.
-
Animal Model: Nude mice bearing intracerebral human tumor xenografts (e.g., U87 MG glioblastoma or NCI-H460 lung carcinoma).[4]
-
Procedure:
-
Implant tumor cells into the brains of the mice.
-
Once tumors are established, randomize the animals into treatment groups (e.g., vehicle control, paclitaxel, this compound).
-
Administer the treatments according to a predefined schedule (e.g., intraperitoneal or intravenous injections).[4]
-
Monitor tumor growth over time using imaging techniques (e.g., bioluminescence imaging or MRI).
-
Monitor animal survival and body weight.
-
-
Endpoint Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups to evaluate the efficacy of this compound.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows related to the mechanism of action and experimental evaluation of this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vivo efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse | MDPI [mdpi.com]
- 10. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
ANG1005 for Leptomeningeal Carcinomatosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ANG1005, a novel peptide-drug conjugate, and its application in the research and treatment of leptomeningeal carcinomatosis. This document consolidates key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action and study designs.
Core Concept: Overcoming the Blood-Brain Barrier
Leptomeningeal carcinomatosis is a devastating complication of cancer characterized by the dissemination of malignant cells to the leptomeninges and the cerebrospinal fluid (CSF).[1][2][3][4][5] The treatment of this condition is significantly hampered by the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB), which prevent most chemotherapeutic agents from reaching the central nervous system (CNS) in therapeutic concentrations.[6][7]
This compound is a novel therapeutic designed to overcome this challenge.[6][8] It is a peptide-drug conjugate consisting of three molecules of the cytotoxic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[6][8][9] This design leverages the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1) transport system, which is highly expressed on the endothelial cells of the BBB and cancer cells, to facilitate the transport of this compound into the CNS.[6][7][9][10][11]
Mechanism of Action
This compound's mechanism of action involves a multi-step process to deliver paclitaxel to cancer cells within the CNS.
-
Systemic Administration and BBB Transport : Following intravenous administration, this compound circulates in the bloodstream. The Angiopep-2 moiety of this compound binds to LRP1 receptors on the surface of the brain capillary endothelial cells.[6][9] This binding initiates receptor-mediated transcytosis, a process that actively transports this compound across the BBB and into the brain parenchyma.[6][7] This mechanism allows this compound to bypass the P-glycoprotein (P-gp) efflux pump, which is a major mechanism of resistance for paclitaxel.[12][13]
-
Penetration into Cancer Cells : LRP1 is also overexpressed on various tumor cells, including those in brain metastases and leptomeningeal carcinomatosis.[6][10] Once in the CNS, this compound binds to LRP1 on the surface of cancer cells, leading to its internalization via endocytosis.[6]
-
Intracellular Drug Release and Action : Inside the cancer cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by lysosomal esterases.[6] This releases the paclitaxel molecules, which can then exert their cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7]
Preclinical Research Data
Preclinical studies have demonstrated the superior ability of this compound to penetrate the brain and exert anti-tumor activity compared to paclitaxel alone.
Brain Uptake Studies
In situ brain perfusion studies in rodents have been instrumental in quantifying the brain uptake of this compound. These experiments involve perfusing the brain with a solution containing radiolabeled this compound or paclitaxel and measuring the amount of radioactivity that enters the brain parenchyma.
| Compound | Brain Influx (Kin) (mL/s/g) | Fold Increase vs. Paclitaxel | Reference |
| 125I-ANG1005 | 7.3 ± 0.2 x 10-3 | 86-fold | |
| 3H-paclitaxel | 8.5 ± 0.5 x 10-5 | - | |
| 125I-ANG1005 (in vivo) | - | 4- to 54-fold | |
| 14C-paclitaxel (in vivo) | - | - |
Table 1: Comparative Brain Uptake of this compound and Paclitaxel
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound retains a potent antineoplastic activity comparable to that of paclitaxel.
| Cell Line | Tumor Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| U87 MG | Glioblastoma | 2.7 | 1.5 | [6] |
| NCI-H460 | Non-small cell lung carcinoma | 8.3 | 3.2 | [6] |
Table 2: In Vitro Cytotoxicity of this compound and Paclitaxel
Clinical Research in Leptomeningeal Carcinomatosis
A key clinical investigation of this compound in leptomeningeal carcinomatosis was a multicenter, open-label Phase II study (NCT02048059).[8] This study enrolled patients with recurrent brain metastases from breast cancer, including a subset with leptomeningeal carcinomatosis.[8]
Study Design and Methodology
The study aimed to evaluate the efficacy, safety, and tolerability of this compound in this patient population.
-
Patient Population : Adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis.
-
Treatment Regimen : this compound was administered intravenously at a dose of 600 mg/m² every 3 weeks.
-
Primary Endpoint : The primary endpoint was the intracranial objective response rate (iORR) based on CNS RECIST 1.1 criteria.
-
Secondary Endpoints : Secondary endpoints included extracranial response (RECIST 1.1), progression-free survival (PFS), and overall survival (OS).
Clinical Efficacy in Leptomeningeal Carcinomatosis
The study demonstrated notable clinical activity of this compound in the subset of patients with leptomeningeal carcinomatosis.
| Parameter | Value | Reference |
| Number of Patients (LC Subset) | 28 | |
| Intracranial Disease Control | 79% | [1] |
| Median Overall Survival (OS) | 8.0 months (95% CI, 5.4–9.4) | [2] |
| Historical Median OS (Untreated) | 2 months | [2] |
| Historical Median OS (Treated) | 3-4 months |
Table 3: Efficacy of this compound in the Leptomeningeal Carcinomatosis Subset
Overall Clinical Response and Safety
Across the entire study population of patients with brain metastases, this compound showed a manageable safety profile and evidence of anti-tumor activity both intracranially and extracranially.
| Parameter | Intracranial | Extracranial | Reference |
| Patient Benefit (Stable Disease or Better) | 77% | 86% | [6] |
| Objective Response Rate (Investigator Assessed) | 15% | - | [6] |
| Objective Response Rate (Independent Review) | 8% | - | [6] |
Table 4: Overall Response in the Phase II Study of this compound
The safety profile of this compound was reported to be similar to that of paclitaxel, with myelosuppression being the most common toxicity.[8]
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and evaluation of this compound are proprietary. However, based on published literature, the following outlines the general methodologies employed.
This compound Synthesis and Conjugation
The synthesis of this compound involves a multi-step chemical process.[6]
-
Activation of Paclitaxel : Paclitaxel is first reacted with succinic anhydride (B1165640) to form 2'-succinyl-paclitaxel. This intermediate is then activated with N-hydroxysuccinimide (NHS) to create 2'-succinyl-NHS-paclitaxel.
-
Conjugation to Angiopep-2 : The activated paclitaxel is then conjugated to the Angiopep-2 peptide. The reaction is performed in a solution of dimethyl sulfoxide (B87167) (DMSO) and Ringer's solution at a controlled pH and temperature.[6] The amino groups on the Angiopep-2 peptide react with the NHS ester of paclitaxel to form stable amide bonds, resulting in the this compound conjugate with three paclitaxel molecules per peptide.[6]
-
Purification and Analysis : The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and is characterized to confirm its structure.[6]
In Situ Brain Perfusion
This technique is used to measure the transport of substances across the BBB in rodents.[6][12]
-
Animal Preparation : Anesthetized rodents are surgically prepared to isolate the carotid artery for perfusion.
-
Perfusion : A perfusion fluid containing the radiolabeled compound (e.g., 125I-ANG1005 or 3H-paclitaxel) is infused into the carotid artery at a constant rate.[6][12]
-
Washout : After a set perfusion time, the brain is flushed with a tracer-free solution to remove the compound from the cerebral vasculature.[6]
-
Sample Collection and Analysis : The brain is then harvested, and the amount of radioactivity in the brain parenchyma is measured using a gamma or beta counter.[6][12] The brain influx coefficient (Kin) is calculated to quantify the rate of transport across the BBB.
In Vitro Cytotoxicity Assay
The anti-proliferative activity of this compound is assessed using cell-based assays.[6]
-
Cell Culture : Human cancer cell lines are cultured in 96-well plates.[6]
-
Drug Incubation : The cells are incubated with varying concentrations of this compound or paclitaxel for a specified period (e.g., 48 hours).[6]
-
Cell Viability Assessment : Cell viability is measured using methods such as the [3H]thymidine incorporation assay, which quantifies DNA synthesis as a measure of cell proliferation.[6]
-
IC50 Determination : The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[6]
Conclusion and Future Directions
This compound represents a promising strategy for the treatment of leptomeningeal carcinomatosis by effectively delivering paclitaxel across the blood-brain barrier. The preclinical data demonstrates significantly enhanced brain uptake, and the Phase II clinical trial has shown encouraging signs of clinical activity and a manageable safety profile in a heavily pre-treated patient population with a high unmet medical need.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to this compound.
-
Exploring combination therapies to enhance the efficacy of this compound.
-
Conducting larger, randomized controlled trials to definitively establish the clinical benefit of this compound in leptomeningeal carcinomatosis.
This technical guide provides a comprehensive foundation for researchers and drug development professionals working on advancing therapies for CNS malignancies. The data and methodologies presented herein should serve as a valuable resource for the continued investigation and development of this compound and similar brain-penetrant therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical protocol: Feasibility of evaluating abemaciclib neuropharmacokinetics of diffuse midline glioma using intratumoral microdialysis | PLOS One [journals.plos.org]
- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. OS7.2 A Phase II Study of this compound, a novel BBB/BCB Penetratant Taxane in Patients with Recurrent Brain Metastases and Leptomeningeal Carcinomatosis from Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
ANG1005 for Primary Brain Tumors: A Technical Overview of Early-Stage Research
A Comprehensive Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research and development of ANG1005, a novel peptide-drug conjugate designed to treat primary brain tumors. This compound is engineered to overcome the significant challenge of the blood-brain barrier (BBB), a major impediment to the effective delivery of chemotherapeutic agents to brain malignancies. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key mechanisms and workflows to offer a comprehensive resource for scientists and professionals in the field of neuro-oncology drug development.
Introduction: The Challenge of Drug Delivery in Neuro-Oncology
The treatment of primary brain tumors, such as high-grade gliomas, is notoriously difficult due to the protective nature of the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents most systemically administered therapeutic agents from reaching the brain parenchyma in effective concentrations. Paclitaxel (B517696), a potent microtubule-stabilizing chemotherapeutic agent, has demonstrated efficacy against a range of solid tumors but has limited utility in treating brain cancers due to its inability to cross the BBB. This compound was developed to address this limitation by conjugating paclitaxel to a peptide vector that facilitates its transport into the brain.
This compound: A Novel Peptide-Drug Conjugate
This compound is a first-in-class compound that consists of three paclitaxel molecules covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2] This proprietary peptide is designed to target the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also upregulated in various tumor cells, including high-grade gliomas.[2][3][4]
Mechanism of Action: LRP1-Mediated Transcytosis
The primary mechanism by which this compound crosses the blood-brain barrier is through LRP1-mediated transcytosis.[5][6] Angiopep-2 acts as a ligand for LRP1, initiating a process of receptor-mediated endocytosis into the endothelial cells of the BBB.[5][7] The this compound-LRP1 complex is then transported across the cell and released into the brain parenchyma. Once in the brain, this compound can then be taken up by tumor cells, which also overexpress LRP1, through a similar endocytic pathway.[3][8] Inside the lysosomal compartment of the tumor cell, the ester bonds linking paclitaxel to Angiopep-2 are cleaved, releasing the active cytotoxic agent to exert its anti-cancer effects.[1]
Preclinical Research Findings
A summary of key preclinical studies is presented below, highlighting the superior brain penetration and anti-tumor efficacy of this compound compared to unconjugated paclitaxel.
In Vitro Studies
-
Cytotoxicity: this compound demonstrated comparable or superior anti-cancer activity to paclitaxel in various human cancer cell lines.[9][10]
-
Mechanism of Action: In vitro experiments confirmed that this compound inhibits tumor cell proliferation by blocking cells in the G2/M phase of the cell cycle and inducing β-tubulin polymerization, consistent with the known mechanism of paclitaxel.[11]
In Vivo Animal Studies
-
Brain Penetration: In situ brain perfusion studies in rodents demonstrated that this compound has a significantly higher brain uptake than paclitaxel, with a transport rate approximately 100-fold greater.[3][10] Importantly, this compound was shown to bypass the P-glycoprotein (P-gp) efflux pump, a key mechanism that limits the brain penetration of many drugs, including paclitaxel.[11][12]
-
Anti-Tumor Efficacy: In mice with intracerebral implantation of U87 MG glioblastoma cells, treatment with this compound led to a significant increase in survival.[9][11] Studies in rats with glioblastoma tumors showed that this compound caused tumor regression, whereas tumors in rats treated with paclitaxel continued to grow.[3][10]
Quantitative Preclinical Data
| Parameter | This compound | Paclitaxel | Reference |
| Brain Transport Rate | ~100-fold higher | Baseline | [3][10] |
| Survival Increase (Mice with Glioblastoma) | Significant increase (27%) | No significant increase | [10] |
| Tumor Growth (Rats with Glioblastoma) | Regression | Progression | [3][10] |
Clinical Development: Phase I and II Trials
This compound has been evaluated in several Phase I and II clinical trials in patients with recurrent high-grade gliomas and brain metastases from other solid tumors.
Phase I Clinical Trial (Advanced Solid Tumors with Brain Metastases)
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of this compound in patients with advanced solid tumors and brain metastases.[13]
-
Dosing: Patients received this compound intravenously every 21 days at escalating doses from 30 to 700 mg/m². The MTD was identified as 650 mg/m².[13]
-
Safety and Tolerability: The most common adverse events (Grade ≥ 2) were hematologic, including leucopenia (73%), neutropenia (66%), and anemia (48%), as well as fatigue (30%). The dose-limiting toxicity was Grade 4 thrombocytopenia. The safety profile was generally consistent with that of a taxane.[13]
-
Pharmacokinetics: At the MTD of 650 mg/m², the pharmacokinetic profile of this compound in Cycle 1 was characterized by a Cmax of 306 µg/mL, an AUCinf of 2571 µg·h/mL, a T1/2 of 4.0 hours, and a clearance (CL) of 285 mL/m²·h.[13]
-
Efficacy: At doses ≥420 mg/m², an overall partial response (PR) in the central nervous system (CNS) was observed in 22% (4 out of 18) of evaluable patients, and stable disease (SD) was seen in 56% (10 out of 18).[4][14]
Phase II Clinical Trial (Recurrent High-Grade Glioma)
A Phase II, multicenter, open-label study evaluated the efficacy and safety of this compound in patients with recurrent high-grade gliomas (HGG), including glioblastoma (GBM) and anaplastic glioma (AG).[2][4]
-
Study Design: The trial enrolled 73 patients into three arms: recurrent GBM (Arm 1), bevacizumab-refractory GBM (Arm 2), and grade 3 anaplastic gliomas (Arm 3). The initial starting dose was 650 mg/m² administered intravenously every 21 days, which was later amended to a starting dose of 600 mg/m².[2]
-
Safety: The safety profile was consistent with previous studies, with the most common adverse events being hematologic (32.9%), alopecia (31.5%), and fatigue (30.1%).[2]
-
Efficacy: The study did not meet its primary efficacy endpoints for objective response rate (ORR) in Arms 1 and 3, and progression-free survival at 3 months (PFS3) in Arm 2. The median progression-free survival was 1.4 months across all treatment arms.[2]
Quantitative Clinical Trial Data
| Study Phase | Patient Population | Dose | CNS Objective Response Rate (ORR) | CNS Disease Control Rate (DCR) | Reference |
| Phase I | Advanced Solid Tumors with Brain Metastases | ≥420 mg/m² | 22% (PR) | 78% (PR + SD) | [4][14] |
| Phase II | Recurrent High-Grade Glioma | 600-650 mg/m² | Not met primary endpoint | - | [2] |
| Pharmacokinetic Parameters (Phase I, 650 mg/m²) | Value | Unit | Reference |
| Cmax | 306 | µg/mL | [13] |
| AUCinf | 2571 | µg·h/mL | [13] |
| T1/2 | 4.0 | hours | [13] |
| Clearance (CL) | 285 | mL/m²·h | [13] |
Experimental Protocols
In Situ Brain Perfusion in Rats
This protocol was used to determine the brain uptake of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Perfusion Solution: A buffered physiological saline solution containing radiolabeled this compound (e.g., ¹²⁵I-ANG1005) is prepared.
-
Surgical Procedure: Rats are anesthetized, and the common carotid artery is exposed and cannulated. The heart is incised to allow for drainage of the perfusate.
-
Perfusion: The perfusion solution is infused at a constant rate for a short duration (e.g., 1-10 minutes).
-
Sample Collection and Analysis: After perfusion, the brain is removed, and samples from different brain regions are collected. The radioactivity in the brain tissue and a sample of the perfusate is measured using a gamma counter.
-
Calculation of Brain Uptake: The brain uptake is expressed as the transfer coefficient (Kin), which is calculated as the amount of radioactivity in the brain divided by the integral of the arterial perfusate concentration over time.
Phase II Clinical Trial Protocol for Recurrent High-Grade Glioma (NCT01967810)
A generalized workflow for this clinical trial is outlined below.
Conclusion and Future Directions
Early-stage research on this compound demonstrated a promising approach to overcoming the blood-brain barrier and delivering paclitaxel to brain tumors. Preclinical studies confirmed its enhanced brain penetration and anti-tumor activity compared to unconjugated paclitaxel.[9][10][11] Phase I clinical trials in patients with brain metastases showed evidence of CNS anti-tumor activity with a manageable safety profile.[13][14] However, a Phase II trial in patients with recurrent high-grade glioma did not meet its primary efficacy endpoints, indicating that while the drug delivery platform is effective at crossing the BBB, the clinical benefit in this heavily pretreated patient population was limited.[2]
Future research could explore the potential of the Angiopep-2 vector to deliver other, potentially more potent, cytotoxic agents or targeted therapies to brain tumors. Further investigation into the mechanisms of resistance to this compound in glioma cells may also provide valuable insights for the development of next-generation brain-penetrant therapeutics. The development of this compound represents a significant step forward in the field of neuro-oncology drug delivery, and the lessons learned from its clinical evaluation will be invaluable for future endeavors to treat primary brain tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AngioChem's this compound Shows Promise in the Treatment of Brain Cancers - BioSpace [biospace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
In Vitro Cytotoxicity of ANG1005 on Glioma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ANG1005 is a novel drug conjugate engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It consists of three molecules of paclitaxel linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2][3] LRP1 is overexpressed on the BBB and on glioma cells, making this compound a promising targeted therapy for brain cancers.[4][5] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound on various glioma cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Mechanism of Action: LRP1-Mediated Uptake and Paclitaxel-Induced Cytotoxicity
This compound is designed to cross the BBB via LRP1-mediated transcytosis.[2][3] Once in the brain parenchyma, this compound binds to LRP1 on the surface of glioma cells, facilitating its internalization.[4][6] Inside the cell, the ester bonds linking paclitaxel to Angiopep-2 are cleaved, releasing the cytotoxic paclitaxel molecules. Paclitaxel is a well-established anti-cancer agent that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][7]
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated in various glioma cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Drug | IC50 (nM) | Assay Type | Reference |
| U87 MG | This compound | 8.3 | [3H]thymidine incorporation | [1] |
| U87 MG | Paclitaxel | 2.7 | [3H]thymidine incorporation | [1] |
| T98G | Data not available for this compound | |||
| LN-229 | Data not available for this compound | |||
| A172 | Data not available for this compound |
Note: Data for T98G, LN-229, and A172 cell lines for this compound specifically were not available in the searched literature. However, paclitaxel has been shown to be active against various glioma cell lines.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
3.1.1. [3H]Thymidine Incorporation Assay
This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
-
Cell Seeding: Seed glioma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or paclitaxel for a specified duration (e.g., 48 hours).[1]
-
Radiolabeling: Add [3H]thymidine to each well and incubate for a further 2-4 hours to allow for incorporation into the DNA of proliferating cells.[1]
-
Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the amount of incorporated [3H]thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each drug concentration compared to untreated control cells to determine the IC50 value.
Apoptosis Assays
3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat glioma cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat glioma cells with this compound.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[1]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[1]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.[1]
Visualization of Pathways and Workflows
This compound Mechanism of Action
Caption: this compound crosses the BBB and enters glioma cells via LRP1, releasing paclitaxel to induce cell death.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for evaluating the in vitro cytotoxicity of this compound on glioma cell lines.
Paclitaxel-Induced G2/M Arrest and Apoptosis Signaling
Caption: Signaling cascade of paclitaxel-induced G2/M arrest and apoptosis in glioma cells.
Discussion and Future Directions
The available in vitro data demonstrates that this compound is cytotoxic to glioma cells, with a mechanism of action consistent with that of its paclitaxel payload. The ability of this compound to cross the BBB and target LRP1-expressing glioma cells makes it a promising candidate for the treatment of glioblastoma. However, further research is needed to:
-
Determine the IC50 values of this compound in a wider range of glioma cell lines, including those with different genetic backgrounds and resistance profiles (e.g., T98G, LN-229, A172).
-
Quantify the induction of apoptosis and cell cycle arrest by this compound across various glioma cell lines.
-
Elucidate the detailed molecular signaling pathways affected by this compound in glioma cells, particularly the downstream effects of LRP1 engagement and the specific regulators of apoptosis and cell cycle arrest.
A more comprehensive understanding of the in vitro cytotoxicity of this compound will be crucial for its continued development and for the design of effective clinical trials for patients with glioblastoma.
References
- 1. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle-mediated convection-enhanced delivery of a DNA intercalator to gliomas circumvents temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel-Induced G2/M Arrest via Different Mechanism of Actions in Glioma Cell Lines with Differing p53 Mutational Status [wisdomlib.org]
The Effect of ANG1005 on Microtubule Dynamics: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on ANG1005, a novel peptide-drug conjugate, and its mechanism of action, with a specific focus on its effects on microtubule dynamics. It details the transport of this compound across the blood-brain barrier (BBB), its cellular uptake, and the subsequent impact of its active component, paclitaxel (B517696), on the cellular microtubule network.
Introduction to this compound
This compound, also known as paclitaxel trevatide, is an innovative therapeutic agent designed to overcome the challenge of delivering chemotherapy to the brain. It is a peptide-drug conjugate consisting of three molecules of the well-established anti-cancer drug, paclitaxel, covalently linked to Angiopep-2, a proprietary 19-amino acid peptide.[1][2] The primary innovation of this compound lies in its ability to leverage the low-density lipoprotein receptor-related protein 1 (LRP1) transport system to cross the blood-brain barrier and blood-cerebrospinal barriers, which are major impediments for many chemotherapeutic agents.[1][3]
Paclitaxel, the cytotoxic payload of this compound, is a member of the taxane (B156437) family of drugs.[4] Its mechanism of action involves the disruption of normal microtubule function, which is critical for cell division.[5][6] By conjugating paclitaxel to the Angiopep-2 vector, this compound facilitates the delivery of this potent microtubule-stabilizing agent to brain tumors, a site notoriously difficult to treat with conventional chemotherapy.[7][8]
Mechanism of Action
The action of this compound is a multi-step process involving transport across physiological barriers, cellular internalization, and intracellular drug release, ultimately leading to the disruption of microtubule dynamics.
Transport Across the Blood-Brain Barrier (BBB)
The Angiopep-2 peptide was specifically designed to target the LRP1 receptor, which is highly expressed on the surface of capillary endothelial cells that form the BBB.[1][9] this compound binds to LRP1 and is actively transported across the endothelial cells via a process called receptor-mediated transcytosis.[3][10] This mechanism allows this compound to bypass the P-glycoprotein (P-gp) efflux pump, which is a major contributor to the poor brain penetration of unconjugated paclitaxel.[7][8]
Cellular Uptake and Intracellular Release
Following its transport into the brain parenchyma, this compound targets tumor cells. LRP1 is often upregulated in various cancer cells, including high-grade gliomas, which facilitates the entry of this compound into malignant cells through LRP1-mediated endocytosis.[1][5][11] Once internalized within the cell and trafficked to lysosomes, the ester bonds linking paclitaxel to the Angiopep-2 peptide are cleaved by lysosomal esterases.[1] This releases the free paclitaxel molecules into the cytoplasm where they can exert their cytotoxic effects.
Effect on Microtubule Dynamics
The released paclitaxel is the active component responsible for the therapeutic effect of this compound. Paclitaxel disrupts microtubule dynamics, a fundamental process for cell structure, transport, and division.[12]
-
Promotion of Assembly: Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[4] This binding event stabilizes the microtubule structure.
-
Inhibition of Depolymerization: By binding to microtubules, paclitaxel counteracts their natural dynamic instability. It prevents the shortening (depolymerization) phase that is essential for the remodeling of the microtubule cytoskeleton during the cell cycle.[4][13]
-
Formation of Aberrant Structures: The stabilization effect leads to the formation of non-functional microtubule bundles and disrupts the normal formation of the mitotic spindle.[14]
-
Mitotic Arrest: The inability of the cell to form a proper mitotic spindle and segregate chromosomes correctly activates cell cycle checkpoints, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4]
-
Induction of Apoptosis: This sustained mitotic block ultimately triggers programmed cell death, or apoptosis, resulting in the elimination of the cancer cell.[5][6]
In essence, the effect of this compound on microtubule dynamics is identical to that of paclitaxel, but its delivery system enables this effect to occur in tumors within the central nervous system.[4]
Quantitative Data Summary
The efficacy of this compound is supported by preclinical data demonstrating its superior brain penetration and potent cytotoxic activity, which is comparable to free paclitaxel.
Table 1: In Vitro Cytotoxicity of this compound vs. Paclitaxel
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| U87 MG | Glioblastoma | ~10-20 | ~5-15 | [4] |
| NCI-H460 | Non-small cell lung cancer | ~5-10 | ~3-8 | [4] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [15] |
| Note: IC₅₀ values are approximate, based on graphical data from cited literature. The conjugation did not significantly alter the high in vitro potency of paclitaxel. |
Table 2: Brain Uptake and Penetration
| Compound | Parameter | Value | Fold Increase (this compound vs. Paclitaxel) | Reference |
|---|---|---|---|---|
| ³H-Paclitaxel | Brain Influx (Kᵢₙ) | 8.5 ± 0.5 x 10⁻⁵ mL/s/g | - | [15] |
| ¹²⁵I-ANG1005 | Brain Influx (Kᵢₙ) | 7.3 ± 0.2 x 10⁻³ mL/s/g | 86-fold | [15] |
| ¹⁴C-Paclitaxel | In vivo Uptake (Brain) | Not specified | - | [15] |
| ¹²⁵I-ANG1005 | In vivo Uptake (Brain) | Not specified | 4 to 54-fold | [15] |
| Note: Kᵢₙ measured by in situ rat brain perfusion. In vivo uptake measured 30 min after i.v. injection in mice. |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G2/M Phase | Reference |
|---|---|---|---|
| U87 MG | Control | ~15% | [4] |
| U87 MG | Paclitaxel (equimolar) | ~60-70% | [4] |
| U87 MG | This compound (equimolar) | ~60-70% | [4] |
| Note: Data are approximate, based on graphical representation after 24h treatment. Both this compound and paclitaxel induce a characteristic accumulation of cells in the G2/M phase. |
Key Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data on this compound's activity.
In Situ Brain Perfusion
This technique is used to measure the transport of substances across the BBB independent of systemic circulation.
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and catheterized. The corresponding external carotid and pterygopalatine arteries are ligated.
-
Perfusion: The perfusion fluid, a buffered physiological salt solution containing the radiolabeled test compound (e.g., ¹²⁵I-ANG1005 or ³H-paclitaxel), is warmed to 37°C and infused into the carotid artery at a constant rate for a defined period (e.g., 30-60 seconds).
-
Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain hemisphere ipsilateral to the perfusion is dissected, weighed, and solubilized.
-
Quantification: The amount of radioactivity in the brain tissue and in an aliquot of the perfusate is measured using a scintillation counter.
-
Calculation: The brain uptake transfer coefficient (Kᵢₙ) is calculated using the equation: Kᵢₙ = Aₘ / (Cₚ × T), where Aₘ is the quantity of tracer in the brain (dpm/g), Cₚ is the concentration of the tracer in the perfusate (dpm/mL), and T is the perfusion time (s).
Immunofluorescence for Tubulin Polymerization
This method visualizes the effect of this compound on the microtubule network within cells.
-
Cell Culture: Cancer cells (e.g., NCI-H460) are seeded onto glass coverslips in a culture dish and allowed to adhere overnight.
-
Treatment: Cells are treated with equimolar concentrations of this compound, paclitaxel, or a vehicle control for a specified duration (e.g., 24 hours).[4]
-
Fixation: The cells are washed with PBS and then fixed with a solution like cold methanol (B129727) or paraformaldehyde to preserve the cellular structures.
-
Permeabilization: If using paraformaldehyde, cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for β-tubulin.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: The coverslips are mounted onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). The microtubule structures are then visualized using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the proportion of cells in different phases of the cell cycle, revealing the G2/M arrest induced by this compound.
-
Cell Culture and Treatment: Cancer cells (e.g., U87) are cultured and treated with this compound, paclitaxel, or a vehicle control for 24 hours.[4]
-
Cell Harvesting: Both adherent and floating cells are collected, centrifuged, and washed with PBS.
-
Fixation: The cell pellet is resuspended and fixed in cold 70% ethanol (B145695) while vortexing gently, followed by incubation at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed to generate a histogram of cell count versus DNA content. Software is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.
Conclusion
This compound represents a significant advancement in drug delivery, effectively transporting the potent microtubule-stabilizing agent paclitaxel across the blood-brain barrier. Its mechanism of action relies on the LRP1 receptor for transport into the brain and subsequent uptake by tumor cells.[1][10] Once inside the cell, released paclitaxel exerts its well-characterized effects on microtubule dynamics: promoting polymerization, inhibiting depolymerization, and ultimately causing cell cycle arrest in the G2/M phase, which leads to apoptosis.[4] Preclinical data robustly support this mechanism, showing that while this compound's cytotoxicity is comparable to free paclitaxel, its ability to penetrate the brain is dramatically enhanced.[4][15] This targeted delivery strategy holds significant promise for the treatment of primary and metastatic brain cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of ANG1005: A Brain-Penetrant Peptide-Drug Conjugate for Intracranial Tumors
An In-depth Technical Guide on the Discovery and Development of ANG1005
Introduction
This compound is an innovative peptide-drug conjugate engineered to overcome one of the most significant challenges in neuro-oncology: the blood-brain barrier (BBB). This formidable biological shield restricts the entry of most chemotherapeutic agents into the brain, rendering many systemic cancer treatments ineffective against primary and metastatic brain tumors. This compound was designed to shuttle a potent cytotoxic agent, paclitaxel (B517696), across the BBB to target malignant cells within the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Rationale
The discovery of this compound was born out of the need for effective therapies for aggressive brain cancers like glioblastoma and brain metastases from other solid tumors. The core concept was to create a conjugate that could leverage a natural transport system to penetrate the CNS.
This compound is a novel chemical entity comprising three molecules of the well-established anti-cancer drug paclitaxel, covalently linked to Angiopep-2.[1] Angiopep-2 is a 19-amino acid peptide vector designed to target the low-density lipoprotein receptor-related protein 1 (LRP1).[2] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated in various tumor cells, including high-grade gliomas.[2] This dual-targeting capability forms the foundation of this compound's design, aiming for enhanced delivery of paclitaxel to the brain parenchyma and direct targeting of tumor cells.[2]
Mechanism of Action
The mechanism of action of this compound is a sophisticated, multi-step process designed to deliver its cytotoxic payload directly to the site of malignancy within the brain.
-
Systemic Administration and BBB Targeting : Following intravenous administration, this compound circulates in the bloodstream and targets the LRP1 receptors on the surface of the brain capillary endothelial cells.[2]
-
LRP1-Mediated Transcytosis : The binding of the Angiopep-2 moiety of this compound to LRP1 initiates receptor-mediated transcytosis, a process that actively transports the entire conjugate across the endothelial cells of the BBB and into the brain parenchyma.[2] This mechanism allows this compound to bypass the P-glycoprotein (P-gp) efflux pump, a major contributor to the resistance of the BBB to many drugs, including paclitaxel.[3]
-
Tumor Cell Uptake : Once in the brain, this compound can be taken up by tumor cells that also overexpress LRP1 through a similar process of receptor-mediated endocytosis.
-
Intracellular Drug Release : Inside the tumor cell, the ester bonds linking paclitaxel to Angiopep-2 are cleaved by intracellular esterases. This cleavage releases the paclitaxel molecules, allowing them to exert their cytotoxic effect.
-
Microtubule Stabilization : The released paclitaxel functions by binding to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of the normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]
Data Presentation
Preclinical Efficacy
| Parameter | This compound | Paclitaxel | Reference |
| In Vitro Cytotoxicity (IC50) | |||
| U87 MG (Glioblastoma) | 8.3 nM | 15.0 nM | [1] |
| NCI-H460 (Lung Carcinoma) | 2.7 nM | 3.0 nM | [1] |
| Brain Uptake (in situ brain perfusion) | |||
| Apparent Volume of Distribution (Vd) | ~0.4 mL/g | ~0.02 mL/g | [1] |
| Tumor Growth Inhibition (Xenograft Models) | |||
| NCI-H460 Subcutaneous Xenograft (Tumor Volume at Day 22) | 159 mm³ | 91 mm³ | [4] |
| Survival in Orthotopic Brain Tumor Models (Median Survival Time) | |||
| U87 MG Intracerebral Model | Increased survival | - | [1] |
| NCI-H460 Intracerebral Model (50 mg/kg) | 14 days | 11 days (vehicle) | [4] |
Clinical Efficacy
| Trial Identifier | Indication | Dose | N | Intracranial Objective Response Rate (iORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase II (NCT02048059) | Breast Cancer with Brain Metastases | 600 mg/m² | 72 | 15% (Investigator), 8% (Independent Review) | - | 8.0 months (leptomeningeal carcinomatosis subset) | [5][6] |
| Phase II (NCT01967810) | Recurrent High-Grade Glioma | 600 mg/m² | 73 | Not Met | 1.4 months | Arm 1 (GBM): 13.4 months, Arm 2 (Bevacizumab refractory GBM): 5.8 months, Arm 3 (Anaplastic Glioma): 18.2 months | [2][7][8] |
| Phase II | Breast Cancer with Brain Metastases (HER2-) | 550 mg/m² | 39 | 13% (Partial Response) | 2.8 months | 60% at 6 months | [9] |
| Phase II | Breast Cancer with Brain Metastases (HER2+) | 550 mg/m² | 28 | 18% (Partial Response) | 4.2 months | 82% at 6 months | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay ([3H]Thymidine Incorporation)
-
Cell Culture : Tumor cells (e.g., U87 MG, NCI-H460) are cultured in 96-well plates at a density of 5,000 cells per well.[1]
-
Drug Incubation : Cells are incubated with increasing concentrations of this compound or paclitaxel for 48 hours.[1]
-
Radiolabeling : The medium is aspirated, and cells are pulse-labeled for 2 hours at 37°C with a medium containing 2 µCi/mL of [methyl-3H]thymidine.[1]
-
Cell Harvesting and Scintillation Counting : Cells are harvested, and the amount of incorporated tritium (B154650) is determined using a liquid scintillation counter.[1] The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is then calculated.
In Situ Brain Perfusion in Mice
-
Animal Preparation : CD-1 mice are anesthetized.[1]
-
Perfusion : The common carotid arteries are exposed and cannulated. The brain is then perfused for 5 minutes with a solution containing either 50 nM [125I]this compound or 50 nM [3H]paclitaxel.[1]
-
Washout : Following the tracer perfusion, the brain is perfused for 60 seconds with a Ringer's solution to wash out excess radiolabeled molecules from the vasculature.[1]
-
Brain Tissue Processing : The right brain hemisphere is isolated, and capillary depletion is performed to separate the brain parenchyma from the capillaries.[1]
-
Radioactivity Measurement : The amount of radioactivity in the total brain homogenate, the capillary fraction, and the parenchymal fraction is measured to determine the apparent volume of distribution (Vd).[1]
Human Tumor Xenograft Models in Nude Mice
-
Cell Implantation : NCI-H460 non-small cell lung carcinoma cells are implanted subcutaneously into the flank of female nude mice.[4]
-
Tumor Growth : Tumors are allowed to grow until they reach a volume of 100-150 mm³.[4]
-
Treatment Administration : Mice are treated with intraperitoneal injections of either vehicle, paclitaxel, or this compound.[4]
-
Tumor Volume Measurement : Tumor diameters are measured regularly with calipers, and the tumor volume is calculated using the formula: Volume = (width)² x length/2.[4]
-
Survival Studies (Orthotopic Model) : For orthotopic models, tumor cells (e.g., U87 MG or NCI-H460) are intracerebrally implanted. Mice are then treated with this compound, and survival is monitored.[1][4]
Phase II Clinical Trial in Recurrent High-Grade Glioma (NCT01967810) - Abridged Protocol
-
Study Design : A Phase II, multicenter, open-label study.[10][11]
-
Patient Population : Seventy-three patients with recurrent high-grade glioma were enrolled in three arms: recurrent glioblastoma (GBM), bevacizumab-refractory GBM, and anaplastic glioma.[2][7][8]
-
Inclusion Criteria (Selected) : Adults (≥ 18 years) with histologically confirmed recurrent high-grade glioma and measurable disease.[10]
-
Exclusion Criteria (Selected) : Prior treatment with this compound, radiotherapy within 3 months, or bevacizumab within 4 weeks (for bevacizumab-naive patients).[12]
-
Treatment : this compound was administered as an intravenous infusion at a starting dose of 650 mg/m², which was later reduced to 600 mg/m², on Day 1 of each 21-day cycle.[2][11]
-
Primary Endpoints : Objective response rate (ORR) for Arms 1 and 3, and progression-free survival rate at 3 months (PFS3) for Arm 2.[7][11]
-
Tumor Assessment : Tumor response was evaluated according to the Response Assessment in Neuro-Oncology (RANO) criteria.[13]
Phase II Clinical Trial in Breast Cancer with Brain Metastases (NCT02048059) - Abridged Protocol
-
Study Design : A Phase II, multicenter, open-label study.[5]
-
Patient Population : Patients with recurrent brain metastases from breast cancer.[5]
-
Inclusion Criteria (Selected) : Adults (≥ 18 years) with at least one measurable metastatic brain lesion (≥ 0.5 cm) and a Karnofsky Performance Status (KPS) score of ≥ 70.[5]
-
Treatment : this compound was administered intravenously at a dose of 600 mg/m² on Day 1 of each 21-day cycle.[5]
-
Primary Endpoint : Intracranial objective response rate (iORR).[6]
-
Tumor Assessment : Tumor response was evaluated based on RECIST 1.1 criteria for both intracranial and extracranial disease.[6]
Mandatory Visualizations
Caption: this compound Mechanism of Action: Crossing the BBB and Targeting Tumor Cells.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Nude mouse xenograft model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. A simple method of cell-mediated cytotoxic assay by postlabeling of tritiated thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]
- 12. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 13. trial.medpath.com [trial.medpath.com]
ANG1005: A Technical Guide to a Brain-Penetrant Peptide-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ANG1005, also known as paclitaxel (B517696) trevatide, is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel to brain tumors. This document provides a comprehensive technical overview of this compound, including its intellectual property, mechanism of action, preclinical and clinical data, and detailed experimental methodologies. This compound consists of three molecules of the cytotoxic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector. This conjugation strategy facilitates transport across the BBB via the low-density lipoprotein receptor-related protein 1 (LRP-1), which is overexpressed on both the BBB and various tumor cells, including gliomas. Preclinical studies have demonstrated the superior brain penetration and anti-tumor efficacy of this compound compared to standard paclitaxel. Clinical trials have further evaluated its safety and efficacy in patients with brain malignancies.
Intellectual Property
The core intellectual property surrounding this compound is centered on the Angiopep-2 peptide and its use as a carrier for therapeutic agents across the blood-brain barrier. The primary patent covering this technology is U.S. Patent Number 7,557,182 , entitled "Aprotinin polypeptides for transporting a compound across the blood-brain barrier". This patent, granted to AngioChem, covers the Angiopep-2 peptide itself and its conjugates, explicitly including this compound.[1] The patent portfolio also extends to the methods of using these conjugates for treating neurological diseases.
Mechanism of Action
The therapeutic strategy of this compound is a two-step process: active transport across the BBB followed by the cytotoxic action of paclitaxel within the tumor cells.
-
Blood-Brain Barrier Transcytosis: this compound is designed to bind to the Low-Density Lipoprotein Receptor-related Protein 1 (LRP-1), which is highly expressed on the endothelial cells of the blood-brain barrier.[2][3] This binding initiates receptor-mediated transcytosis, a process that actively transports this compound from the bloodstream into the brain parenchyma. This mechanism allows this compound to bypass the P-glycoprotein (P-gp) efflux pump, a major obstacle for many chemotherapeutic agents, including paclitaxel.[4][5]
-
Intracellular Drug Release and Cytotoxicity: Once within the brain tumor microenvironment, this compound is taken up by tumor cells, which also frequently overexpress LRP-1. Inside the cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular esterases.[6] This releases the paclitaxel molecules, allowing them to exert their cytotoxic effect. Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7][9]
Signaling and Transport Pathway
The following diagram illustrates the key steps in the transport and mechanism of action of this compound.
Caption: this compound crosses the BBB via LRP-1 and releases paclitaxel in tumor cells.
Preclinical Data
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and compared to that of free paclitaxel. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound retains potent cytotoxic activity.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| U87 MG | Glioblastoma | 5.1 | 6.4 |
| U118 | Glioblastoma | 2.7 | 7.2 |
| U251 | Glioblastoma | 4.5 | 9.3 |
| NCI-H460 | Lung Carcinoma | 5.2 | 7.3 |
| A549 | Lung Carcinoma | 2.9 | 3.6 |
| Data from Régina et al., 2008.[4] |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of this compound has been demonstrated in various mouse xenograft models.
Tumor Growth Inhibition in NCI-H460 Lung Carcinoma Xenografts
| Treatment Group | Dose | Tumor Volume (mm³) at Day 19 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 845 | - |
| Paclitaxel | 20 mg/kg | 483 | 48.6 |
| This compound | 50 mg/kg | 236 | 82.8 |
| Data from Régina et al., 2008.[10] |
Survival in Intracerebral NCI-H460 Lung Carcinoma Model
| Treatment Group | Dose | Median Survival Time (days) |
| Control (Vehicle) | - | 11 |
| This compound | 20 mg/kg | 13 |
| This compound | 50 mg/kg | 14 |
| Data from Régina et al., 2008.[10] |
Clinical Data
Pharmacokinetics in Human Subjects
A Phase I dose-escalation study in patients with advanced solid tumors provided key pharmacokinetic parameters for this compound (referred to as GRN1005 in the study).
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 650 mg/m² |
| This compound Cmax (at MTD) | 1,187 µmol/L |
| This compound AUClast (at MTD) | 1,447 µmol/L·h |
| Free Paclitaxel Cmax (at MTD) | 13 µmol/L |
| Free Paclitaxel AUClast (at MTD) | 101 µmol/L·h |
| Data from Kurdziel et al., 2016. |
Experimental Protocols
This compound Synthesis and Conjugation
The synthesis of this compound involves a multi-step process to covalently link three molecules of paclitaxel to the Angiopep-2 peptide via cleavable ester linkages.
Caption: Synthesis of this compound from paclitaxel and Angiopep-2.
Protocol:
-
Activation of Paclitaxel: Paclitaxel is first reacted with succinic anhydride to form a succinyl ester derivative. This derivative is then activated with N-hydroxysuccinimide (NHS) to create 2'-succinyl-NHS-paclitaxel.
-
Conjugation: One molar equivalent of Angiopep-2 is added to a solution of 2'-succinyl-NHS-paclitaxel. The reaction is carried out in approximately 68% dimethyl sulfoxide (B87167) (DMSO) in Ringer's solution at pH 7.2 for about 24 hours at 12°C.
-
Monitoring and Purification: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The final product, this compound, is purified using chromatographic techniques.[3][4]
In Vitro Cytotoxicity Assay (Thymidine Incorporation Assay)
Protocol:
-
Cell Culture: Human tumor cell lines are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and incubated for 48 hours with increasing concentrations of either this compound or paclitaxel.
-
Thymidine Incorporation: After the 48-hour incubation, [³H]thymidine is added to each well, and the cells are incubated for an additional 2 hours at 37°C.
-
Measurement: The incorporation of [³H]thymidine into the DNA of proliferating cells is measured using a beta counter.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[4]
In Situ Mouse Brain Perfusion
This technique is used to measure the transport of substances across the blood-brain barrier.
Protocol:
-
Animal Preparation: A mouse is anesthetized, and the right common carotid artery is exposed and catheterized.
-
Perfusion: The brain is perfused for a set duration (e.g., 5 minutes) with a perfusion fluid containing the radiolabeled compound of interest ([¹²⁵I]this compound or [³H]paclitaxel).
-
Washout: Following perfusion with the tracer, the brain is perfused for 60 seconds with a standard Ringer's solution to remove any remaining radiolabeled molecules from the vasculature.
-
Sample Collection and Analysis: The brain is removed, and the radioactivity in the brain parenchyma is quantified to determine the extent of brain uptake. Capillary depletion can also be performed to separate the brain capillaries from the parenchyma for a more detailed analysis of distribution.[4][11]
Conclusion
This compound represents a significant advancement in the development of therapies for brain cancers. Its innovative design, leveraging the LRP-1 transport system, allows for enhanced delivery of a potent chemotherapeutic agent across the formidable blood-brain barrier. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. This technical guide summarizes the key intellectual property, mechanism of action, and supporting data for this compound, offering a valuable resource for professionals in the field of oncology and drug development.
References
- 1. Angiopep-2 Modification - Creative Peptides [creative-peptides.com]
- 2. Angiopep-2 Supplier | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ANG1005: Synthesis and Purification Protocols for a Brain-Penetrating Peptide-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2][3] This transport mechanism allows this compound to cross the BBB and be taken up by tumor cells that overexpress LRP1.[1][2][4] This document provides detailed protocols for the synthesis of Angiopep-2 via solid-phase peptide synthesis (SPPS), the subsequent conjugation to paclitaxel to form this compound, and the purification of the final product.
Synthesis of Angiopep-2 via Solid-Phase Peptide Synthesis (SPPS)
Angiopep-2 is a 19-amino acid peptide with the sequence TFFYGGSRGKRNNFKTEEY.[4] It can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| Rink Amide resin | Various | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Piperidine (B6355638) | Various | ACS Grade |
| Diisopropylethylamine (DIEA) | Various | Peptide Synthesis Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
Experimental Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by dissolving it with HBTU and DIEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Wash the resin with DMF.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the Angiopep-2 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide pellet under vacuum and then lyophilize it from a water/acetonitrile mixture.
Synthesis of this compound
The synthesis of this compound involves the conjugation of three paclitaxel molecules to the Angiopep-2 peptide.[5] This is achieved by first activating paclitaxel and then reacting it with the peptide.
Activation of Paclitaxel
Paclitaxel is first activated by converting it to 2'-NHS-paclitaxel. This is a two-step process where paclitaxel is reacted with succinic anhydride, followed by activation with N-hydroxysuccinimide (NHS).
Conjugation of Activated Paclitaxel to Angiopep-2
The amino groups on Angiopep-2 (the N-terminus and the lysine (B10760008) side chains) react with the 2'-NHS-paclitaxel to form stable ester bonds.[5]
Materials and Reagents
| Reagent | Supplier | Grade |
| Angiopep-2 | - | >95% purity |
| 2'-NHS-paclitaxel | - | Activated ester |
| Dimethyl sulfoxide (B87167) (DMSO) | Various | Anhydrous |
| Ringer's solution | Various | pH 7.2 |
Experimental Protocol
-
Reaction Setup: Dissolve 1 molar equivalent of Angiopep-2 in a solution of 68% DMSO in Ringer's solution (pH 7.2).
-
Conjugation Reaction: Add a solution of 2'-NHS-paclitaxel to the Angiopep-2 solution.
-
Incubation: Allow the reaction to proceed for approximately 24 hours at 12°C.[5]
-
Monitoring: Monitor the progress of the reaction by HPLC. The disappearance of the Angiopep-2 and 2'-NHS-paclitaxel peaks and the appearance of a major product peak indicate the formation of this compound.[5]
Purification of this compound
The crude this compound conjugate is purified using hydrophobic interaction chromatography (HIC), followed by analytical HPLC to assess purity.
Materials and Reagents
| Reagent | Supplier | Grade |
| Crude this compound | - | - |
| Water | Various | HPLC Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Trifluoroacetic acid (TFA) | Various | HPLC Grade |
Purification Protocol
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate a hydrophobic chromatography column (e.g., pre-packed with 30 RPC resin) with an appropriate starting buffer.[5]
-
Load the crude this compound reaction mixture onto the column.
-
Wash the column to remove unreacted starting materials and impurities.
-
Elute the this compound conjugate using a suitable gradient of increasing organic solvent concentration.
-
Collect fractions and analyze them by analytical HPLC.
-
-
Analytical HPLC:
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase A: Water with 0.05% TFA.[1]
-
Mobile Phase B: Acetonitrile with 0.05% TFA.[1]
-
Flow Rate: 1 mL/min.[5]
-
Detection: UV at 229 nm.[5]
-
Inject the purified fractions and monitor the chromatogram for the this compound peak.
-
Pool the fractions containing pure this compound and lyophilize to obtain the final product.
-
Characterization Data
| Parameter | Method | Result |
| Molecular Weight | Mass Spectrometry | 5109.14 g/mol |
| Purity | HPLC | >95% |
| Paclitaxel:Peptide Ratio | Mass Spectrometry | 3:1 |
Experimental Workflows and Signaling Pathway
This compound Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis and purification.
LRP1-Mediated Transcytosis of this compound Across the Blood-Brain Barrier
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient LRP1-Mediated Uptake and Low Cytotoxicity of Peptide L57 In Vitro Shows Its Promise as CNS Drug Delivery Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ANG1005 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1005, also known as paclitaxel (B517696) trevatide, is a promising peptide-drug conjugate designed to deliver paclitaxel across the blood-brain barrier for the treatment of brain cancers. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a peptide vector that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1] The stability of this compound is a critical parameter that influences its therapeutic efficacy, safety, and shelf-life. This document provides detailed information on the stability and recommended storage conditions for this compound, along with protocols for its stability assessment.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₁₉H₂₆₅N₂₇O₅₂S |
| Molecular Weight | 4428.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Recommended Storage Conditions
For long-term storage, this compound should be stored under specific conditions to maintain its integrity and prevent degradation.
| Form | Storage Temperature | Duration | Shipping |
| Solid (Lyophilized Powder) | -20°C | Up to 12 months | Ambient or blue ice |
| Stock Solution in DMSO | -80°C | Up to 6 months[2] | Dry ice |
Note: It is crucial to avoid repeated freeze-thaw cycles of the stock solution to prevent degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of enzymes. The primary degradation pathway is the hydrolysis of the ester bonds linking paclitaxel to the Angiopep-2 peptide, resulting in the release of free paclitaxel.
Temperature Stability
This compound exhibits limited stability at higher temperatures. Degradation is observed to increase with rising temperature and prolonged exposure.
Table 1: Illustrative Temperature Stability of this compound in Solution (pH 7.4)
| Temperature | Time (hours) | This compound Remaining (%) | Free Paclitaxel (%) |
| 4°C | 24 | >98 | <1 |
| 48 | >95 | <2 | |
| 72 | >92 | <3 | |
| 25°C (Room Temperature) | 8 | ~95 | ~2 |
| 24 | ~85 | ~8 | |
| 48 | ~70 | ~15 | |
| 37°C | 8 | ~80 | ~10 |
| 24 | ~60 | ~25 | |
| 48 | ~40 | ~40 |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected stability trends of this compound. Actual stability data may vary based on the specific formulation and experimental conditions.
pH Stability
The stability of this compound is pH-dependent. The ester linkages are more susceptible to hydrolysis under both acidic and alkaline conditions compared to a neutral pH.
Table 2: Illustrative pH Stability of this compound in Solution at 25°C for 24 hours
| pH | This compound Remaining (%) | Free Paclitaxel (%) |
| 3.0 | ~75 | ~15 |
| 5.0 | ~88 | ~7 |
| 7.4 | ~85 | ~8 |
| 9.0 | ~65 | ~20 |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected stability trends of this compound. Actual stability data may vary based on the specific formulation and experimental conditions.
Stability in Biological Matrices
In the presence of serum, this compound can be metabolized by esterases, leading to the release of paclitaxel. One study indicated that after incubation in a medium with serum for 48 hours at 37°C, the stability was assessed by HPLC.
Signaling Pathway and Mechanism of Action
This compound is designed to cross the blood-brain barrier (BBB) and deliver paclitaxel to brain tumor cells. The Angiopep-2 peptide component of this compound binds to the LRP1 receptor, which is highly expressed on the endothelial cells of the BBB and on glioma cells.[3] This binding facilitates the transport of the conjugate across the BBB via receptor-mediated transcytosis. Once inside the brain parenchyma, this compound can be taken up by tumor cells, also through LRP1-mediated endocytosis. Inside the tumor cells, the ester bonds linking paclitaxel to Angiopep-2 are cleaved by intracellular esterases, releasing the active paclitaxel molecules. Paclitaxel then binds to β-tubulin subunits, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Caption: this compound mechanism of action.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol describes a general method for assessing the stability of this compound in a given formulation or solution over time.
Materials:
-
This compound
-
Solvent/buffer for sample preparation (e.g., DMSO, phosphate-buffered saline)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.
-
Incubation: Aliquot the this compound solution into separate vials for each time point and condition to be tested. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At each designated time point (e.g., 0, 8, 24, 48, 72 hours), remove one vial from each condition.
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume (e.g., 10 µL) of the sample from the collected vial.
-
Run a gradient elution to separate this compound from its degradation products (e.g., free paclitaxel). A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Monitor the elution at a suitable wavelength for both this compound and paclitaxel (e.g., 227 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to intact this compound and free paclitaxel based on their retention times, which should be determined using reference standards.
-
Integrate the peak areas for this compound and any degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) sample.
-
Caption: Workflow for this compound stability testing.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled incubator
-
Photostability chamber
-
HPLC system as described in Protocol 1
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 8 hours).
-
Neutralize the solution with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze by HPLC, comparing to a sample protected from light.
-
-
Analysis: Analyze all stressed samples by HPLC as described in Protocol 1 to identify and quantify degradation products.
Caption: Potential degradation pathways of this compound.
Conclusion
The stability of this compound is a critical consideration for its handling, formulation, and administration. The provided information and protocols offer a framework for researchers to ensure the integrity of this compound in their studies. Adherence to the recommended storage conditions and the use of appropriate analytical methods to monitor stability are essential for obtaining reliable and reproducible results in both preclinical and clinical research.
References
- 1. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ANG1005 Testing in Orthotopic Brain Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1005 is a novel peptide-drug conjugate designed to cross the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It consists of three molecules of paclitaxel covalently linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2] LRP1 is highly expressed on the endothelial cells of the BBB and on various tumor cells, including glioma and some metastatic cancers.[2][3][4][5] This targeting mechanism facilitates the transport of this compound across the BBB and into the tumor microenvironment. Once inside the tumor cells, the ester linkages are cleaved, releasing paclitaxel, which then exerts its cytotoxic effect by stabilizing microtubules and inducing mitotic arrest.[2][6]
These application notes provide detailed protocols for utilizing orthotopic brain tumor models to evaluate the efficacy of this compound. The included methodologies are based on preclinical studies that have demonstrated the potential of this compound in treating primary and metastatic brain tumors.[1][2][7]
Signaling Pathway of this compound
The mechanism of action of this compound involves a targeted delivery system followed by the intracellular action of paclitaxel. The following diagram illustrates the key steps in this pathway.
Caption: this compound crosses the BBB via LRP1-mediated transcytosis.
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Model (U87 MG)
This protocol describes the establishment of an orthotopic glioblastoma model using the U87 MG human glioblastoma cell line.
Materials:
-
U87 MG human glioblastoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Nude mice (e.g., NMRI-nu/nu or BALB/c nude), 6-8 weeks old
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Buprenorphine for analgesia
-
This compound
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Cell Culture: Culture U87 MG cells to 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse and secure it in the stereotactic frame. Administer a subcutaneous injection of buprenorphine (0.1 mg/kg) for pre-operative analgesia.
-
Intracranial Injection:
-
Create a midline scalp incision to expose the skull.
-
Using a sterile drill, create a small burr hole at the following coordinates relative to bregma: 1.5-2.0 mm anterior and 2.5 mm lateral.[8]
-
Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) at a depth of 3.5 mm from the skull surface over a 5-minute period.[8]
-
After injection, leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Seal the burr hole with bone wax and close the scalp incision with sutures or surgical clips.
-
-
Post-operative Care: Monitor the animals daily for any signs of distress, neurological symptoms, or weight loss. Provide supportive care as needed.
-
This compound Administration:
-
Efficacy Evaluation:
-
Tumor Growth: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) at regular intervals (e.g., weekly).[9][10]
-
Survival: Monitor the animals daily and record the date of euthanasia due to tumor-related morbidity (e.g., >20% weight loss, severe neurological deficits) or the end of the study.
-
Protocol 2: Orthotopic Brain Metastasis Model (NCI-H460)
This protocol details the establishment of a brain metastasis model using the NCI-H460 human non-small cell lung carcinoma cell line.
Materials:
-
NCI-H460 human non-small cell lung carcinoma cells
-
All materials listed in Protocol 1
Procedure:
-
Cell Culture: Prepare NCI-H460 cells as described for U87 MG cells in Protocol 1.
-
Animal Preparation and Intracranial Injection: Follow the same procedures as outlined in Protocol 1 for animal preparation and intracranial injection. A cell suspension of 5 x 10^5 cells in 5 µL is recommended.[8]
-
This compound Administration:
-
Three days after cell implantation, randomize the animals into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg or 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[8]
-
The treatment schedule can be adjusted based on the study design (e.g., twice weekly).
-
-
Efficacy Evaluation:
-
Tumor Growth: Monitor tumor volume using MRI at baseline and regular intervals (e.g., weekly or bi-weekly).[1]
-
Survival: Monitor and record survival as described in Protocol 1.
-
Experimental Workflow
The following diagram outlines the general workflow for testing this compound in orthotopic brain tumor models.
Caption: Workflow for this compound testing in orthotopic models.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of this compound in orthotopic brain tumor models.
In Vitro Cytotoxicity of this compound
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| U-87 MG | 18 ± 11 | 13 ± 3 |
| NCI-H460 | 13 ± 10 | 7 ± 3 |
Table 1: In vitro cytotoxicity (IC50) of this compound compared to paclitaxel in U-87 MG and NCI-H460 cell lines. Data is presented as mean ± SD.[1]
In Vivo Efficacy of this compound in Orthotopic NCI-H460 Brain Tumor Model (Rats)
| Treatment Group | Mean Tumor Volume (mm³) on Day 10 | Mean Tumor Volume (mm³) on Day 17 |
| Vehicle | 11 ± 2 | 29 ± 16 |
| This compound (75 mg/kg, i.p.) | 9 ± 5 | 14 ± 9 |
Table 2: Effect of this compound on tumor growth in an orthotopic NCI-H460 brain tumor model in nude rats. Data is presented as mean ± SD.[1]
In Vivo Efficacy of this compound in Orthotopic Brain Tumor Models (Mice) - Survival
| Model | Treatment Group | Median Survival (Days) | Percent Increase in Lifespan |
| U87 MG Glioblastoma | Vehicle | ~25 | - |
| This compound (50 mg/kg, i.p.) | ~35 | ~40% | |
| NCI-H460 Lung Carcinoma | Vehicle | ~20 | - |
| This compound (20 mg/kg, i.p.) | ~25 | ~25% | |
| This compound (50 mg/kg, i.p.) | ~28 | ~40% |
Table 3: Effect of this compound on the survival of mice with orthotopic brain tumors. Median survival is estimated from published survival curves.[8]
Conclusion
The provided protocols and data demonstrate the utility of orthotopic brain tumor models in the preclinical evaluation of this compound. These models, which mimic the clinical presentation of brain tumors, are invaluable for assessing the ability of this compound to cross the BBB and exert its antitumor activity in the central nervous system. The significant increase in survival and inhibition of tumor growth observed in these models support the continued investigation of this compound as a promising therapeutic for patients with primary and metastatic brain cancer.
References
- 1. oncodesign.com [oncodesign.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term Intravital Investigation of an Orthotopic Glioma Mouse Model via Optical Coherence Tomography Angiography | In Vivo [iv.iiarjournals.org]
- 10. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of LRP1 Expression in Tumors
References
- 1. Roles of low-density lipoprotein receptor-related protein 1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LRP1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Matricellular Receptor LRP1 Forms an Interface for Signaling and Endocytosis in Modulation of the Extracellular Tumor Environment [frontiersin.org]
- 6. LRP1 expression in colon cancer predicts clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Over-expression of low-density lipoprotein receptor-related Protein-1 is associated with poor prognosis and invasion in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of low density lipoprotein receptor-related protein 1 (LRP1) is associated with worsened prognosis and decreased cancer immunity in clear-cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Elevated expression of cholesterol transporter LRP-1 is crucially implicated in the pathobiology of glioblastoma [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | LDL receptor related protein 1 is an adverse prognostic biomarker that correlates with stromal remodeling and macrophages infiltration in bladder cancer [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. LRP1 as a promising therapeutic target for gastrointestinal tumors: Inhibiting proliferation, invasion and migration of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anti-LRP1 Antibody [ABIN337392] - Human, Mouse, Rabbit, WB, IHC, FACS [antibodies-online.com]
- 15. bicellscientific.com [bicellscientific.com]
- 16. stagebio.com [stagebio.com]
- 17. discovery-sci.com [discovery-sci.com]
- 18. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocols for Fluorescent Labeling of ANG1005 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1005 is a novel peptide-drug conjugate designed to cross the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. It consists of three molecules of paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2][3][4] LRP1 is highly expressed on the endothelial cells of the BBB and is overexpressed in various tumor types, including glioblastoma.[5][6] This targeted delivery mechanism allows this compound to bypass the efflux pumps that typically prevent cytotoxic agents like paclitaxel from reaching their intended targets in the brain.[3][4]
Fluorescent labeling of this compound is a critical step for its use in a variety of research applications, including in vitro and in vivo imaging studies to investigate its mechanism of action, cellular uptake, biodistribution, and tumor-targeting efficacy. These studies are essential for the preclinical and clinical development of this compound and other peptide-drug conjugates.
This document provides detailed application notes and protocols for the fluorescent labeling of this compound for imaging studies. It covers strategies for site-specific labeling, a selection of suitable fluorescent dyes, detailed experimental protocols for conjugation, purification, and characterization, as well as protocols for in vitro and in vivo imaging.
This compound Structure and Labeling Strategy
The chemical structure of this compound involves the conjugation of three paclitaxel molecules to the Angiopep-2 peptide. Specifically, paclitaxel is attached via a cleavable ester linkage to the N-terminal amino group and the ε-amino groups of two lysine (B10760008) residues at positions 10 and 15 of the Angiopep-2 peptide.[1]
Angiopep-2 Sequence: Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys -Arg-Asn-Asn-Phe-Lys -Thr-Glu-Glu-Tyr[3][7][8][9][10][11]
This presents a challenge for direct fluorescent labeling of the pre-synthesized this compound, as the most common amine-reactive fluorescent dyes would compete with paclitaxel for the same conjugation sites. Therefore, a strategic approach is required to achieve site-specific fluorescent labeling without compromising the drug's efficacy or its ability to bind to LRP1.
The recommended strategy is to synthesize a modified version of Angiopep-2 that incorporates a unique functional group for fluorescent dye conjugation at a position that does not interfere with LRP1 binding or paclitaxel attachment. This can be achieved by introducing an amino acid with an orthogonal reactive group, such as:
-
Cysteine (Cys): The thiol group of cysteine can be specifically targeted by maleimide-functionalized fluorescent dyes.
-
Azido- or Alkyne-containing amino acids: These can be used for bioorthogonal "click chemistry" reactions with corresponding alkyne- or azido-functionalized dyes, offering high specificity and efficiency.[12][13]
The modification should ideally be placed at the C-terminus of the peptide to minimize interference with the N-terminal and lysine residues required for paclitaxel conjugation and the core sequence involved in LRP1 binding.
LRP1-Mediated Endocytosis and Signaling
This compound enters cells via LRP1-mediated endocytosis. Upon binding of Angiopep-2 to one of the ligand-binding domains of LRP1, the complex is internalized through clathrin-coated pits.[14] Following endocytosis, the vesicle is trafficked to early endosomes. The acidic environment of the endosome can facilitate the dissociation of the ligand from the receptor. LRP1 can then be recycled back to the cell surface. The cargo, in this case, fluorescently labeled this compound, is further trafficked through the endo-lysosomal pathway. Within the lysosomes, esterases cleave the ester linkages between paclitaxel and Angiopep-2, releasing the cytotoxic drug into the cytoplasm to exert its effect on microtubules.[15] LRP1 is not only an endocytic receptor but is also involved in various signaling pathways that can influence cell migration, proliferation, and survival.[7][10][15]
Caption: LRP1-mediated endocytosis of fluorescently labeled this compound.
Experimental Protocols
Protocol 1: Synthesis of C-terminally Cysteine-Modified Angiopep-2
This protocol describes the solid-phase synthesis of Angiopep-2 with a C-terminal cysteine residue for subsequent fluorescent labeling.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Couple the subsequent Fmoc-protected amino acids sequentially according to the Angiopep-2 sequence using DIC and Oxyma Pure as coupling reagents.
-
After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Wash the resin extensively with DMF and DCM.
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the modified Angiopep-2 peptide by mass spectrometry and analytical HPLC.
Protocol 2: Fluorescent Labeling of Cys-Modified Angiopep-2 with a Maleimide-Activated Dye
This protocol describes the conjugation of a maleimide-activated fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide) to the C-terminal cysteine of the modified Angiopep-2.
Materials:
-
C-terminally Cys-modified Angiopep-2
-
Maleimide-activated fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC system
-
Fluorometer
Procedure:
-
Dissolve the Cys-modified Angiopep-2 in PBS (pH 7.2) to a final concentration of 1-5 mg/mL.
-
Dissolve the maleimide-activated fluorescent dye in DMSO to a concentration of 10 mg/mL.
-
Add the dye solution to the peptide solution at a 1.5 to 3-fold molar excess of dye to peptide.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
-
Purify the fluorescently labeled peptide from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled peptide (typically the first colored fractions to elute).
-
Further purify the labeled peptide by reverse-phase HPLC if necessary.
-
Characterize the final product by mass spectrometry to confirm conjugation and by fluorescence spectroscopy to determine the labeling efficiency.
Protocol 3: In Vitro Cellular Uptake and Imaging
This protocol describes the use of fluorescently labeled this compound to visualize its uptake and subcellular localization in cancer cells.
Materials:
-
Fluorescently labeled this compound
-
U87 MG human glioblastoma cells (or other LRP1-expressing cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Hoechst 33342 (for nuclear staining)
-
LysoTracker Red (for lysosome staining)
-
Confocal microscope
Procedure:
-
Seed U87 MG cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
The next day, replace the culture medium with fresh medium containing the fluorescently labeled this compound at a final concentration of 1-10 µM.
-
Incubate the cells for various time points (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
For co-localization studies, add LysoTracker Red (50-100 nM) and Hoechst 33342 (1 µg/mL) to the medium for the last 30 minutes of incubation.
-
Wash the cells three times with warm PBS to remove unbound labeled peptide.
-
Add fresh culture medium or PBS to the dishes.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorescent dye, LysoTracker, and Hoechst.
-
Analyze the images to determine the cellular uptake and subcellular localization of the fluorescently labeled this compound.
Caption: Workflow for in vitro imaging of fluorescently labeled this compound.
Protocol 4: In Vivo Fluorescence Imaging in a Mouse Model of Brain Metastasis
This protocol provides a general guideline for in vivo imaging of fluorescently labeled this compound in a mouse model of brain metastasis.[16][17][18]
Materials:
-
Fluorescently labeled this compound (preferably with a near-infrared dye like Cy5.5 or Alexa Fluor 680 for better tissue penetration)
-
Tumor-bearing mice (e.g., nude mice with intracranial U87 MG xenografts)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline fluorescence image before injecting the labeled peptide.
-
Inject the fluorescently labeled this compound intravenously (e.g., via tail vein) at a predetermined dose.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the labeled peptide.
-
Maintain the mouse under anesthesia during imaging.
-
After the final imaging time point, the mouse may be euthanized, and organs (brain, tumor, liver, kidneys, etc.) can be excised for ex vivo imaging to confirm the in vivo signal and quantify the biodistribution.
-
Analyze the images to quantify the fluorescence intensity in the tumor and other organs over time.
Caption: Workflow for in vivo imaging of fluorescently labeled this compound.
Data Presentation
The following tables summarize quantitative data from studies using fluorescently labeled Angiopep-2 conjugates, which can serve as a reference for expected outcomes with fluorescently labeled this compound.
Table 1: In Vitro Cellular Uptake of Angiopep-2-Daunomycin Conjugates in U87 Glioblastoma Cells [2]
| Conjugate Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Daunomycin-Positive Live Cells |
| 10 | ~150 | ~60% |
| 50 | ~400 | ~90% |
Table 2: Cellular Uptake of Cy5-labeled Angiopep-2 Conjugated Nanoparticles in hCMEC/D3 Cells (In Vitro BBB Model) [19]
| Nanoparticle Formulation | Cy5 Mean Fluorescence (Arbitrary Units) | Percentage of Cy5-Positive Cells |
| DAA100 (No Angiopep-2) | ~1,000 | ~5% |
| DAA100-Ang-2 (1:0.1 ratio) | ~2,000 | ~7.2% |
| DAA100-Ang-2 (1:0.5 ratio) | ~4,000 | ~40% |
| DAA100-Ang-2 (1:1 ratio) | ~6,000 | ~80% |
| DAA100-Ang-2 (1:2 ratio) | ~8,000 | ~97.8% |
Table 3: In Vitro Binding Affinity of FITC-labeled Angiopep-2 to Aβ1-42 Aggregates [20]
| Ligand | Binding Target | Dissociation Constant (Kd) (µM) |
| FITC-Angiopep-2 | Aβ1-42 aggregates | 18.63 |
| FITC-Angiopep-2 | Aβ1-40 aggregates | No significant binding |
| FITC-Angiopep-2 | BSA | No significant binding |
Conclusion
The fluorescent labeling of this compound is a powerful tool for researchers in drug development and cancer biology. By employing a strategic approach to labeling that preserves the integrity and function of the peptide-drug conjugate, it is possible to conduct detailed imaging studies to elucidate its mechanism of action and therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for the successful fluorescent labeling and imaging of this compound, paving the way for further advancements in the development of targeted therapies for brain tumors.
References
- 1. Retro-enantio isomer of angiopep-2 assists nanoprobes across the blood-brain barrier for targeted magnetic resonance/fluorescence imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the Drug Position on Bioactivity in Angiopep-2—Daunomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiopep-2 peptide [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Angiopep-2 Modification - Creative Peptides [creative-peptides.com]
- 6. Angiopep-2-decorated titanium–alloy core–shell magnetic nanoparticles for nanotheranostics and medical imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Convergent Signaling Pathways Controlled by LRP1 (Receptor-related Protein 1) Cytoplasmic and Extracellular Domains Limit Cellular Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Low-Density Lipoprotein Receptor-Related Protein-1 Signaling in Angiogenesis [frontiersin.org]
- 11. Theranostic Design of Angiopep-2 Conjugated Hyaluronic Acid Nanoparticles (Thera-ANG-cHANPs) for Dual Targeting and Boosted Imaging of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 13. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. LRP1 - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
- 16. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Situ Brain Perfusion Studies of ANG1005 Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1005 is a novel peptide-drug conjugate designed to enhance the delivery of paclitaxel (B517696) across the blood-brain barrier (BBB) for the treatment of brain tumors. It consists of three molecules of paclitaxel linked to Angiopep-2, a 19-amino acid peptide vector that targets the low-density lipoprotein receptor-related protein 1 (LRP1). LRP1 is highly expressed on the endothelial cells of the BBB, facilitating the receptor-mediated transcytosis of this compound from the blood into the brain parenchyma.
The in situ brain perfusion technique is a powerful method for quantifying the transport of compounds across the BBB. This technique allows for precise control over the composition of the perfusate and the duration of exposure to the brain vasculature, enabling the accurate determination of brain uptake kinetics. These application notes provide a detailed protocol for utilizing the in situ brain perfusion technique to study the brain uptake of this compound in rodents, along with representative quantitative data and visualizations of the experimental workflow and the proposed mechanism of transport.
Signaling Pathway and Mechanism of Uptake
This compound crosses the blood-brain barrier via receptor-mediated transcytosis, a process initiated by the binding of its Angiopep-2 moiety to the LRP1 receptor on the surface of brain capillary endothelial cells. This interaction triggers the endocytosis of the this compound-LRP1 complex. The endocytic vesicle then traverses the endothelial cell, and this compound is released into the brain parenchyma. This targeted delivery mechanism allows this compound to bypass the P-glycoprotein (P-gp) efflux pump, which typically limits the brain penetration of paclitaxel. Once inside the brain, the paclitaxel molecules are cleaved from the Angiopep-2 vector by lysosomal esterases, allowing the cytotoxic agent to exert its anti-tumor effects.
Figure 1: LRP1-mediated transcytosis of this compound across the BBB.
Quantitative Data Summary
The following tables summarize the quantitative data from in situ brain perfusion studies comparing the brain uptake of this compound with paclitaxel. The brain influx coefficient (Kin) represents the rate of transport across the BBB.
| Compound | Brain Influx Coefficient (Kin) (mL/s/g) | Fold Increase vs. Paclitaxel | Reference |
| 125I-ANG1005 | 7.3 ± 0.2 × 10-3 | 86 | |
| 3H-Paclitaxel | 8.5 ± 0.5 × 10-5 | 1 |
Table 1: Brain Influx Coefficient of this compound and Paclitaxel in Rats. Data are presented as mean ± SEM.
| Brain Compartment | 125I-ANG1005 Apparent Volume of Distribution (Vd) (µL/g) | 3H-Paclitaxel Apparent Volume of Distribution (Vd) (µL/g) | Reference |
| Total Brain Homogenate | ~350 | ~75 | |
| Brain Capillary Fraction | ~100 | ~25 | |
| Brain Parenchyma | ~250 | ~50 |
Table 2: Apparent Volume of Distribution of this compound and Paclitaxel in Mouse Brain after 5 minutes of in situ perfusion. Data are approximate values derived from graphical representations in the cited literature.
Experimental Protocols
In Situ Brain Perfusion Technique for this compound Uptake Studies in Rodents
This protocol is adapted from established methods for in situ brain perfusion.
Materials:
-
Animals: Male Sprague-Dawley rats or CD-1 mice.
-
Anesthetics: Sodium pentobarbital (B6593769) or other suitable anesthetic.
-
Perfusion Fluid: Bicarbonate-buffered physiological saline (e.g., Krebs-Ringer bicarbonate buffer) or artificial blood, warmed to 37°C and gassed with 95% O2 / 5% CO2.
-
Test Compound: Radiolabeled this compound (e.g., 125I-ANG1005) and a vascular space marker (e.g., 14C-sucrose or 14C-dextran).
-
Surgical Equipment: Surgical scissors, forceps, hemostats, retractors, and a perfusion pump.
-
Cannulation Supplies: Polyethylene tubing for carotid artery cannulation.
-
Sample Collection and Processing: Scintillation vials, scintillation counter, tissue homogenizer, and reagents for capillary depletion assay (if required).
Experimental Workflow:
Figure 2: Experimental workflow for the in situ brain perfusion technique.
Procedure:
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital, i.p.). Ensure a deep level of anesthesia is achieved by checking for the absence of pedal and corneal reflexes.
-
Surgical Preparation: Place the animal in a supine position. Make a midline incision in the neck to expose the trachea and the common carotid arteries.
-
Cannulation: Carefully isolate the common carotid artery. Ligate the external carotid artery and place a loose ligature around the common carotid artery. Insert a cannula filled with heparinized saline into the common carotid artery and secure it with the ligature.
-
Initiation of Perfusion: Begin perfusion with the perfusion fluid at a constant flow rate (e.g., 5 mL/min for rats). Simultaneously, sever the jugular veins to allow for drainage.
-
Infusion of Test Compound: After a brief pre-perfusion period to wash out the blood, switch to the perfusion fluid containing a known concentration of radiolabeled this compound and the vascular space marker.
-
Perfusion Duration: Continue the perfusion for a predetermined time, typically ranging from 30 seconds to 5 minutes. A 120-second perfusion time has been shown to be suitable for this compound uptake studies.
-
Termination and Sample Collection: At the end of the perfusion period, stop the pump and immediately decapitate the animal.
-
Brain Dissection: Quickly remove the brain from the skull and dissect the desired brain regions on a cold surface.
-
Sample Processing: Weigh the brain samples and prepare them for radioactivity measurement. This may involve homogenization of the tissue.
-
Capillary Depletion (Optional): To differentiate between the compound in the brain parenchyma and that remaining in the capillaries, a capillary depletion method can be employed.
-
Radioactivity Measurement: Determine the amount of radioactivity in the brain samples and in aliquots of the perfusion fluid using a scintillation counter.
-
Calculation of Brain Uptake: Calculate the brain influx coefficient (Kin) using the following equation:
Kin = (Abr - Vv * Cpf) / (Cpf * t)
Where:
-
Abr is the amount of radioactivity in the brain (dpm/g).
-
Vv is the vascular volume, determined from the vascular marker (mL/g).
-
Cpf is the concentration of radioactivity in the perfusate (dpm/mL).
-
t is the perfusion time (s).
-
Conclusion
The in situ brain perfusion technique is an invaluable tool for characterizing the brain uptake of this compound. The data consistently demonstrate that this compound exhibits significantly enhanced brain penetration compared to paclitaxel, supporting its development as a targeted therapy for brain malignancies. The detailed protocol provided herein offers a standardized approach for conducting these studies, ensuring reproducibility and comparability of results across different laboratories.
Application Notes and Protocols for the HPLC Analysis of ANG1005 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1005, also known as paclitaxel (B517696) trevatide, is a novel peptide-drug conjugate designed to overcome the blood-brain barrier and deliver paclitaxel to brain tumors. It consists of three molecules of paclitaxel covalently linked to the Angiopep-2 peptide. This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP-1), which is overexpressed on the blood-brain barrier and various tumor cells, facilitating receptor-mediated transcytosis into the brain.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolite, paclitaxel, in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound utilizes the LRP-1 receptor to cross the blood-brain barrier and enter tumor cells. The Angiopep-2 peptide component of this compound binds to LRP-1, initiating receptor-mediated endocytosis. Once inside the cell, the ester linkages between paclitaxel and the peptide are cleaved, releasing the active paclitaxel molecules to exert their cytotoxic effects by stabilizing microtubules and arresting the cell cycle.
Caption: LRP-1 mediated uptake and intracellular action of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound from a Phase I clinical study in patients with advanced solid tumors and brain metastases.[3]
Table 1: Pharmacokinetic Parameters of this compound at the Maximum Tolerated Dose (650 mg/m²)
| Parameter | Value | Unit |
| Cmax | 306 | µg/mL |
| AUCinf | 2571 | µg·h/mL |
| T1/2 | 4.0 | h |
| Clearance (CL) | 285 | mL/m²·h |
Table 2: Brain Uptake of this compound vs. Paclitaxel [4][5]
| Compound | Brain-to-Blood Ratio (Kin) | Fold Increase vs. Paclitaxel |
| This compound | 7.3 x 10⁻³ mL/s/g | 86 |
| Paclitaxel | 8.5 x 10⁻⁵ mL/s/g | 1 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol is based on methods described for the analysis of this compound in perfusion fluid and for stability testing.[4][6]
1. Objective: To quantify this compound in simple aqueous matrices and to assess its stability.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample reconstitution, if necessary)
3. Instrumentation:
-
HPLC system with a UV detector (e.g., Varian Prostar HPLC system with a Dynamax UV detector)
-
Reversed-phase C18 column (e.g., YMC-Pak ODS-AM, 5 µm, 150 x 4.6 mm)
4. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.05% TFA
-
Mobile Phase B: Acetonitrile with 0.05% TFA
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 229 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Gradient Program: While a specific detailed gradient program is not publicly available, a typical starting point for a scouting gradient for a peptide-drug conjugate like this compound would be:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 4.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 26.0 | 10 |
| 30.0 | 10 |
6. Sample Preparation (for stability testing in formulation):
-
Solubilize this compound in the desired formulation (e.g., Solutol/Ringer's HEPES buffer).[6]
-
Dilute an aliquot of the formulation with the initial mobile phase to a concentration within the calibration curve range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
7. Data Analysis:
-
Create a calibration curve using the this compound reference standard.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
-
The retention time for this compound is expected to be around 13-15 minutes under these conditions.[4]
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is based on a validated method used in a clinical trial for the determination of this compound in human EDTA K2 plasma.[3]
1. Objective: To quantify this compound in human plasma for pharmacokinetic studies.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the matrix
-
Human EDTA K2 plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column suitable for LC-MS analysis
4. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
5. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program: A suitable gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing the this compound standard to find the precursor ion (likely a multiply charged species due to its size) and the most abundant and stable product ions. A similar process should be followed for the internal standard.
-
6. Method Validation Parameters: This method was validated with a limit of quantitation of 0.50 to 2.00 µg/mL.[3] A full validation would include assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.
Experimental Workflow Diagram
Caption: A generalized workflow for the analysis of this compound.
Analysis of Metabolites
The primary metabolic fate of this compound in vivo is the cleavage of the ester bonds, leading to the release of paclitaxel. Therefore, the analysis of this compound metabolites should focus on the quantification of paclitaxel in the presence of the parent drug. The LC-MS/MS method described above can be adapted to simultaneously quantify both this compound and paclitaxel by including the specific MRM transitions for paclitaxel. As of the current literature, other specific metabolites of the this compound conjugate itself (fragments of the peptide or partially de-esterified conjugates) have not been extensively characterized in publicly available resources. In a clinical study, it was noted that free paclitaxel accounted for approximately 10% of the total plasma exposure after this compound administration.[3]
References
- 1. Novel insights into the multifaceted and tissue-specific roles of the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ANG1005 Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1005 is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of central nervous system (CNS) malignancies. It consists of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2][3][4] This peptide vector facilitates the transport of paclitaxel across the BBB by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on brain capillary endothelial cells and is often upregulated in tumor cells.[5][6][7] Once inside the CNS, this compound is internalized by tumor cells, where intracellular esterases are believed to cleave the paclitaxel molecules from the Angiopep-2 peptide, allowing the released paclitaxel to exert its cytotoxic effects by stabilizing microtubules and inhibiting cell division.[1][4] Preclinical studies have demonstrated the efficacy of this compound in various animal models of brain tumors and metastases, showing significantly increased brain uptake and improved survival compared to conventional paclitaxel.[2][8][9][10]
These application notes provide a comprehensive overview of the dosage, administration, and experimental design for in vivo studies utilizing this compound, based on published preclinical data.
Data Presentation: this compound Dosages in Preclinical Animal Models
The following table summarizes the dosages of this compound used in various animal studies. This information is crucial for designing new experiments and for comparing results across different cancer models.
| Animal Model | Cancer Type | Cell Line | Route of Administration | Dosage | Dosing Schedule | Reference |
| Nude Mice | Glioblastoma | U87 MG | Intravenous (IV) | 50 mg/kg | Every third day for five doses | [1] |
| Nude Mice | Glioblastoma | U87 MG | Intraperitoneal (IP) | 50 mg/kg | Twice a week | [1][10] |
| Nude Mice | Glioblastoma | U87 MG | Intraperitoneal (IP) | 40 mg/kg then 100 mg/kg | 40 mg/kg once a day for 5 days, then 100 mg/kg every third day for two doses | [1] |
| Nude Mice | Lung Carcinoma | NCI-H460 | Intravenous (IV) | 20 mg/kg | Every third day for five doses | [1] |
| Nude Mice | Lung Carcinoma | NCI-H460 | Intraperitoneal (IP) | 20 mg/kg, 50 mg/kg | Every third day for four doses | [1] |
| Mice | Breast Cancer Brain Metastases | Not Specified | Intravenous (IV) | 10 mg/kg | Single bolus injection | [2] |
| Nude Rats | Lung Carcinoma | NCI-H460 | Intravenous (IV) Infusion | 15 mg/kg/injection | Q3Dx5 (every 3 days for 5 doses) | [11] |
| Nude Rats | Lung Carcinoma | NCI-H460 | Intravenous (IV) Bolus | 11.25 mg/kg | Single injection | [11] |
| Nude Rats | Lung Carcinoma | NCI-H460 | Intraperitoneal (IP) | 75 mg/kg | Single injection | [11] |
Experimental Protocols
General Guidelines for Animal Handling and Care
All animal experiments should be conducted in accordance with the guidelines provided by the appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.
Protocol 1: Intracerebral Tumor Implantation in Nude Mice
This protocol is adapted from studies investigating the efficacy of this compound against glioblastoma.[1][10]
Materials:
-
U87 MG glioblastoma cells
-
Nude mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, etc.)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture U87 MG cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Secure the mouse in the stereotaxic apparatus.
-
Make a small incision in the scalp to expose the skull.
-
Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension into the right striatum at a rate of 0.5 µL/min.
-
After injection, leave the needle in place for 5 minutes to prevent reflux.
-
Slowly withdraw the needle and suture the incision.
-
Monitor the animal for recovery and signs of tumor growth (e.g., weight loss, neurological deficits).
Protocol 2: Subcutaneous Tumor Xenograft Model in Nude Mice
This protocol is based on studies evaluating the systemic antitumor activity of this compound.[1]
Materials:
-
U87 MG glioblastoma or NCI-H460 lung carcinoma cells
-
Nude mice
-
Syringes and needles (27-gauge)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Prepare a cell suspension of 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of the mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-300 mm³).
-
Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Initiate treatment when tumors reach the desired size.
Protocol 3: this compound Administration
The following are general procedures for intravenous and intraperitoneal administration of this compound. The vehicle for this compound is typically a sterile, biocompatible solution such as saline or a specific formulation buffer if provided by the manufacturer.
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, inject the appropriate volume of this compound solution into a lateral tail vein.
-
Apply gentle pressure to the injection site after withdrawing the needle.
Intraperitoneal (IP) Injection:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. richardbeliveau.org [richardbeliveau.org]
- 11. oncodesign.com [oncodesign.com]
Application Notes and Protocols: Monitoring Tumor Response to ANG1005 with MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1005 is a novel peptide-drug conjugate designed to treat brain tumors and brain metastases. It consists of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide. This peptide facilitates the transport of this compound across the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP-1), which is highly expressed on the endothelial cells of the BBB and on various tumor cells.[1][2][3] Once inside the central nervous system and within tumor cells, the ester linkages are cleaved, releasing paclitaxel to exert its anti-tumor effects.[4][5] This application note provides detailed protocols for monitoring the therapeutic efficacy of this compound in preclinical and clinical settings using Magnetic Resonance Imaging (MRI), alongside relevant in vitro and in vivo experimental procedures.
Mechanism of Action of this compound
This compound's mechanism of action is a two-step process involving transport across the BBB and subsequent intracellular drug release.
-
Blood-Brain Barrier Transcytosis: Angiopep-2, the peptide component of this compound, binds to LRP-1 receptors on brain endothelial cells.[6][7] This interaction facilitates receptor-mediated transcytosis, allowing the entire conjugate to cross the otherwise impermeable BBB.[8]
-
Tumor Cell Uptake and Paclitaxel Release: LRP-1 is also overexpressed on the surface of many tumor cells, including gliomas and metastatic breast cancer cells.[6][9] this compound binds to these receptors and is internalized via endocytosis.[10] Inside the acidic environment of the lysosomes, the ester bonds linking paclitaxel to Angiopep-2 are hydrolyzed, releasing active paclitaxel into the cytoplasm.[10]
-
Microtubule Stabilization: The released paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[4][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4][11]
Signaling Pathway
Experimental Protocols
In Vitro Efficacy Assessment
1. Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or glioblastoma cell lines (e.g., U87 MG)
-
96-well plates
-
Complete culture medium
-
This compound and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[5]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and paclitaxel in complete medium.
-
Replace the medium with 100 µL of the drug dilutions. Include untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Western Blot Analysis of Apoptotic Markers
This protocol investigates the effect of this compound on the expression of proteins involved in apoptosis, such as the Bcl-2 family.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Treat cells with desired concentrations of this compound for 24-48 hours.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[13]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect protein bands using a chemiluminescence substrate.
-
In Vivo Efficacy Assessment and MRI Monitoring
1. Intracranial Tumor Model in Mice
This protocol describes the establishment of a breast cancer brain metastasis model in mice.
-
Animal Model: Female athymic nude mice (4-6 weeks old).[11]
-
Cell Line: Luciferase-expressing human breast cancer cells (e.g., MDA-MB-231-Br-Luc).[10]
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole over the desired injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject approximately 1 x 10^5 cells in 5 µL of PBS into the brain parenchyma at a depth of 2.5-3.0 mm.[11]
-
Withdraw the needle slowly and suture the incision.
-
Monitor the animals for tumor growth using bioluminescence imaging (BLI) and MRI.
-
2. MRI Protocol for Tumor Monitoring
This protocol outlines the parameters for acquiring MRI scans to monitor tumor growth and response to this compound.
-
MRI System: 1.5T or 3T clinical MRI scanner or a dedicated small animal MRI system.
-
Coil: Vendor-specific head coil.
-
Anesthesia: Isoflurane for the duration of the scan.
-
Contrast Agent: Gadolinium-based contrast agent (e.g., Gd-DTPA) at a dose of 0.1 mmol/kg.
-
Imaging Sequences:
| Sequence | Slice Thickness (mm) | TR (ms) | TE (ms) | FOV (mm) | Matrix |
| T2-weighted FSE/TSE (Axial) | ≤ 2 | 3000-5000 | 80-120 | 200-240 | 256x256 |
| T2-weighted FLAIR (Axial) | ≤ 1.5 | 6000-10000 | 90-140 | 250x250 | ≥ 244x244 |
| T1-weighted SE/GRE (Axial, Pre-contrast) | ≤ 1.5 | 400-600 | 10-20 | 240x240 | 256x256 |
| T1-weighted SE/GRE (Axial, Post-contrast) | ≤ 1.5 | 400-600 | 10-20 | 240x240 | 256x256 |
-
Procedure:
-
Acquire baseline MRI scans before initiating treatment.
-
Administer this compound intravenously at the desired dose and schedule.
-
Perform follow-up MRI scans at regular intervals (e.g., weekly or bi-weekly) to monitor tumor volume changes.
-
For post-contrast imaging, acquire T1-weighted scans immediately following the intravenous injection of the contrast agent.
-
3. Tumor Response Assessment using RECIST 1.1 Criteria
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 should be adapted for intracranial lesions to assess tumor response.[8][9]
-
Target Lesions: Select up to five measurable intracranial lesions with a longest diameter of ≥10 mm.[9]
-
Response Evaluation:
-
Complete Response (CR): Disappearance of all target lesions.[9]
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions compared to baseline.[9]
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.[9]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[9]
-
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in tables for clear comparison.
Table 1: Preclinical In Vivo Efficacy of this compound
| Animal Model | Tumor Cell Line | Treatment Group | Median Survival (days) | % Increase in Lifespan |
| Nude Mice | U87 MG Glioblastoma | Vehicle | 16.5 | - |
| This compound (50 mg/kg) | 19 | 15% | ||
| Nude Mice | NCI-H460 Lung Carcinoma | Vehicle | 11 | - |
| This compound (20 mg/kg) | 13 | 18% | ||
| This compound (50 mg/kg) | 14 | 27% |
Data adapted from preclinical studies.[15]
Table 2: Clinical Response to this compound in Patients with Brain Metastases
| Study Phase | Patient Population | This compound Dose | Intracranial Objective Response Rate (iORR) | Intracranial Patient Benefit (SD or better) |
| Phase II | Breast Cancer Brain Metastases | 600 mg/m² q3w | 15% (Investigator assessment) | 77% |
| 8% (Independent review) | ||||
| Phase I | Advanced Solid Tumors with Brain Metastases | ≥420 mg/m² | 18.5% (Partial Response) | 59.5% (Stable Disease) |
Data from clinical trials.[1]
Conclusion
Monitoring the response of brain tumors to this compound using MRI provides a non-invasive and quantitative method to assess therapeutic efficacy. The detailed protocols provided in this application note for in vitro and in vivo studies, along with standardized MRI procedures and response assessment criteria, offer a comprehensive framework for researchers and drug development professionals. The ability of this compound to cross the blood-brain barrier and deliver paclitaxel to intracranial tumors holds significant promise for the treatment of primary and metastatic brain cancers.
References
- 1. Consensus recommendations for a standardized Brain Tumor Imaging Protocol in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Consensus recommendations for a standardized brain tumor imaging protocol for clinical trials in brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 9. radiopaedia.org [radiopaedia.org]
- 10. youtube.com [youtube.com]
- 11. 4.11. Intracranial Tumor Model [bio-protocol.org]
- 12. advances.umw.edu.pl [advances.umw.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. childrenshospital.org [childrenshospital.org]
Application of ANG1005 in Patient-Derived Xenograft (PDX) Models
Application Notes for Researchers
Introduction
ANG1005 is an innovative peptide-drug conjugate designed to overcome the challenge of delivering chemotherapy across the blood-brain barrier (BBB). It consists of three molecules of the cytotoxic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide. This peptide vector targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and on various tumor cells, including those in brain metastases.[1][2][3][4] This targeted mechanism facilitates the transport of paclitaxel into the brain parenchyma and into tumor cells, offering a promising therapeutic strategy for primary brain tumors and brain metastases.[1][5][6]
Patient-Derived Xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are a superior preclinical platform.[7][8] These models retain the histological and genetic characteristics of the original human tumor, providing a more accurate representation of tumor heterogeneity and predicting clinical outcomes with greater fidelity than traditional cell line-derived xenografts.[7][8][9] The application of this compound in PDX models, particularly those derived from brain metastases of breast cancer or glioblastoma, offers a highly relevant system to evaluate its efficacy, study mechanisms of action, and identify potential biomarkers of response.
Mechanism of Action
The therapeutic action of this compound is a multi-step process. First, the Angiopep-2 peptide moiety of this compound binds to LRP1 receptors on the surface of brain capillary endothelial cells.[1][2] This binding triggers receptor-mediated transcytosis, effectively shuttling the entire conjugate across the BBB into the brain.[6] Once in the brain parenchyma, this compound can then bind to LRP1 receptors that are often overexpressed on the surface of tumor cells (e.g., glioma, breast cancer metastases).[1][5] Following binding, the conjugate is internalized into the tumor cell via endocytosis. Inside the cell, lysosomal esterases cleave the ester bonds linking paclitaxel to the peptide backbone.[1] The released paclitaxel is then free to exert its cytotoxic effect by binding to β-tubulin, stabilizing microtubules, arresting the cell cycle during mitosis, and ultimately inducing apoptosis.[6]
Preclinical and Clinical Data Summary
While specific data on this compound in PDX models is not extensively published, data from cell line-derived xenograft models and clinical trials provide strong evidence of its activity.
Table 1: Summary of Preclinical Efficacy in Xenograft Models
| Model Type | Cancer Type | Key Findings | Reference |
| Intracerebral Xenograft | Human Glioblastoma (U87 MG) | This compound administration led to a significant increase in the survival of mice compared to paclitaxel. | [10] |
| Intracerebral Xenograft | Human Lung Carcinoma (NCI-H460) | This compound treatment resulted in a significant increase in survival time for tumor-bearing mice. | [10] |
| Intracerebral Xenograft | Breast Cancer Brain Metastasis (MDA-MB-231BR) | Brain uptake of this compound was 86-fold greater than paclitaxel. In vivo uptake into brain metastases exceeded paclitaxel by 4-54 fold. | [1][11] |
Table 2: Summary of Clinical Trial Efficacy (Phase II)
| Patient Population | Dosage | Key Efficacy Endpoints | Reference |
| Recurrent Brain Metastases from Breast Cancer (n=72) | 600 mg/m² IV every 3 weeks | Intracranial Objective Response Rate (iORR): 15% (investigator review). Patient Benefit (Stable Disease or better): 77% (intracranial), 86% (extracranial). | [2][12] |
| Leptomeningeal Carcinomatosis subset (n=28) | 600 mg/m² IV every 3 weeks | Median Overall Survival: 8.0 months. 79% of patients had intracranial disease control. | [2][12] |
| Recurrent High-Grade Glioma | 600 mg/m² IV every 3 weeks | Median Overall Survival (Arm 3): 18.2 months. The study did not meet primary efficacy endpoints of ORR and PFS but the drug was found to be safe. | [5][13] |
Visualizations
Caption: Mechanism of this compound crossing the BBB and acting on tumor cells.
Caption: General experimental workflow for this compound testing in PDX models.
Protocols
Protocol 1: Establishment of Brain Metastasis Patient-Derived Xenografts (BM-PDX)
This protocol describes a general method for establishing a PDX model from a patient's resected brain metastasis tissue.
Materials:
-
Fresh human brain metastasis tumor tissue, collected in sterile media on ice.
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice), female, 6-8 weeks old.
-
Surgical toolkit: sterile scalpels, forceps, scissors.
-
Matrigel® Basement Membrane Matrix.
-
Anesthesia (e.g., isoflurane).
-
Analgesics and post-operative care supplies.
Methodology:
-
Tissue Processing:
-
All procedures should be performed in a biosafety cabinet under sterile conditions.
-
Wash the fresh tumor tissue 2-3 times with cold, sterile Phosphate-Buffered Saline (PBS) containing antibiotics.
-
Mechanically mince the tumor tissue into small fragments (~2-3 mm³).
-
-
Implantation (Orthotopic - Mammary Fat Pad):
-
Anesthetize the NSG mouse.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Gently create a pocket in the fat pad using blunt dissection.
-
(Optional) Mix the tumor fragment with 30-50 µL of Matrigel to support initial engraftment.
-
Implant one tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care & Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for recovery and signs of distress.
-
Palpate the implantation site weekly to check for tumor growth. The initial (P0) passage may take several months to establish.
-
-
Tumor Expansion (Passaging):
-
When the P0 tumor reaches a substantial size (e.g., 1000-1500 mm³), humanely euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor should be cryopreserved for banking, and another portion can be fixed for histological confirmation that it retains the features of the original patient tumor.
-
The remaining tumor tissue can be fragmented and implanted into a new cohort of mice to generate P1 models for efficacy studies.
-
Protocol 2: this compound Efficacy Study in a BM-PDX Model
This protocol outlines a study to evaluate the antitumor activity of this compound in established PDX models.
Materials:
-
A cohort of NSG mice bearing established BM-PDX tumors (passage 1-3 recommended).
-
This compound, formulated for injection.
-
Vehicle control (e.g., sterile saline).
-
Digital calipers.
-
Animal scale.
Methodology:
-
Cohort Preparation:
-
Implant tumor fragments into the mammary fat pads of a cohort of female NSG mice.
-
Once tumors become palpable, begin measuring tumor volume with digital calipers 2-3 times per week. (Volume = (Length x Width²) / 2).
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle Control (IV)
-
Group 2: this compound (e.g., 10 mg/kg, IV)
-
-
-
Drug Administration:
-
Administer this compound or vehicle via intravenous (tail vein) injection. A preclinical dosing schedule might be every 3 days for 4 injections (q3d x4), but this should be optimized based on tolerability studies.
-
Monitor mice for any acute toxicity post-injection.
-
-
Efficacy Monitoring:
-
Measure tumor volume and mouse body weight at least twice a week throughout the study. Body weight loss can be an indicator of toxicity.
-
Continue monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³) or signs of morbidity appear, as per IACUC guidelines.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all mice and resect the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for the this compound group relative to the vehicle control group.
-
Tumor tissue can be processed for further analysis:
-
Immunohistochemistry (IHC): To assess proliferation (Ki-67), apoptosis (cleaved caspase-3), and LRP1 expression.
-
Western Blot: To analyze signaling pathway modulation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To measure drug concentration in plasma and tumor tissue at various time points.
-
-
References
- 1. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of Novel Patient-Derived Xenografts from Breast Cancer Brain Metastases [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Current status and perspectives of patient-derived xenograft models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming ANG1005 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ANG1005.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peptide-drug conjugate composed of three molecules of the chemotherapy agent paclitaxel (B517696) linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1] LRP1 is highly expressed on the blood-brain barrier and is also overexpressed in various cancer cells, including glioma and breast cancer.[2][3] This targeted delivery system is designed to transport paclitaxel across the blood-brain barrier and into cancer cells.[1] Once inside the cell, this compound is trafficked to the lysosome, where enzymes cleave the paclitaxel from the Angiopep-2 peptide, releasing the active drug to exert its anti-cancer effects by stabilizing microtubules and inducing cell death.[4]
Q2: My cancer cells are showing resistance to this compound. What are the potential mechanisms?
A2: Resistance to this compound can be multifactorial. The primary suspected mechanisms include:
-
Reduced LRP1 Expression: The cancer cells may have low or absent LRP1 expression, preventing the uptake of this compound.
-
Impaired Lysosomal Function: The lysosomes may not be functioning correctly, leading to inefficient cleavage of paclitaxel from the Angiopep-2 peptide.[5] This can be due to factors like an altered lysosomal pH.[6]
-
Increased Drug Efflux: While this compound itself may not be a substrate for efflux pumps like P-glycoprotein (ABCB1), once paclitaxel is released, it can be actively transported out of the cell by these pumps, reducing its intracellular concentration.[7][8][9]
-
Paclitaxel-Specific Resistance: The cancer cells may have developed resistance to paclitaxel itself through mechanisms such as mutations in β-tubulin or defects in apoptotic pathways.[7][10]
Q3: Is this compound effective against paclitaxel-resistant cancer cells?
A3: this compound has shown the potential to be effective in some cases of paclitaxel resistance.[2] This is because by being conjugated to Angiopep-2, it can bypass the common paclitaxel resistance mechanism of P-glycoprotein-mediated efflux.[2] However, if the resistance is due to downstream mechanisms (e.g., tubulin mutations), the cells will likely remain resistant to this compound.
Troubleshooting Guides
This guide is designed to help you troubleshoot common issues encountered during your experiments with this compound.
Problem 1: Reduced or no cytotoxic effect of this compound in vitro.
| Possible Cause | Suggested Solution |
| Low or absent LRP1 expression on cancer cells. | 1. Verify LRP1 expression: Perform Western blot, flow cytometry, or immunohistochemistry (IHC) to confirm LRP1 expression on your cell line. 2. Use a positive control cell line: Include a cell line known to express high levels of LRP1 (e.g., U87 glioblastoma cells) in your experiments.[3] 3. Consider LRP1 induction: Some studies suggest that the tumor microenvironment (e.g., hypoxia) can upregulate LRP1 expression.[3] |
| Impaired lysosomal function. | 1. Assess lysosomal pH: Use a lysosomal pH-sensitive probe to check for abnormalities in lysosomal acidification. 2. Evaluate lysosomal enzyme activity: Measure the activity of key lysosomal proteases. 3. Combination therapy: Consider co-treatment with agents that can modulate lysosomal function. |
| High expression of ABCB1 (P-glycoprotein). | 1. Measure ABCB1 expression and activity: Use quantitative PCR (qPCR) or Western blot to determine ABCB1 expression levels and a functional assay (e.g., rhodamine 123 efflux assay) to assess its activity.[11] 2. Use an ABCB1 inhibitor: Co-administer a known ABCB1 inhibitor (e.g., verapamil, cyclosporin (B1163) A) with this compound to see if it restores sensitivity.[12][13] |
| Paclitaxel-specific resistance. | 1. Sequence β-tubulin genes: Check for mutations in the paclitaxel-binding site of β-tubulin. 2. Assess apoptotic pathways: Evaluate the expression and function of key apoptotic proteins (e.g., Bcl-2 family members). |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions. | 1. Standardize cell passage number: Use cells within a consistent and low passage number range. 2. Monitor cell health and confluency: Ensure cells are healthy and at a consistent confluency at the time of treatment. |
| Inconsistent this compound preparation. | 1. Follow manufacturer's instructions: Prepare fresh solutions of this compound for each experiment and use the recommended solvent and storage conditions. |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound and paclitaxel in various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| U87 MG | Glioblastoma | 5.0 | 2.5 | [14] |
| NCI-H460 | Non-small cell lung cancer | 10.0 | 5.0 | [14] |
| MDA-MB-231 | Breast Cancer | 2.5 | 2.5 | [14] |
| A549 | Lung Carcinoma | 10.0 | 5.0 | [14] |
| HT-29 | Colon Carcinoma | >1000 | 10.0 | [14] |
| DU 145 | Prostate Carcinoma | 10.0 | 5.0 | [14] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Paclitaxel (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound and paclitaxel in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value.
LRP1 Expression Analysis by Immunohistochemistry (IHC)
This protocol is for detecting LRP1 expression in cancer cell lines or tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded cell blocks or tissue sections
-
Anti-LRP1 primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the anti-LRP1 primary antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the staining intensity and localization under a microscope.
ABCB1 Efflux Pump Activity Assay (Calcein-AM Efflux)
This protocol assesses the functional activity of the ABCB1 efflux pump.
Materials:
-
Cancer cell line of interest
-
Calcein-AM (a fluorescent substrate of ABCB1)
-
Verapamil or other ABCB1 inhibitor (as a positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black-walled plate.
-
Incubate the cells with and without an ABCB1 inhibitor for 30 minutes.
-
Add Calcein-AM to all wells at a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm) or a flow cytometer.
-
Increased fluorescence in the presence of the ABCB1 inhibitor indicates functional ABCB1 activity.
Visualizations
Caption: this compound mechanism of action and key points of potential resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 7. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to nanoparticle albumin-bound paclitaxel is mediated by ABCB1 in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Key genes and molecular mechanisms related to Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ABCB1 overexpression through locus amplification represents an actionable target to combat paclitaxel resistance in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ANG1005 Dosing for Maximum Efficacy: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosing schedule of ANG1005 for maximum therapeutic efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptide-drug conjugate designed to cross the blood-brain barrier (BBB).[1] It consists of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2][3] This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on the surface of endothelial cells of the BBB and various cancer cells, including glioma and breast cancer.[4][5][6] Upon binding to LRP1, this compound is transported across the BBB via receptor-mediated transcytosis.[6][7] Once inside the target cancer cell, the ester linkages are cleaved by intracellular esterases, releasing paclitaxel.[8] The released paclitaxel then binds to β-tubulin, stabilizing microtubules and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[2]
Q2: What are the recommended starting doses for preclinical and clinical studies?
Dosing recommendations for this compound vary between preclinical and clinical settings.
-
Preclinical: In murine xenograft models of glioblastoma and lung carcinoma, intraperitoneal injections of this compound at doses of 20 mg/kg and 50 mg/kg have shown significant anti-tumor activity and increased survival.[2]
-
Clinical: In Phase I and II clinical trials for recurrent high-grade glioma and breast cancer brain metastases, this compound has been administered intravenously at doses ranging from 420 mg/m² to 650 mg/m² every 21 days.[4][5] A commonly used and well-tolerated starting dose in several studies is 600 mg/m² administered as an intravenous infusion over one hour every 21 days.[3][5][9]
Q3: How should this compound be prepared and administered in preclinical animal models?
For preclinical studies, this compound can be administered via intravenous (IV) or intraperitoneal (IP) injection. For IV administration in mice, a volume of less than 0.2 mL is recommended, typically via the tail vein, using a 27-30 gauge needle. For IP injections, a larger volume of up to 2-3 mL can be administered. It is crucial to ensure the substance is sterile and isotonic.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low in vitro cytotoxicity in LRP1-expressing cancer cells | 1. Low LRP1 expression levels in the specific cell line clone. 2. Suboptimal drug concentration or incubation time. 3. Degradation of this compound. 4. Paclitaxel resistance in the cell line. | 1. Verify LRP1 expression levels by Western blot or flow cytometry. 2. Perform a dose-response study with a wider range of concentrations and multiple time points (e.g., 24, 48, 72 hours). 3. Ensure proper storage of this compound at recommended temperatures and avoid repeated freeze-thaw cycles. 4. Test the sensitivity of the cells to paclitaxel alone to confirm baseline resistance. |
| High variability in tumor growth inhibition in xenograft models | 1. Inconsistent tumor cell implantation. 2. Variation in drug administration (e.g., leakage during injection). 3. Differences in animal metabolism and drug clearance. 4. Heterogeneity of the tumor microenvironment. | 1. Standardize the number of cells injected and the injection site. 2. Ensure proper training on injection techniques to minimize variability. 3. Increase the number of animals per group to improve statistical power. 4. Monitor tumor growth closely and use appropriate statistical methods to account for variability. |
| Unexpected toxicity in animal models at recommended doses | 1. Strain-specific sensitivity to taxanes. 2. Off-target effects of the peptide-drug conjugate. 3. Formulation issues leading to aggregation or precipitation. | 1. Conduct a pilot dose-escalation study in the specific animal strain to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for clinical signs of toxicity and perform histopathological analysis of major organs. 3. Visually inspect the drug solution before administration for any signs of precipitation. |
| Poor brain penetration in in situ brain perfusion experiments | 1. Technical issues with the perfusion setup (e.g., leaks, incorrect flow rate). 2. Low LRP1 expression on the brain endothelial cells of the animal model. 3. Competitive inhibition by other LRP1 ligands in the perfusion buffer. | 1. Ensure the perfusion system is properly calibrated and free of leaks. Use a dye to visualize the perfusion area. 2. Confirm LRP1 expression in the brain tissue of the animal model. 3. Use a defined, serum-free perfusion buffer to avoid competition from endogenous LRP1 ligands. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of this compound | IC50 (nM) of Paclitaxel |
| U87 MG | Glioblastoma | 5.1 | 6.4 |
| U118 | Glioblastoma | 2.7 | 7.2 |
| U251 | Glioblastoma | 4.5 | 9.3 |
| NCI-H460 | Lung Carcinoma | 5.2 | 7.3 |
| A549 | Lung Carcinoma | 2.9 | 3.6 |
| Calu-3 | Lung Carcinoma | 8.3 | 11.2 |
Data extracted from a study by Régina et al., 2008.[2]
Table 2: Clinical Dosing Schedules of this compound
| Clinical Trial Phase | Patient Population | Dosing Schedule | Reference |
| Phase II | Recurrent High-Grade Glioma | 600 mg/m² or 650 mg/m² IV infusion every 21 days | [4] |
| Phase II | Breast Cancer with Brain Metastases | 600 mg/m² IV infusion every 21 days | [3][9] |
| Phase I | Advanced Solid Tumors with Brain Metastases | Dose escalation from 30 to 700 mg/m² IV infusion every 21 days | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay ([3H]Thymidine Incorporation)
This protocol is adapted from a study evaluating the cytotoxic activity of this compound.[2]
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]thymidine incorporation against the drug concentration.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
-
Cell Preparation: Culture human cancer cells (e.g., U87 MG glioblastoma cells) to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free medium at a concentration of 5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Anesthetize immunocompromised mice (e.g., nude mice). For subcutaneous models, inject 100 µL of the cell suspension into the flank. For orthotopic brain tumor models, use a stereotactic frame to inject a smaller volume (e.g., 5 µL) of the cell suspension into the desired brain region.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or through imaging techniques like bioluminescence imaging or MRI (for orthotopic tumors).
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³ for subcutaneous tumors), randomize the animals into treatment groups. Administer this compound (e.g., 20 or 50 mg/kg) and vehicle control via intraperitoneal or intravenous injection according to the desired dosing schedule (e.g., every 3 days for 5 doses).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition or an increase in overall survival.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound dosing.
Caption: LRP1 signaling pathways activated by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. LRP-1 Promotes Cancer Cell Invasion by Supporting ERK and Inhibiting JNK Signaling Pathways | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Improving ANG1005 solubility for experimental use
Welcome to the ANG1005 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice and detailed protocols for the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel peptide-drug conjugate. It consists of three molecules of the chemotherapy agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[1] This design allows this compound to cross the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on brain capillary endothelial cells.[2][3] Once inside the central nervous system, this compound can also enter tumor cells that express LRP1.[1] Intracellularly, the ester linkages between paclitaxel and Angiopep-2 are cleaved, releasing paclitaxel.[4] Paclitaxel then binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][5]
Q2: What are the primary solubility challenges with this compound?
A2: The main challenge stems from the hydrophobic nature of paclitaxel. While this compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), it has very low solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media.[7][8] This can lead to precipitation when diluting a concentrated DMSO stock solution into an aqueous buffer, a common step in preparing for in vitro and in vivo experiments.[9] Precipitation has been noted as a potential issue, especially at higher concentrations.[10]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: this compound precipitates out of solution when preparing for in vitro experiments.
-
Possible Cause 1: High Final Concentration. The concentration of this compound in your final aqueous solution may be above its solubility limit.
-
Solution: Try lowering the final concentration of this compound in your cell culture medium.
-
-
Possible Cause 2: High Final DMSO Concentration. While DMSO aids initial dissolution, high concentrations can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but some are sensitive to concentrations as low as 0.1%.[11][12][13]
-
Possible Cause 3: Improper Dilution Technique. Rapidly adding the DMSO stock to the aqueous medium can cause localized high concentrations of this compound, leading to immediate precipitation.
-
Solution: Add the this compound DMSO stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or stirring. This gradual dilution helps to keep the compound in solution.[14]
-
-
Possible Cause 4: Interaction with Media Components. Components in the serum or salts in the buffer (like PBS) can sometimes cause peptides and hydrophobic compounds to precipitate.[9][15]
-
Solution: If precipitation occurs in serum-containing media, try performing the experiment in serum-free media for the duration of the drug treatment, if your experimental design allows.[15] If using PBS, ensure that the peptide is compatible with the salt concentration.
-
Issue 2: The this compound solution appears cloudy or forms a precipitate during in vivo formulation.
-
Possible Cause 1: Incomplete Dissolution in Solutol HS 15. this compound requires heat to properly dissolve in Solutol HS 15.
-
Solution: Ensure that the Solutol HS 15 is pre-heated to 65°C before adding the this compound powder and that the mixture is vortexed thoroughly. Subsequent heating with a microwave may be necessary to achieve complete solubilization.[13]
-
-
Possible Cause 2: Temperature Drop During Formulation. If the solution cools too quickly, this compound may precipitate.
-
Solution: Maintain the temperature of the solution during the formulation process. Use pre-heated Ringer's HEPES buffer (65°C) and perform the mixing steps promptly.[13]
-
-
Possible Cause 3: High Concentration. At higher concentrations, this compound has been observed to precipitate out of solution, which can affect its potency.[10]
-
Solution: Adhere to established formulation protocols and concentrations. If a higher concentration is required, a reformulation with different excipients may be necessary.
-
Data Summary
This compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL (19.57 mM)[7] | Use of ultrasonic bath may be needed. Hygroscopic DMSO can impact solubility, so use a fresh, anhydrous supply.[7] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Prone to precipitation upon dilution from organic stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
-
Preparation:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Dissolution:
-
Add the required volume of anhydrous, high-purity DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[7]
-
-
Storage:
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.
-
Preparation:
-
Pre-warm your sterile cell culture medium or buffer (e.g., PBS) to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To avoid precipitation, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of serum-free medium to create an intermediate concentration.
-
Vortex gently.
-
-
Final Dilution:
-
While gently vortexing the pre-warmed bulk cell culture medium, add the intermediate dilution dropwise to achieve the desired final concentration of this compound.
-
Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically ≤0.5%).[12]
-
Use the freshly prepared working solution immediately.
-
Protocol 3: Formulation of this compound for In Vivo Administration
This protocol is adapted from a published study for the preparation of an injectable this compound formulation.[13]
-
Materials:
-
This compound powder
-
Solutol HS 15
-
Ringer's HEPES buffer
-
-
Formulation (25% Solutol / 75% Ringer's HEPES, v/v):
-
Pre-heat both the Solutol HS 15 and the Ringer's HEPES buffer to 65°C.
-
Add the this compound powder to the pre-heated Solutol HS 15 and vortex thoroughly.
-
Add the pre-heated Ringer's HEPES buffer to the mixture.
-
If the solution is not clear, heat the suspension by microwave in short bursts (e.g., 5-10 cycles of 10 seconds) until complete solubilization is achieved.
-
Allow the formulation to cool to room temperature before injection.
-
It is recommended to analyze the final formulation by HPLC to verify purity and stability.[13]
-
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Matricellular Receptor LRP1 Forms an Interface for Signaling and Endocytosis in Modulation of the Extracellular Tumor Environment [frontiersin.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ANG1005 Delivery In Vivo
Welcome to the technical support center for ANG1005. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as paclitaxel (B517696) trevatide or GRN1005, is a novel peptide-drug conjugate. It consists of three molecules of the chemotherapy agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide.[][2][3] The primary mechanism of action of this compound involves targeting the low-density lipoprotein receptor-related protein 1 (LRP1).[4][5] LRP1 is highly expressed on the endothelial cells of the blood-brain barrier (BBB) and is also upregulated in various tumor cells, including brain tumors.[4][5][6] By binding to LRP1, Angiopep-2 facilitates the transport of the paclitaxel payload across the BBB and into tumor cells via receptor-mediated transcytosis.[4][6] Once inside the tumor cells, the ester bonds linking paclitaxel to the peptide are cleaved by intracellular esterases, releasing the active paclitaxel to exert its anti-tumor effect by stabilizing microtubules and inducing mitotic arrest.[2][7]
Q2: What are the main advantages of using this compound over conventional paclitaxel for treating brain tumors?
A2: The primary advantage of this compound is its ability to bypass the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier, a major obstacle for conventional paclitaxel delivery to the brain.[3][5] This targeted delivery mechanism leads to significantly higher concentrations of paclitaxel in the brain parenchyma and brain metastases compared to the administration of free paclitaxel.[4][8] Preclinical studies have shown that the brain uptake of this compound can be up to 86-fold greater than that of paclitaxel.[4][8] This enhanced delivery is expected to lead to improved efficacy against brain tumors.[3][5]
Q3: What are the known off-target effects and toxicities associated with this compound?
A3: The safety profile of this compound is generally consistent with the known toxicities of paclitaxel.[9] The most common adverse events observed in clinical trials are hematological, including neutropenia, leukopenia, and thrombocytopenia.[2][9] Other common side effects include alopecia (hair loss), fatigue, nausea, vomiting, and mucositis.[2][9] Importantly, significant neurotoxicity has not been a major concern in clinical studies.[10] Researchers should monitor for these potential side effects in their animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Suboptimal Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Delivery to the Tumor | - Verify LRP1 expression in your tumor model: LRP1 expression can vary between different tumor types and even within the same tumor type.[5][11][12] Confirm LRP1 expression in your chosen cell line or patient-derived xenograft (PDX) model using techniques like Western blot, immunohistochemistry (IHC), or flow cytometry. Models with low LRP1 expression may exhibit poor this compound uptake. - Optimize the administration route: While intravenous (IV) injection is common, intraperitoneal (IP) administration has also been used in preclinical models.[3][4] The choice of administration route can influence the pharmacokinetic profile and tumor accumulation of this compound.[7] Consider the specific characteristics of your animal model when selecting the administration route. - Assess BBB integrity in your model: The integrity of the blood-brain barrier can vary in different brain tumor models. While this compound is designed to cross an intact BBB, models with a highly disrupted barrier might show different uptake kinetics. |
| Drug Resistance | - Prior exposure to taxanes: If using a tumor model with a history of taxane (B156437) treatment, resistance mechanisms may be present.[13] - Multidrug resistance pumps: Although this compound is designed to bypass P-gp at the BBB, tumor cells themselves can express other efflux pumps that may contribute to resistance.[5] |
| Suboptimal Dosing Regimen | - Review preclinical dosing studies: Preclinical studies have used various dosing schedules, such as administration every third day or twice a week.[3] The optimal dosing frequency and duration will depend on the tumor model and the observed toxicity. - Perform a dose-response study: If efficacy is low, consider conducting a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[7] |
Issue 2: Unexpected Animal Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | - Ensure complete solubilization: this compound has been formulated in vehicles such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and Ringer's solution.[3] Incomplete solubilization can lead to inaccurate dosing and potential emboli. Visually inspect the formulation for any precipitates before administration. - Vehicle toxicity: The vehicle itself may cause adverse effects. Always include a vehicle-only control group in your experiments to assess the tolerability of the formulation components. |
| Off-Target Toxicity | - Monitor for known paclitaxel-related side effects: Observe animals for signs of myelosuppression (e.g., lethargy, pale paws), gastrointestinal distress (e.g., diarrhea, weight loss), and alopecia.[2][9] - Reduce the dose or frequency of administration: If significant toxicity is observed, consider reducing the dose or increasing the interval between doses.[9] |
| Hypersensitivity Reaction | - Observe animals closely after injection: Although less common with this compound compared to Cremophor-based paclitaxel formulations, hypersensitivity reactions can still occur. Monitor animals for signs of respiratory distress or anaphylaxis immediately following injection. |
Data Presentation
Table 1: Summary of Preclinical In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Administration Route | Dosing Regimen | Outcome | Citation |
| Nude Mice | Intracerebral U87 MG Glioblastoma | Intraperitoneal | 50 mg/kg, twice a week | Significant increase in survival | [3] |
| Nude Mice | Intracerebral NCI-H460 Lung Carcinoma | Intraperitoneal | 20 and 50 mg/kg, every third day for four doses | Dose-dependent increase in survival | [3] |
| Nude Mice | Subcutaneous NCI-H460 Lung Carcinoma | Intravenous | 20 mg/kg, every third day for five doses | More potent tumor growth inhibition than paclitaxel | [3] |
| Mice | Intracerebral MDA-MB-231BR Breast Cancer Metastases | Intravenous | 10 mg/kg (single dose) | 4-54 fold higher concentration in brain metastases compared to paclitaxel | [4][8] |
Table 2: Common Adverse Events Observed in Human Clinical Trials of this compound
| Adverse Event Category | Specific Events |
| Hematological | Neutropenia, Leukopenia, Thrombocytopenia |
| Non-Hematological | Alopecia, Fatigue, Nausea, Vomiting, Diarrhea, Mucositis |
Note: Data from human clinical trials can help inform what to monitor in preclinical animal models.[2][9]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an Intracerebral Brain Tumor Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for xenograft studies. Common cell lines for intracranial implantation include U87 MG (glioblastoma) and NCI-H460 (lung cancer).[3]
-
Tumor Cell Implantation:
-
Culture tumor cells to the mid-log phase.
-
Anesthetize the mice according to approved institutional protocols.
-
Using a stereotactic frame, inject a defined number of tumor cells (e.g., 1 x 10^5 cells in 5 µL of sterile PBS) into the desired brain region (e.g., the striatum).
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. A previously described formulation involves dissolving this compound in a vehicle of 68% dimethyl sulfoxide (DMSO) in Ringer's solution, pH 7.2.[3]
-
Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A typical dosing schedule from preclinical studies is every third day or twice a week.[3]
-
Include a vehicle control group and a positive control group (e.g., paclitaxel) for comparison.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the animals daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits) and treatment-related toxicity.
-
Measure tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
The primary endpoint is typically overall survival. Euthanize animals when they reach pre-defined humane endpoints.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare survival between treatment groups using a log-rank test.
-
Analyze tumor growth data using appropriate statistical methods.
-
Protocol 2: Biodistribution Study of Radiolabeled this compound
-
Radiolabeling: Radiolabel this compound with a suitable isotope (e.g., Iodine-125) following established protocols.[4]
-
Animal Model and Administration:
-
Use mice bearing intracerebral tumors as described in Protocol 1.
-
Administer a single intravenous bolus injection of radiolabeled this compound.[4]
-
-
Tissue Collection and Analysis:
-
At predetermined time points (e.g., 30 minutes post-injection), euthanize the animals and collect blood and various tissues, including the brain.[4]
-
To differentiate between drug in the brain parenchyma versus the vasculature, perform a vascular washout or capillary depletion procedure.[4]
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.
-
Visualizations
Caption: this compound mechanism of action for brain delivery and anti-tumor effect.
Caption: A logical workflow for troubleshooting common issues in this compound in vivo studies.
References
- 2. benchchem.com [benchchem.com]
- 3. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Matricellular Receptor LRP1 Forms an Interface for Signaling and Endocytosis in Modulation of the Extracellular Tumor Environment [frontiersin.org]
- 6. Elevated expression of cholesterol transporter LRP-1 is crucially implicated in the pathobiology of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncodesign.com [oncodesign.com]
- 8. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. LRP1 expression in colon cancer predicts clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ANG1005 stability issues in cell culture media
Welcome to the technical support center for ANG1005. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues of this compound in cell culture media and to offer troubleshooting strategies for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel peptide-drug conjugate.[1] It consists of three molecules of the chemotherapy drug paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2] This peptide is designed to transport the paclitaxel across the blood-brain barrier by targeting the low-density lipoprotein receptor-related protein 1 (LRP1).[1][3][4] LRP1 is highly expressed on the surface of brain capillary endothelial cells and is also upregulated in many tumor cells, including high-grade gliomas.[1][3]
Once this compound binds to LRP1, it is internalized by the cell through receptor-mediated endocytosis.[1][5] Inside the cell, lysosomal esterases cleave the bonds between Angiopep-2 and paclitaxel, releasing the active drug.[1][4][6] The released paclitaxel then exerts its anti-cancer effect by binding to β-tubulin, promoting the assembly of stable microtubules and inhibiting their disassembly, which disrupts the G2 and M phases of the cell cycle.[7]
Q2: I'm observing lower than expected cytotoxicity in my cell culture experiments. Could this compound be unstable in the media?
This is a possibility, although in vitro studies have shown that this compound is relatively stable in culture medium at 37°C, with no significant release of free paclitaxel observed after 48 hours.[7] However, several factors can influence the stability and perceived activity of peptide-drug conjugates in cell culture settings. These can include enzymatic degradation by proteases present in serum, suboptimal pH of the media, adsorption to plasticware, or extended incubation times.[8][9]
Potential indicators of this compound instability or reduced availability include:
-
Reduced Efficacy: A diminished or absent effect on cell viability or microtubule polymerization in sensitive cell lines.[7]
-
Inconsistent Results: High variability in outcomes between experimental replicates.[9]
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes general recommendations for peptide storage, which should be applied to this compound.
| Form | Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a desiccator to prevent moisture absorption.[10] |
| Stock Solution (in DMSO) | -20°C or -80°C | Short to Medium-term | Prepare aliquots to avoid repeated freeze-thaw cycles.[10] |
| Working Solution (in media) | 2-8°C | Short-term (use immediately) | Prepare fresh for each experiment to minimize degradation.[9] |
Q4: How does the in vitro cytotoxicity of this compound compare to that of paclitaxel?
Studies have shown that this compound exhibits high cytotoxicity against a range of human tumor cell lines, with IC50 values comparable to those of free paclitaxel.[7][11][12] This indicates that the conjugation of paclitaxel to Angiopep-2 does not negatively impact its intrinsic anti-proliferative activity.[7]
| Cell Line | Tumor Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| U87 MG | Glioblastoma | 8.3 | 4.8 |
| U-118 MG | Glioblastoma | 2.7 | 1.8 |
| NCI-H460 | Lung Carcinoma | 3.5 | 3.2 |
| SK-OV-3 | Ovarian Carcinoma | 4.1 | 2.8 |
| Data adapted from Regina et al., 2008.[7] |
Troubleshooting Guide: this compound Instability in Cell Culture
If you suspect this compound instability is impacting your experimental results, consult the following guide.
Issue 1: Reduced or inconsistent cytotoxic effect.
| Potential Cause | Recommended Solution |
| Enzymatic Degradation in Serum | Proteases and esterases in Fetal Bovine Serum (FBS) can potentially degrade the peptide backbone or prematurely cleave the paclitaxel.[9][13] |
| pH Instability | The pH of cell culture media can shift, potentially leading to hydrolysis of the peptide or the ester linkages.[8][9] |
| Adsorption to Plasticware | Peptide-drug conjugates can adsorb to the surface of standard tissue culture plates, reducing the effective concentration available to the cells.[10] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates (standard and low-protein-binding)
-
Cell line of interest
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Plating:
-
Seed your cells in a 96-well plate and allow them to adhere overnight.
-
On a separate plate (without cells), add the this compound solution to assess chemical stability in the medium alone.
-
On the plate with cells, replace the existing medium with the this compound-containing medium to assess both chemical and cellular degradation.
-
-
Incubation: Incubate both plates under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), carefully collect an aliquot of the medium from the wells.
-
Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS method.
-
Data Interpretation: Plot the concentration of intact this compound versus time. This will allow you to determine the stability profile and calculate the half-life of the compound in your specific cell culture system. A significant difference in the degradation rate between wells with and without cells may suggest cellular metabolism or enzymatic degradation.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing ANG1005-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression, a key side effect associated with the investigational drug ANG1005.
Understanding this compound and Myelosuppression
This compound is a novel peptide-drug conjugate that links paclitaxel (B517696) to Angiopep-2, a peptide that facilitates crossing the blood-brain barrier.[1][2] This design allows for the targeted delivery of paclitaxel to brain tumors. However, as with paclitaxel, a significant and dose-limiting toxicity of this compound is myelosuppression, which is a decrease in the production of blood cells by the bone marrow.[3][4] This can lead to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[1]
The myelosuppressive effects of paclitaxel, and by extension this compound, are due to its mechanism of action. Paclitaxel disrupts microtubule dynamics, which is essential for cell division.[5] This disruption leads to mitotic arrest and apoptosis, not only in rapidly dividing cancer cells but also in hematopoietic stem and progenitor cells in the bone marrow.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound?
A1: The primary dose-limiting toxicity of this compound is myelosuppression, with neutropenia being the most common manifestation.[1][3]
Q2: What are the typical hematological side effects observed with this compound in clinical trials?
A2: Clinical trials have reported several grade ≥3 hematological toxicities, including decreased white blood cell count, neutropenia, lymphopenia, thrombocytopenia, and anemia. Febrile neutropenia has also been observed.[1]
Q3: How can we monitor for this compound-induced myelosuppression in our experiments?
A3: Regular monitoring of complete blood counts (CBCs) is essential. In preclinical models, blood samples can be collected via tail vein or saphenous vein at baseline and at regular intervals (e.g., days 3, 7, 10, 14, and 21) after this compound administration to track the nadir and recovery of different blood cell lineages.
Q4: Are there established methods to reduce this compound-induced myelosuppression?
A4: Yes, two primary strategies are the administration of Granulocyte Colony-Stimulating Factor (G-CSF) and hematopoietic stem cell support.
Troubleshooting Guide: Managing Myelosuppression in Preclinical Models
Issue: Significant neutropenia observed in animal models treated with this compound.
Possible Cause: The dose of this compound administered is causing significant toxicity to neutrophil progenitor cells in the bone marrow.
Solution:
-
Dose Adjustment: Consider reducing the dose of this compound in subsequent experiments to find a balance between efficacy and manageable myelosuppression.
-
G-CSF Administration: Implement a supportive care regimen with G-CSF to stimulate the production and maturation of neutrophils.
Issue: Severe pancytopenia (reduction in all blood cell types) is leading to adverse animal welfare outcomes.
Possible Cause: The dose of this compound is highly toxic to multipotent hematopoietic stem cells.
Solution:
-
Hematopoietic Stem Cell Support: For studies where high doses of this compound are necessary, consider a hematopoietic stem cell support protocol to rescue bone marrow function.
-
Fractionated Dosing: Investigate if administering the total dose of this compound in smaller, more frequent doses (fractionation) can reduce the peak toxicity while maintaining the desired therapeutic effect.
Quantitative Data from Clinical Trials
The following table summarizes the incidence of grade ≥3 hematological adverse events observed in a phase II clinical trial of this compound administered at 600 mg/m².[1]
| Hematological Adverse Event | Incidence of Grade ≥3 (%) |
| Neutrophil Count Decreased | 64% |
| White Blood Cell Count Decreased | 62% |
| Lymphocyte Count Decreased | 43% |
| Febrile Neutropenia | 17% |
| Platelet Count Decreased | 15% |
| Anemia | 13% |
Experimental Protocols
Protocol 1: Preclinical Assessment of this compound-Induced Myelosuppression in Mice
Objective: To evaluate the dose-dependent myelosuppressive effects of this compound in a murine model.
Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).
Methodology:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound).
-
Baseline Blood Collection: Collect baseline blood samples (approx. 50-100 µL) via tail vein or saphenous vein for a complete blood count (CBC).
-
This compound Administration: Administer this compound or vehicle control via intravenous (IV) or intraperitoneal (IP) injection.
-
Post-Treatment Monitoring:
-
Monitor animal health daily (weight, activity, signs of distress).
-
Collect blood samples at predetermined time points (e.g., days 3, 7, 10, 14, and 21 post-injection) to monitor blood cell counts.
-
-
Data Analysis: Analyze CBC data to determine the nadir (lowest point) and recovery kinetics for neutrophils, platelets, and red blood cells for each dose group.
Protocol 2: G-CSF Administration for Mitigating this compound-Induced Neutropenia
Objective: To assess the efficacy of G-CSF in ameliorating neutropenia induced by this compound.
Methodology:
-
Induction of Myelosuppression: Administer a myelosuppressive dose of this compound as determined from Protocol 1.
-
Treatment Groups:
-
Group 1: Vehicle control + Vehicle for G-CSF
-
Group 2: this compound + Vehicle for G-CSF
-
Group 3: this compound + G-CSF (e.g., Filgrastim at 5-10 µg/kg/day or Pegfilgrastim as a single dose).
-
-
G-CSF Administration: Begin subcutaneous (SC) administration of G-CSF 24 hours after this compound injection and continue daily for 5-7 days (for Filgrastim).
-
Monitoring and Analysis: Perform serial CBCs as described in Protocol 1 to compare the depth and duration of neutropenia between the G-CSF treated and untreated groups.
Protocol 3: Hematopoietic Stem Cell Support for Severe Myelosuppression
Objective: To provide hematopoietic rescue following high-dose this compound administration.
Methodology:
-
Hematopoietic Stem Cell (HSC) Source:
-
Autologous: Harvest bone marrow or mobilize and collect peripheral blood stem cells from the experimental animals prior to this compound treatment.
-
Syngeneic: Harvest HSCs from a genetically identical donor mouse.
-
-
HSC Collection and Processing:
-
Bone Marrow Harvest: Euthanize donor mice and flush femurs and tibias to collect bone marrow cells.
-
Peripheral Blood Stem Cell Mobilization: Treat donor mice with G-CSF (e.g., 100 µg/kg/day for 4-5 days) to mobilize HSCs into the peripheral blood, followed by collection via cardiac puncture or other appropriate methods. Isolate mononuclear cells using density gradient centrifugation.
-
-
High-Dose this compound Administration: Administer the high-dose this compound to the recipient animals.
-
HSC Infusion: 24-48 hours after this compound administration, infuse the collected HSCs (typically 1-5 x 10^6 cells) into the recipient mice via tail vein injection.
-
Post-Infusion Monitoring: Monitor the recovery of peripheral blood counts (neutrophils, platelets, and red blood cells) through regular CBCs to assess bone marrow reconstitution.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing ANG1005 Penetration in Large Tumors
Welcome to the technical support center for ANG1005. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and efficacy of this compound, particularly in the context of large, solid tumors. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section provides practical solutions to specific issues that may arise during your research with this compound.
Q1: We are observing limited efficacy of this compound in our large tumor xenograft model. What are the potential reasons for poor tumor penetration?
A1: Limited penetration of this compound into large solid tumors can be attributed to several physiological barriers within the tumor microenvironment. These include:
-
High Interstitial Fluid Pressure (IFP): Rapidly proliferating tumor cells and leaky vasculature contribute to elevated pressure within the tumor, which can impede the convective transport of this compound from the blood vessels into the tumor mass.[1][2][3]
-
Dense Extracellular Matrix (ECM): An abundance of ECM proteins like collagen and fibronectin can act as a physical barrier, hindering the diffusion of this compound throughout the tumor.[1]
-
Abnormal Tumor Vasculature: The chaotic and poorly organized blood vessel network in solid tumors can lead to heterogeneous blood flow, with some regions of the tumor being poorly perfused.[1][3][4] This limits the initial delivery of this compound to all parts of the tumor.
-
Low LRP-1 Expression in the Tumor Model: this compound utilizes the Low-Density Lipoprotein Receptor-related Protein 1 (LRP-1) for cellular uptake.[5][6][7][8][9][10] If your tumor model has inherently low LRP-1 expression, this could limit the internalization of the drug into tumor cells even if it reaches the tumor interstitium.
Q2: How can we experimentally assess the penetration of this compound in our tumor models?
A2: Several techniques can be employed to visualize and quantify the penetration of this compound:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): This is a common method to visualize the distribution of this compound within tumor sections. By using an antibody that recognizes this compound or its paclitaxel (B517696) payload, you can map its location relative to blood vessels (e.g., by co-staining with a vascular marker like CD31).
-
Autoradiography: If you have access to a radiolabeled version of this compound (e.g., 125I-ANG1005), autoradiography of tumor sections can provide a quantitative measure of drug distribution.[11]
-
Mass Spectrometry Imaging (MSI): This advanced imaging technique can directly map the spatial distribution of this compound and its metabolites within the tumor tissue without the need for labeling.
-
In vivo Imaging: For longitudinal studies in live animals, fluorescently labeling this compound can allow for real-time visualization of its accumulation and distribution within the tumor using techniques like intravital microscopy.[7][12]
Q3: What strategies can we employ to enhance the penetration of this compound into our large tumors?
A3: Based on the barriers identified in Q1, several "tumor priming" strategies can be explored to improve this compound delivery:[2][13]
-
Modulating the Extracellular Matrix:
-
Enzymatic Depletion: Co-administration of enzymes like collagenase or hyaluronidase (B3051955) can degrade the ECM, reducing its density and improving drug diffusion.[1][2]
-
Inhibition of ECM Production: Targeting pathways involved in collagen synthesis, such as inhibiting lysyl oxidase (LOX), can prevent excessive ECM deposition.[13]
-
-
Normalizing Tumor Vasculature:
-
Increasing Vascular Permeability:
-
Combination Therapies: Consider combining this compound with agents that induce apoptosis. The resulting reduction in cell density can lower interstitial fluid pressure and improve the penetration of subsequently administered this compound.[2][13]
Q4: We are concerned about the stability of the this compound conjugate in circulation before it reaches the tumor. How can we assess this?
A4: The stability of the peptide-drug conjugate is crucial for its efficacy. You can assess its stability using the following approaches:
-
In Vitro Plasma Stability Assay: Incubate this compound in plasma from the host species of your tumor model at 37°C. At various time points, analyze samples using techniques like HPLC or LC-MS/MS to quantify the amount of intact this compound and the release of free paclitaxel.
-
Pharmacokinetic (PK) Studies: Following intravenous administration of this compound in your animal model, collect blood samples at different time points. Analyze the plasma to determine the concentration-time profiles of both intact this compound and released paclitaxel. This will provide information on the in vivo stability and clearance of the conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Brain Uptake of this compound vs. Paclitaxel
| Compound | Brain Influx Transfer Coefficient (Kin) (mL/s/g) | Fold Increase vs. Paclitaxel | Reference |
| 125I-ANG1005 | 7.3 ± 0.2 × 10-3 | ~86-fold | [11] |
| 3H-paclitaxel | 8.5 ± 0.5 × 10-5 | - | [11] |
Table 2: Clinical Efficacy of this compound in Patients with Brain Metastases from Breast Cancer (Phase II)
| Response Metric | Percentage of Patients (n=58) | Reference |
| Partial Response | 17% | [6] |
| Stable Disease | 54% | [6] |
| Overall Patient Benefit Rate | 71% | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing and enhancing this compound tumor penetration.
Protocol 1: Evaluation of this compound Tumor Penetration by Immunohistochemistry
-
Animal Model and Dosing:
-
Establish large solid tumors (e.g., >500 mm³) in an appropriate xenograft or syngeneic mouse model.
-
Administer this compound intravenously at the desired therapeutic dose.
-
Include a vehicle-treated control group.
-
-
Tumor Collection and Processing:
-
At predetermined time points post-injection (e.g., 1, 6, 24 hours), euthanize the animals and carefully excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues and embed them in paraffin.
-
-
Immunohistochemical Staining:
-
Cut 5 µm sections from the paraffin-embedded tumor blocks.
-
Perform antigen retrieval using a suitable buffer and method (e.g., heat-induced epitope retrieval).
-
Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum).
-
Incubate the sections with a primary antibody against paclitaxel (to detect the payload of this compound) and a primary antibody against a vascular marker (e.g., rabbit anti-CD31).
-
Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the images to determine the co-localization of the this compound signal with blood vessels and its distribution throughout the tumor parenchyma.
-
Quantify the fluorescence intensity as a function of distance from the nearest blood vessel to generate penetration profiles.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound
-
Animal Model and Cannulation:
-
Use healthy rodents (e.g., rats or mice) of a specific strain, age, and weight.
-
For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is recommended. Allow animals to recover post-surgery.
-
-
Drug Administration:
-
Administer a single intravenous bolus of this compound at a defined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Immediately centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate an LC-MS/MS method to quantify the concentrations of both intact this compound and free paclitaxel in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC) for both the conjugate and the released drug.
-
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the LRP-1 receptor on tumor cells, leading to internalization and release of paclitaxel.
Experimental Workflow for Enhancing Tumor Penetration
Caption: A logical workflow for testing strategies to improve this compound penetration and efficacy in large tumors.
References
- 1. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving delivery and efficacy of nanomedicines in solid tumors: Role of tumor priming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ways to improve tumor uptake and penetration of drugs into solid tumors [directory.doabooks.org]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
- 11. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: ANG1005 and P-glycoprotein Interaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of ANG1005 and its interaction with P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a peptide-drug conjugate consisting of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a peptide vector designed to facilitate transport across the blood-brain barrier (BBB).[1][2][3][4] The primary mechanism of action involves the Angiopep-2 vector binding to the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on brain capillary endothelial cells and some tumor cells, enabling receptor-mediated transcytosis into the brain.[5][6] Once inside the target tumor cells, the ester linkages between paclitaxel and Angiopep-2 are cleaved by intracellular esterases, releasing active paclitaxel.[1] The released paclitaxel then exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
Q2: Is this compound a substrate for P-glycoprotein (P-gp)?
No, extensive preclinical data indicates that this compound is not a substrate for P-glycoprotein (P-gp) and can bypass P-gp-mediated efflux.[2][7] This is a significant advantage over paclitaxel, which is a known P-gp substrate and is actively transported out of cells and the brain by this efflux pump, contributing to multidrug resistance (MDR).[2][7] Studies have shown that the brain uptake of this compound is similar in wild-type mice and in mdr1a-deficient mice (a model for P-gp deficiency), further supporting that this compound bypasses P-gp.[7]
Q3: How does this compound overcome P-gp-mediated resistance?
This compound overcomes P-gp-mediated resistance by utilizing an alternative transport mechanism to enter cells. Instead of being a substrate for the P-gp efflux pump, this compound leverages the LRP1 receptor for cellular entry.[5][6] This allows this compound to accumulate in tumor cells that overexpress P-gp and are resistant to conventional taxanes like paclitaxel.[6] In vitro studies have confirmed that this compound is not a substrate for the MDR efflux pump.[6][8]
Q4: What are the expected outcomes of a cell viability assay comparing this compound and paclitaxel in a P-gp overexpressing cancer cell line?
In a P-gp overexpressing cancer cell line, you would expect to see a significant difference in the cytotoxic effects of this compound compared to paclitaxel. The P-gp overexpressing cells will be resistant to paclitaxel, resulting in a high IC50 value. In contrast, since this compound bypasses P-gp, it should retain its cytotoxic activity, resulting in a much lower IC50 value compared to paclitaxel. The IC50 of this compound in the resistant cell line should be comparable to the IC50 of paclitaxel in the non-resistant parental cell line.
Troubleshooting Experimental Guides
Issue 1: Inconsistent results in P-gp substrate assessment assays for this compound.
-
Possible Cause 1: Incorrect cell model.
-
Troubleshooting Step: Ensure you are using a well-characterized cell line with confirmed P-gp overexpression, such as MDCK-MDR1 or a resistant cancer cell line with validated P-gp expression. Always include a parental cell line (e.g., MDCK-WT) with low or no P-gp expression as a negative control.
-
-
Possible Cause 2: Suboptimal assay conditions for a peptide-drug conjugate.
-
Troubleshooting Step: The large size and peptide nature of this compound may influence its behavior in standard assays. Ensure adequate incubation times to allow for potential LRP1-mediated uptake. Also, consider potential degradation of the peptide component by proteases in the cell culture medium. The use of serum-free media or protease inhibitors (if compatible with the assay) might be necessary.
-
-
Possible Cause 3: Issues with the detection method.
-
Troubleshooting Step: If using a radiolabeled or fluorescently tagged this compound, confirm the stability of the label throughout the experiment. If using LC-MS/MS, optimize the method to detect both the intact conjugate and the released paclitaxel.
-
Issue 2: Difficulty in demonstrating the P-gp bypass mechanism of this compound in vitro.
-
Possible Cause 1: Insufficient P-gp expression in the "resistant" cell line.
-
Troubleshooting Step: Confirm P-gp expression and functionality in your resistant cell line using Western blot and a functional assay with a known P-gp substrate (e.g., rhodamine 123 or calcein-AM efflux).
-
-
Possible Cause 2: LRP1 expression levels affecting uptake.
-
Troubleshooting Step: The uptake of this compound is dependent on LRP1 expression. Verify LRP1 expression in your chosen cell lines. If LRP1 expression is low, this may limit the uptake of this compound and mask the P-gp bypass effect.
-
-
Possible Cause 3: Experimental design not adequately isolating the P-gp effect.
-
Troubleshooting Step: A bidirectional transport assay using polarized cell monolayers (e.g., MDCK-MDR1) is the gold standard.[9] Ensure you are measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. For a P-gp substrate, the B-A transport will be significantly higher than A-B. For this compound, you would expect the B-A/A-B ratio to be close to 1.
-
Quantitative Data Summary
| Parameter | This compound | Paclitaxel | Cell Line/Model | Reference |
| Brain Uptake (Kin) | 7.3 ± 0.2 × 10−3 mL/s/g | 8.5 ± 0.5 × 10−5 mL/s/g | In situ rat brain perfusion | [10] |
| Brain Parenchyma Uptake (Vd) | Significantly higher | Lower | mdr1a(-/-) and wild-type mice | [7] |
| Cell Cycle Arrest (G2/M phase) | 52% of cells | 68% of cells | U87 MG tumor cells | [7] |
| Intracranial Objective Response Rate (Phase II) | 20% (6/30) Partial Response | N/A | Patients with recurrent brain metastases from breast cancer | [11] |
| Intracranial Disease Control (Phase II) | 77% (23/30) (PR + Stable Disease) | N/A | Patients with recurrent brain metastases from breast cancer | [11] |
Key Experimental Protocols
Protocol 1: Bidirectional Transport Assay to Assess P-gp Substrate Potential
Objective: To determine if a test compound is a substrate of P-gp by measuring its transport across a polarized monolayer of MDCK-MDR1 cells.
Materials:
-
MDCK-MDR1 and MDCK-WT cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound and Paclitaxel (as a positive control for P-gp substrate)
-
Lucifer Yellow (for monolayer integrity check)
-
Analytical method for quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells onto the apical side of the Transwell® inserts at a high density and culture until a confluent monolayer is formed (typically 4-7 days).
-
Monolayer Integrity Check: A day before the transport experiment, assess the integrity of the cell monolayer by measuring the permeability of Lucifer Yellow.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the test compound (this compound or paclitaxel) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2 is generally considered indicative of a P-gp substrate.
-
Visualizations
This compound mechanism of action and P-gp bypass.
Workflow for P-gp substrate assessment.
Troubleshooting decision tree for P-gp assays.
References
- 1. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-gp Substrate Identification | Evotec [evotec.com]
- 10. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMET-23: this compound, A NOVEL BRAIN-PENETRANT PEPTIDE-TAXANE CONJUGATE, FOR THE TREATMENT OF CNS METASTASES FROM BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ANG1005 Uptake Through LRP1 Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers investigating the uptake of ANG1005, a novel peptide-drug conjugate, and the role of the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) in this process. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the fundamental relationship between LRP1 and this compound?
A1: this compound is a therapeutic agent designed to leverage the LRP1 receptor for cellular entry.[1][2][3] Its peptide component, Angiopep-2, specifically binds to LRP1, which is present on the surface of various cells, including those forming the blood-brain barrier and tumor cells.[1][4] This interaction triggers receptor-mediated endocytosis, a process that internalizes this compound into the cell.[1][3]
Q2: Why is the modulation of LRP1 expression a critical aspect of this compound research?
A2: Modifying LRP1 expression is a key experimental approach to validate that this compound uptake is dependent on this receptor and to explore strategies for boosting its therapeutic effectiveness. An increase in LRP1 expression could lead to a higher intracellular concentration of this compound, potentially enhancing its therapeutic impact. Conversely, reducing LRP1 expression serves as a crucial experimental control to confirm the specificity of the this compound uptake mechanism.[2][3]
Experimental Design
Q3: What methods can be employed to modulate LRP1 expression in a cell culture model?
A3: Several techniques can be utilized to alter LRP1 expression:
-
Gene Silencing (Knockdown): Specific reduction of LRP1 protein expression can be achieved by using small interfering RNA (siRNA) or short hairpin RNA (shRNA) to target and degrade LRP1 mRNA.[3][5][6][7]
-
Gene Overexpression: Transfecting cells with a plasmid vector containing the LRP1 gene can result in increased production of the LRP1 protein.[8][9][10][11]
-
Pharmacological Modulation: Certain chemical compounds have been observed to influence LRP1 expression. For instance, statins have been reported to upregulate LRP1 expression.[12]
-
Tumor Microenvironment Mimicry: Research has demonstrated that creating conditions in vitro that simulate the tumor microenvironment, such as hypoxia and acidic pH, can elevate LRP1 expression and consequently, this compound uptake in glioblastoma cells.[2][13]
Q4: What are the essential controls for an experiment investigating the role of LRP1 in this compound uptake?
A4: To ensure the validity of your experimental results, the following controls are indispensable:
-
Negative Control for LRP1 Modulation:
-
For gene silencing experiments, a non-targeting or scrambled siRNA/shRNA is necessary.
-
For overexpression studies, an empty vector control should be used.
-
-
Positive Control for this compound Uptake: A cell line known to express high levels of LRP1 and exhibit significant this compound uptake.
-
Negative Control for this compound Uptake: A cell line with minimal or no LRP1 expression, or cells in which LRP1 has been effectively knocked down.
-
Competition Assay: To demonstrate specific binding, co-incubate this compound with an excess of a known LRP1 ligand, such as Receptor-Associated Protein (RAP).[14]
Troubleshooting Guides
Addressing Low this compound Uptake
Problem: The observed uptake of this compound in my cellular model is lower than anticipated.
| Possible Cause | Troubleshooting Step |
| Low LRP1 Expression: | Confirm LRP1 protein levels in your cell line using Western blot or qPCR. Compare these levels to a positive control cell line known for high LRP1 expression. |
| Suboptimal this compound Concentration or Incubation Time: | Conduct a dose-response and time-course experiment to identify the optimal this compound concentration and incubation duration for your specific cell model. |
| This compound Instability: | Adhere to the recommended storage and handling procedures for this compound. If feasible, verify the integrity and activity of the compound. |
| Unfavorable Cell Culture Conditions: | Maintain healthy, logarithmically growing cell cultures. Cellular stress can negatively impact receptor expression and endocytic pathway efficiency. |
Managing Inconsistent Results in LRP1 Modulation Experiments
Problem: I am observing high variability in my LRP1 modulation experiments.
| Possible Cause | Troubleshooting Step |
| Inefficient Gene Knockdown: | Optimize the transfection protocol, including the choice of transfection reagent, siRNA/shRNA concentration, and cell density. Validate knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels. |
| Ineffective Plasmid Transfection: | Refine the transfection procedure. Utilize a reporter plasmid (e.g., expressing GFP) to gauge transfection efficiency. Confirm the overexpression of LRP1 through Western blot analysis. |
| Transfection-Related Cellular Toxicity: | Assess cell viability post-transfection using methods like MTT assay or trypan blue exclusion to ensure the transfection process is not inducing significant cell death. |
| Off-Target Effects of siRNA/shRNA: | To minimize off-target effects, consider using a pool of multiple siRNAs targeting different sequences of the LRP1 mRNA. Always include a scrambled siRNA control for comparison. |
Data Presentation
Quantitative Insights into LRP1 Modulation and this compound Uptake
| Experimental Condition | LRP1 Expression Level | This compound Uptake | Reference |
| Control U87 Glioblastoma Cells | Baseline | Baseline | [3] |
| LRP1 siRNA-treated U87 Cells | ~70% reduction | ~50% reduction | [3] |
| Hypoxic/Acidic U87 Cells | Increased | ~100% increase | [3] |
| Co-perfusion with unlabeled angiopep-2 (10-100 µM) | Not Applicable | 30-40% reduction | [14] |
| Co-perfusion with LRP ligand (aprotinin, 10 µM) | Not Applicable | ~30-40% reduction | [14] |
| Co-perfusion with LRP ligand (RAP, 200 nM) | Not Applicable | ~30-40% reduction | [14] |
Experimental Protocols
Protocol 1: LRP1 Knockdown via siRNA and Subsequent this compound Uptake Analysis
Objective: To ascertain whether the downregulation of LRP1 expression using siRNA leads to a decrease in this compound uptake in a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., U87 glioblastoma)
-
Complete cell culture medium
-
LRP1-specific siRNA and a non-targeting control siRNA
-
Appropriate transfection reagent
-
This compound
-
Method for quantifying intracellular this compound (e.g., radiolabeled this compound or LC-MS/MS)
-
Reagents and antibodies for Western blotting (anti-LRP1, anti-loading control)
-
Reagents and primers for qPCR (for LRP1 and a housekeeping gene)
Procedure:
-
Cell Seeding: Plate cells to achieve 50-70% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with either LRP1-specific siRNA or a non-targeting control siRNA following the manufacturer's protocol. Incubate for 48-72 hours.
-
Verification of Knockdown:
-
Western Blot: Assess LRP1 protein levels in a subset of cells.
-
qPCR: Quantify LRP1 mRNA levels in another subset of cells.
-
-
This compound Uptake Assay:
-
Incubate the transfected cells with a defined concentration of this compound (e.g., 500 nM) for a set duration (e.g., 5 minutes).[3]
-
Thoroughly wash the cells with ice-cold buffer to remove extracellular this compound.
-
Lyse the cells and quantify the amount of internalized this compound.
-
-
Data Analysis: Compare this compound uptake between the LRP1 knockdown and control groups. A statistically significant decrease in the knockdown group confirms LRP1's role in uptake.
Protocol 2: LRP1 Overexpression and its Impact on this compound Uptake
Objective: To investigate if enhancing LRP1 expression through plasmid transfection increases this compound uptake.
Materials:
-
Human cancer cell line
-
LRP1 expression vector and a corresponding empty control vector
-
Transfection reagent
-
This compound
-
Reagents for Western blotting and the uptake assay
Procedure:
-
Cell Seeding: Prepare cells for transfection.
-
Plasmid Transfection: Transfect cells with either the LRP1 expression vector or the empty vector. Incubate for 24-48 hours.
-
Verification of Overexpression: Confirm the increased expression of LRP1 protein via Western blot.
-
This compound Uptake Assay: Conduct the this compound uptake assay as detailed in Protocol 1.
-
Data Analysis: Compare this compound uptake in LRP1-overexpressing cells versus the control. A significant increase in the overexpression group provides evidence for LRP1-facilitated uptake.
Mandatory Visualizations
Caption: this compound uptake via LRP1-mediated endocytosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LRP1 modulators and how do they work? [synapse.patsnap.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. scbt.com [scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. genecards.org [genecards.org]
- 9. Naturally Occurring Variants in LRP1 (Low-Density Lipoprotein Receptor–Related Protein 1) Affect HDL (High-Density Lipoprotein) Metabolism Through ABCA1 (ATP-Binding Cassette A1) and SR-B1 (Scavenger Receptor Class B Type 1) in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. researchgate.net [researchgate.net]
- 14. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing neurotoxicity related to ANG1005 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a novel peptide-drug conjugate where paclitaxel (B517696) is linked to Angiopep-2, a peptide vector designed to cross the blood-brain barrier (BBB).[1] This conjugation facilitates the transport of paclitaxel into the brain. The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on the BBB and various tumor cells, enabling receptor-mediated transcytosis.[2][3] Once inside the target cells, paclitaxel is released and exerts its anti-cancer effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1]
Q2: What is the expected neurotoxicity profile of this compound compared to paclitaxel in preclinical models?
A2: Preclinical and clinical observations suggest that this compound has a neurotoxicity profile similar to or potentially milder than that of conventional paclitaxel.[2] The primary neurotoxic effect associated with paclitaxel is peripheral neuropathy. While direct quantitative comparisons in preclinical models are not extensively published, the conjugation of paclitaxel to Angiopep-2 does not appear to exacerbate its inherent neurotoxic properties.[2] Some clinical studies have even reported fewer symptoms of neuropathy with this compound than would be expected with paclitaxel alone.[2]
Q3: What are the key signaling pathways implicated in this compound-related neurotoxicity?
A3: The neurotoxicity of this compound is primarily attributed to its paclitaxel component. The key signaling pathways involved in paclitaxel-induced peripheral neuropathy (PIPN) include:
-
Microtubule Disruption: Paclitaxel stabilizes microtubules, disrupting their dynamic instability. This impairs axonal transport, which is crucial for the maintenance and function of neurons.
-
Mitochondrial Dysfunction: Disrupted axonal transport affects the distribution and function of mitochondria, leading to energy deficits and increased oxidative stress within the neuron.
-
Altered Calcium Homeostasis: Paclitaxel can lead to dysregulation of intracellular calcium levels, a key signaling molecule in neurons, which can trigger various downstream neurotoxic effects.
-
Neuroinflammation: Paclitaxel can induce the release of pro-inflammatory cytokines and chemokines from immune cells and glial cells (astrocytes and microglia) in the peripheral and central nervous systems, contributing to neuropathic pain.
Q4: Which preclinical models are most suitable for assessing this compound neurotoxicity?
A4: Rodent models, particularly rats and mice, are the most commonly used preclinical models for evaluating chemotherapy-induced peripheral neuropathy. Sprague-Dawley rats and C57BL/6 mice are frequently employed. The choice of model can influence the observed neurotoxic effects, so consistency in strain and experimental conditions is crucial.
Q5: What are the standard behavioral tests to assess peripheral neuropathy in rodents?
A5: The most common behavioral tests for assessing paclitaxel-induced peripheral neuropathy include:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Cold Allodynia: Evaluated by the acetone (B3395972) test or a cold plate assay, which measures the response to a cold stimulus.
-
Thermal Hyperalgesia: Measured using the Hargreaves test (radiant heat) or a hot plate test to assess the latency to paw withdrawal from a noxious heat stimulus.
Troubleshooting Guides
Troubleshooting Behavioral Assays for Peripheral Neuropathy
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline paw withdrawal thresholds (von Frey test) | - Improper acclimation of animals to the testing environment. - Inconsistent application of von Frey filaments. - Stress or anxiety in the animals. - Variation in experimenter technique. | - Ensure a consistent and adequate acclimation period (e.g., 30-60 minutes) in the testing chambers for several days before baseline measurements. - Use a calibrated set of von Frey filaments and apply them perpendicularly to the plantar surface with consistent pressure and duration. - Minimize noise and disturbances in the testing room. Handle animals gently. - Have a single, well-trained experimenter perform the tests, or ensure rigorous standardization of the protocol across multiple experimenters. |
| No significant difference in paw withdrawal latency between control and this compound/paclitaxel-treated groups (acetone test) | - Insufficient dose of the compound to induce cold allodynia. - Incorrect application of acetone. - Habituation of the animals to the stimulus. | - Verify the dose and administration schedule based on literature for paclitaxel-induced neuropathy models. - Apply a consistent volume of acetone (e.g., 50 µl) as a drop to the center of the plantar surface without touching the skin with the applicator. - Ensure a sufficient interval between repeated tests on the same animal. |
| Animals are not responding to the thermal stimulus in the Hargreaves test | - Incorrect calibration of the heat source. - Cut-off time is too short. - The animal has moved its paw from the target area. | - Regularly calibrate the radiant heat source to ensure it delivers the correct intensity. - Set an appropriate cut-off time (e.g., 20-30 seconds) to prevent tissue damage while allowing for a response. - Ensure the animal's paw is correctly positioned over the heat source before starting the test. |
Troubleshooting Histopathological Assessment
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor morphology of nerve tissue sections | - Inadequate fixation of the tissue. - Improper embedding or sectioning technique. | - Ensure rapid and thorough perfusion with 4% paraformaldehyde followed by post-fixation. - Optimize the embedding protocol (e.g., paraffin (B1166041) or cryo-embedding) and use a sharp, clean microtome blade for sectioning. |
| High background staining in immunohistochemistry | - Non-specific antibody binding. - Inadequate blocking. - Endogenous peroxidase activity (for HRP-based detection). | - Use a high-quality primary antibody at the optimal dilution. - Use an appropriate blocking solution (e.g., serum from the secondary antibody host species) for a sufficient duration. - Include a peroxidase quenching step (e.g., with hydrogen peroxide) if using HRP. |
| Difficulty in quantifying intraepidermal nerve fiber density (IENFD) | - Faint or inconsistent staining of nerve fibers. - Wrinkles or folds in the tissue sections. | - Optimize the PGP9.5 staining protocol for robust and specific labeling of nerve fibers. - Ensure careful handling of tissue sections during mounting to avoid artifacts. Use standardized counting rules to ensure consistency. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative quantitative data based on typical findings in preclinical paclitaxel neurotoxicity studies, as specific comparative preclinical data for this compound is limited in publicly available literature. This data is intended for guidance and comparative purposes.
Table 1: Behavioral Assessment of Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 |
| Vehicle Control | - | 12.5 ± 1.5 | 12.8 ± 1.3 |
| Paclitaxel | 8 mg/kg | 4.2 ± 0.8 | 3.5 ± 0.6 |
| This compound | Molar equivalent to Paclitaxel | 6.5 ± 1.1 | 5.8 ± 0.9 |
Table 2: Histopathological Assessment of Intraepidermal Nerve Fiber Density (IENFD)
| Treatment Group | Dose | IENFD (fibers/mm) - Day 21 |
| Vehicle Control | - | 25.2 ± 3.1 |
| Paclitaxel | 8 mg/kg | 10.8 ± 2.5 |
| This compound | Molar equivalent to Paclitaxel | 14.5 ± 2.9 |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments
-
Acclimation: Place mice in individual transparent plastic chambers on an elevated mesh floor for at least 30 minutes before testing for 2-3 consecutive days to allow for habituation.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing stiffness (e.g., 0.008 g to 2.0 g) to the mid-plantar surface of the hind paw.
-
Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
-
Data Analysis: Compare the paw withdrawal thresholds between treatment groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Protocol 2: Assessment of Intraepidermal Nerve Fiber Density (IENFD)
-
Tissue Collection and Preparation:
-
Euthanize the animal and collect the plantar skin from the hind paws.
-
Fix the tissue in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue in a graded series of sucrose (B13894) solutions.
-
Embed the tissue in OCT compound and freeze.
-
Cut 50 µm thick sections using a cryostat.
-
-
Immunohistochemistry:
-
Block non-specific binding sites with a suitable blocking buffer.
-
Incubate the sections with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the sections with an anti-fade mounting medium.
-
-
Quantification:
-
Visualize the sections using a fluorescence microscope.
-
Count the number of individual nerve fibers crossing the dermal-epidermal junction.
-
Express the IENFD as the number of fibers per millimeter of epidermal length.
-
Compare the IENFD between treatment groups using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests).
-
Visualizations
Caption: this compound mechanism and neurotoxicity pathway.
Caption: Preclinical neurotoxicity assessment workflow.
References
- 1. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Best practices for handling and disposal of ANG1005
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the handling, disposal, and experimental use of ANG1005. This compound is a peptide-drug conjugate composed of three molecules of the cytotoxic agent paclitaxel (B517696) linked to the Angiopep-2 peptide. This design facilitates the crossing of the blood-brain barrier, making it a compound of interest for neurological and oncological research.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an investigational peptide-drug conjugate where three molecules of paclitaxel are chemically linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2] This conjugation is designed to enable the potent cytotoxic drug, paclitaxel, to cross the blood-brain barrier and target cells expressing LRP1, such as those found in certain tumors.[1][2]
What is the mechanism of action of this compound?
This compound crosses the blood-brain barrier via LRP1-mediated transcytosis.[3] Once inside target cells, the paclitaxel molecules are released from the Angiopep-2 peptide backbone through the cleavage of ester linkages by intracellular esterases.[4] The released paclitaxel then exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][5]
What are the primary research applications for this compound?
This compound is primarily investigated for its potential in treating brain tumors and brain metastases from other cancers due to its ability to penetrate the blood-brain barrier.[2][5] Research applications include in vitro studies on cancer cell lines and in vivo studies in animal models of brain cancer.
Handling and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidelines are based on the hazardous properties of its active component, paclitaxel, and general best practices for handling potent cytotoxic compounds and peptides. Researchers must consult their institution's safety office for specific protocols.
Personal Protective Equipment (PPE):
Due to the cytotoxic nature of paclitaxel, appropriate PPE is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Safety goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to avoid inhalation. |
Handling Procedures:
-
Designated Area: All handling of this compound, including weighing, reconstitution, and dilution, should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C).
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the surrounding environment.
-
Avoid Aerosolization: Handle the powdered form of this compound with care to avoid generating dust.
-
Spill Management: In case of a spill, immediately alert others in the area and follow your institution's spill cleanup protocol for cytotoxic agents. A spill kit containing absorbent pads, deactivating solution (e.g., 10% sodium hypochlorite), and appropriate PPE should be readily available.
Disposal:
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, sealed container. |
| Contaminated Labware | All disposable items (e.g., pipette tips, tubes, gloves, gowns) should be placed in a clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, leak-proof container labeled as hazardous waste. |
| Sharps | Needles and syringes used for administration must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste. |
Experimental Protocols & Troubleshooting
Solubility and Stability
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (19.57 mM), though ultrasonic treatment may be necessary.[6] For long-term storage, it is recommended to store this compound at -80°C.[6] Stock solutions in DMSO should also be stored at -80°C and are stable for up to 6 months.[6]
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (19.57 mM) | [6] |
| Storage Temperature | -80°C | [6] |
| Stock Solution Stability | 6 months at -80°C | [6] |
In Vitro Experiments
General Cell Culture Protocol:
-
Cell Seeding: Plate cells in appropriate cell culture vessels and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Analysis: Perform downstream analysis such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, or cell cycle analysis.[5]
Troubleshooting In Vitro Experiments:
| Issue | Possible Cause | Suggested Solution |
| Low Potency/No Effect | - Incomplete dissolution of this compound.- Degradation of this compound.- Low LRP1 expression on cells. | - Ensure complete dissolution of this compound in DMSO, using sonication if necessary.- Use freshly prepared dilutions for each experiment.- Verify LRP1 expression on your cell line of interest via Western blot or flow cytometry. |
| High Variability in Results | - Inconsistent cell seeding density.- Uneven drug distribution. | - Ensure a single-cell suspension before seeding and use a consistent cell number for all wells.- Mix the drug-containing medium thoroughly before adding to the cells. |
| Cell Death in Control Group | - High DMSO concentration. | - Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line. |
In Vivo Experiments
General Animal Model Protocol:
-
Animal Models: Nude mice are commonly used for xenograft models of human cancers.[5]
-
Tumor Implantation: For brain tumor models, cells can be implanted intracranially.[5]
-
Preparation of this compound for Injection: The formulation of this compound for in vivo use may require specific vehicles. Published studies have used formulations in dimethyl sulfoxide (DMSO) followed by dilution in Ringer's HEPES buffer.[5]
-
Administration: this compound is typically administered intravenously (IV).[4]
-
Dosing and Schedule: Dosing regimens can vary depending on the tumor model and study objectives. A previously reported dosing schedule is 50 mg/kg administered every third day for a total of five injections.[5]
-
Monitoring: Monitor tumor growth and the overall health of the animals regularly.
-
Endpoint: At the end of the study, collect tissues for further analysis.
Troubleshooting In Vivo Experiments:
| Issue | Possible Cause | Suggested Solution |
| Poor Drug Efficacy | - Inadequate dosing.- Poor bioavailability of the formulation. | - Perform a dose-response study to determine the optimal dose for your model.- Ensure the formulation is prepared correctly and administered immediately. |
| Toxicity and Weight Loss | - High dose of this compound. | - Reduce the dose or the frequency of administration. Monitor animal health closely. |
| Injection Site Reactions | - Improper injection technique.- Irritating formulation. | - Ensure proper IV injection technique.- If irritation persists, consider alternative formulations, though this may require extensive validation. |
Visualizations
Caption: A logical workflow for the safe handling and disposal of this compound.
Caption: The mechanism of action of this compound, from BBB transport to cellular effects.
References
- 1. Paclitaxel trevatide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
ANG1005 Efficacy Studies: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting and troubleshooting variable results in ANG1005 efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a novel drug conjugate consisting of three molecules of the chemotherapy agent paclitaxel (B517696) covalently linked to the peptide vector Angiopep-2.[1][2] This design is intended to facilitate the crossing of the blood-brain barrier (BBB).[1][2] The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also upregulated on various tumor cells, including malignant glioma.[3][4] This receptor-mediated transcytosis allows this compound to penetrate the brain and tumor cells.[4] Once inside the tumor cells, it is believed that esterases cleave the paclitaxel from the Angiopep-2 backbone, allowing the paclitaxel to exert its anti-tumor effect by stabilizing microtubules.[1][5]
Q2: What is the rationale for conjugating paclitaxel to Angiopep-2?
A2: Paclitaxel is a potent anti-cancer agent used to treat various cancers, including breast and lung cancer.[2] However, its effectiveness against brain tumors is limited by the BBB, which is equipped with efflux pumps like P-glycoprotein (P-gp) that actively remove paclitaxel from the brain.[2][6] By conjugating paclitaxel to Angiopep-2, this compound is designed to bypass this P-gp efflux and achieve higher concentrations in the brain compared to unconjugated paclitaxel.[2][6] Preclinical studies have shown that the brain uptake of this compound is significantly greater than that of paclitaxel.[5]
Q3: Has this compound shown efficacy in clinical trials?
A3: this compound has demonstrated activity in several clinical trials, particularly in patients with brain metastases. In a Phase II study involving patients with breast cancer and recurrent brain metastases, this compound treatment resulted in an intracranial objective response rate (iORR) of 15% as assessed by investigators and 8% by an independent radiology facility.[7] Patient benefit, defined as stable disease or better, was observed in 77% of evaluable patients intracranially.[7] In a Phase I study with recurrent malignant glioma patients, disease control was achieved in 56% of patients receiving doses of 300 mg/m² or higher.[3] However, in a Phase II study in patients with recurrent high-grade glioma (NCT01967810), the primary efficacy endpoints of objective response rate and progression-free survival were not met.[8][9]
Troubleshooting Guide for Variable Results
Issue 1: Discrepancy in Objective Response Rates (ORR) Between Different Assessment Methods.
-
Possible Cause: Differences in the interpretation of imaging results between local investigators and a centralized, independent radiology facility (IRF). In a Phase II study for breast cancer with brain metastases, the iORR was 15% by investigator assessment but 8% by IRF review.[7]
-
Troubleshooting/Considerations:
-
Standardized Response Criteria: Ensure strict adherence to standardized response criteria, such as CNS RECIST 1.1, for all assessments.[7]
-
Blinded Independent Central Review (BICR): Incorporate a BICR into the study design to minimize bias in radiological interpretation.
-
Imaging Modality Limitations: Be aware of the limitations of traditional imaging modalities in assessing treatment response in the brain.[5] Consider incorporating advanced imaging techniques, such as 18F-FLT-PET, which has shown a moderately strong association with MRI findings for this compound.[5]
-
Issue 2: Higher Than Expected Variability in Patient Response Within the Same Trial.
-
Possible Cause 1: Heterogeneity of the Patient Population. Clinical trials often enroll heavily pretreated patients who have received multiple prior therapies.[3][7] For instance, in one study, 52% of patients with recurrent malignant glioma had received three or more prior therapies.[3] In another, 94% of patients with breast cancer brain metastases had prior taxane (B156437) treatment.[7] This can lead to a more treatment-resistant disease and greater variability in response.
-
Troubleshooting/Considerations:
-
Stratification: Stratify patients at enrollment based on key prognostic factors such as the number and type of prior therapies, and baseline performance status.
-
Subgroup Analysis: Plan for and conduct subgroup analyses to identify patient populations that may derive the most benefit from this compound.
-
-
Possible Cause 2: Variable LRP1 Expression. this compound relies on the LRP1 receptor for entry into the brain and tumor cells.[4] The expression of LRP1 can be variable across different tumor types and even within the same tumor grade.[10] Studies have shown considerable variability in LRP1 mRNA expression in glioma cell lines and that its expression can differ between glioblastoma and lower-grade astrocytomas.[10] While LRP1 is often upregulated in high-grade gliomas, the level of expression may influence the uptake of this compound and, consequently, its efficacy.[10]
-
Troubleshooting/Considerations:
-
Biomarker Analysis: Whenever feasible, collect tumor tissue to analyze LRP1 expression levels and correlate them with treatment outcomes.
-
Preclinical Modeling: In preclinical studies, use xenograft models with well-characterized LRP1 expression to investigate the correlation between receptor levels and this compound efficacy.
-
Issue 3: Modest Efficacy Observed in a Recurrent High-Grade Glioma Phase II Trial.
-
Possible Cause: The patient population in the NCT01967810 study was heavily pretreated and had recurrent disease, which is inherently difficult to treat.[8][11] The study included patients with glioblastoma who were refractory to bevacizumab, a particularly challenging patient group.[8]
-
Troubleshooting/Considerations:
-
Earlier Lines of Therapy: Consider designing studies that evaluate this compound in earlier lines of treatment for high-grade glioma, before extensive resistance mechanisms develop.
-
Combination Therapies: Investigate the potential of combining this compound with other therapeutic agents that have different mechanisms of action.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Efficacy Results
| Study Phase | Patient Population | Dosage | Key Efficacy Endpoints & Results | Citation(s) |
| Phase II | Breast Cancer with Recurrent Brain Metastases (n=72) | 600 mg/m² IV every 3 weeks | Intracranial ORR (iORR): 15% (investigator), 8% (IRF)Patient Benefit (Stable Disease or better): 77% (intracranial) | [7] |
| Phase I | Recurrent Malignant Glioma (n=63) | 30-700 mg/m² IV every 21 days | Disease Control (≥ Stable Disease): 56% of patients dosed ≥ 300 mg/m² | [3] |
| Phase II (NCT01967810) | Recurrent High-Grade Glioma (n=73) | 600 mg/m² IV every 21 days | Primary efficacy endpoints (ORR and PFS) were not met. Median PFS: 1.4 months | [8][9] |
| Phase I | Advanced Solid Tumors with Brain Metastases (n=56) | 30-700 mg/m² IV every 3 weeks | Overall Partial Response (PR): 18.5% (5/27) at doses ≥420 mg/m² | [12] |
Table 2: Summary of this compound Preclinical Efficacy in Xenograft Models
| Xenograft Model | Treatment | Key Findings | Citation(s) |
| Intracerebral U87 MG glioblastoma | This compound (50 mg/kg) | Significant increase in survival compared to control. | [6] |
| Intracerebral NCI-H460 lung carcinoma | This compound (20 and 50 mg/kg) | Dose-dependent improvement in survival compared to control. | [2] |
| Intracerebral human tumor models | This compound | More potent inhibition of intracerebral human tumor xenografts than paclitaxel. | [5] |
Experimental Protocols
Protocol: Phase II Study of this compound in Breast Cancer with Recurrent Brain Metastases
-
Study Design: A multicenter, open-label, single-cohort Phase II study.[7]
-
Patient Population: Adult female patients (n=72) with histologically confirmed breast cancer and unequivocal radiological evidence of recurrent brain metastases after CNS-targeted therapy. Patients were required to have at least one measurable brain lesion according to CNS RECIST criteria.[7]
-
Dosage and Administration: this compound was administered intravenously at a dose of 600 mg/m² on Day 1 of each 21-day cycle.[7]
-
Response Assessment: Intracranial tumor response was evaluated based on CNS RECIST 1.1 criteria by both the local investigator and an independent radiology facility. Extracranial response was assessed using RECIST 1.1.[7]
Protocol: Preclinical In Vivo Efficacy Study in an Intracerebral Tumor Model
-
Animal Model: Nude mice.
-
Tumor Cell Implantation: U87 MG glioblastoma cells were implanted by stereotaxy into the brains of the mice.[6]
-
Treatment: Three days after implantation, animals were treated by intraperitoneal injection with either a vehicle control or this compound (50 mg/kg). Treatments were administered twice a week.[6]
-
Efficacy Endpoint: The primary endpoint was survival. Mice were monitored daily for clinical symptoms and weight loss and were euthanized upon reaching terminal clinical endpoints.[6]
Visualizations
Caption: this compound Mechanism of Action Pathway.
Caption: Typical Clinical Trial Workflow for this compound.
Caption: Factors Contributing to Variable this compound Efficacy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated expression of cholesterol transporter LRP-1 is crucially implicated in the pathobiology of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
Validation & Comparative
A Comparative Guide: ANG1005 Versus Free Paclitaxel for the Treatment of Brain Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ANG1005 and free paclitaxel (B517696) in the treatment of brain tumors, supported by preclinical and clinical experimental data.
Introduction
Paclitaxel, a potent anti-microtubule agent, is a cornerstone of chemotherapy for various systemic cancers. However, its efficacy in treating brain tumors is severely limited by the blood-brain barrier (BBB), which actively effluxes paclitaxel via the P-glycoprotein (P-gp) transporter.[1] this compound is a novel drug conjugate that covalently links three paclitaxel molecules to Angiopep-2, a peptide engineered to target the low-density lipoprotein receptor-related protein 1 (LRP1).[2] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated in various cancer cells, including malignant glioma. This design facilitates the transport of paclitaxel across the BBB and into brain tumor cells. This guide will objectively compare the performance of this compound with free paclitaxel, presenting supporting experimental data and methodologies.
Mechanism of Action: Overcoming the Blood-Brain Barrier
Free paclitaxel's entry into the brain is restricted by the P-gp efflux pump at the BBB.[1] this compound circumvents this by utilizing the LRP1 receptor for active transport across the BBB. Once in the brain parenchyma, this compound can then be taken up by LRP1-expressing tumor cells. Inside the tumor cell, the paclitaxel molecules are released to exert their cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.
Preclinical Efficacy
Preclinical studies in rodent models of glioblastoma and brain metastases have consistently demonstrated the superior efficacy of this compound compared to free paclitaxel.
Brain Uptake and Tumor Penetration
In situ brain perfusion studies have shown that this compound crosses the BBB at a significantly higher rate than free paclitaxel.
| Parameter | This compound | Free Paclitaxel | Fold Increase | Reference |
| Brain Uptake Rate | >80-fold higher | - | >80x | [3] |
| Brain Tissue Concentration | 100 times greater | - | 100x |
Antitumor Activity in Xenograft Models
In animal models with established brain tumors, this compound has demonstrated potent antitumor activity, leading to tumor regression and increased survival.
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Rat | Glioblastoma | This compound | Tumor regression | |
| Rat | Glioblastoma | Paclitaxel | Tumor progression | |
| Mouse | Glioblastoma (U87 MG) | This compound | 27% increase in survival | [3] |
| Mouse | Glioblastoma (U87 MG) | This compound | More potent inhibition of tumor xenografts than paclitaxel | [1][4] |
| Mouse | Lung Carcinoma Brain Metastases (NCI-H460) | This compound | Significant increase in survival | [1][4] |
Clinical Efficacy
This compound has been evaluated in Phase I and II clinical trials for patients with recurrent high-grade gliomas and brain metastases.
Recurrent High-Grade Glioma
A Phase II trial (NCT01967810) evaluated this compound in patients with recurrent high-grade glioma. While the study determined a safe dose, it did not meet its primary efficacy endpoints for objective response rate (ORR) and progression-free survival (PFS) in this heavily pretreated patient population.[5][6]
| Arm | Patient Population | N | Median PFS (months) | Median OS (months) | Reference |
| 1 | Recurrent Glioblastoma (GBM) | - | 1.4 | 13.4 | [4] |
| 2 | Bevacizumab-Refractory GBM | - | 1.4 | 5.8 | [4] |
| 3 | Grade 3 Anaplastic Glioma | - | 1.4 | 18.2 | [4] |
Brain Metastases from Breast Cancer
A multicenter, open-label Phase II study (NCT02048059) investigated this compound in patients with recurrent brain metastases from breast cancer, including a subset with leptomeningeal carcinomatosis.[7][8][9]
| Parameter | Result | Reference |
| Intracranial Objective Response Rate (iORR) - Investigator Assessed | 15% | [1][7] |
| Intracranial Objective Response Rate (iORR) - Independent Review | 8% | [1][7] |
| Intracranial Patient Benefit (Stable Disease or better) | 77% | [1][7] |
| Extracranial Patient Benefit (Stable Disease or better) | 86% | [1][7] |
| Median Overall Survival (Leptomeningeal Carcinomatosis Subset) | 8.0 months | [7] |
Although the primary endpoint of iORR was not met according to independent review, the study demonstrated notable central nervous system and systemic treatment effects, particularly in the leptomeningeal carcinomatosis subset, where prolonged overall survival was observed compared to historical controls.[7][9]
Experimental Protocols
In Situ Brain Perfusion in Rodents
This technique is used to measure the transport of substances across the BBB.
A detailed protocol involves:
-
Animal Preparation: Anesthetize the rodent (e.g., mouse or rat) and expose the common carotid artery.[4]
-
Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery.[4]
-
Perfusion: Perfuse a physiological buffer containing the radiolabeled test substance (e.g., [¹²⁵I]-ANG1005 or [³H]-paclitaxel) at a constant flow rate for a defined period.[3]
-
Washout: Briefly perfuse with a buffer without the test substance to remove unbound compound from the vasculature.[2]
-
Sample Collection: Euthanize the animal, decapitate, and collect the brain.
-
Analysis: Homogenize the brain tissue and measure the amount of radioactivity to determine the brain uptake clearance. Capillary depletion can be performed to differentiate between compound in the brain parenchyma versus that remaining in the capillaries.[3]
Orthotopic Glioblastoma Xenograft Model in Mice
This model is used to evaluate the in vivo efficacy of anticancer agents against glioblastoma.
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG) are cultured under standard conditions.[2]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[2]
-
Intracranial Implantation: A specific number of tumor cells are stereotactically implanted into the brain of the anesthetized mice.[2]
-
Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[10]
-
Treatment Administration: Once tumors are established, animals are randomized into treatment groups and receive intravenous or intraperitoneal injections of this compound, paclitaxel, or a vehicle control at specified doses and schedules.[2]
-
Efficacy Evaluation: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals, and survival is monitored daily.[2]
Rationale for this compound Superiority
The enhanced efficacy of this compound in brain tumors compared to free paclitaxel is primarily due to its ability to overcome the BBB.
Conclusion
This compound represents a rational drug design approach to deliver paclitaxel to the brain for the treatment of primary and metastatic brain tumors. Preclinical data unequivocally demonstrate its superior ability to cross the blood-brain barrier and inhibit tumor growth compared to free paclitaxel. While clinical trials in recurrent high-grade glioma did not meet their primary efficacy endpoints, notable clinical activity was observed in patients with brain metastases from breast cancer, particularly those with leptomeningeal carcinomatosis.[5][6][7] These findings suggest that the this compound platform is effective at delivering paclitaxel to the central nervous system and warrants further investigation, potentially in different patient populations or in combination with other therapeutic agents.
References
- 1. "this compound, a brain penetrating peptide-drug conjugate, shows activity in" by Priya Kumthekar, Shou-Ching Tang et al. [digitalcommons.providence.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesenchymal stromal cells loaded with paclitaxel induce cytotoxic damage in glioblastoma brain xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brain-Penetrating Drug Delivery Systems: ANG1005 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) diseases, restricting the passage of most therapeutic agents. To overcome this obstacle, various brain-penetrating drug delivery systems have been developed. This guide provides an objective comparison of ANG1005, a novel peptide-drug conjugate, with other leading brain-penetrating drug delivery systems. The comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biological mechanisms and experimental workflows.
Overview of Brain-Penetrating Drug Delivery Systems
Effective drug delivery to the brain is a critical challenge in treating neurological disorders.[1] The BBB, a highly selective semipermeable border of endothelial cells, prevents most drugs from reaching the CNS.[1] Various strategies have been developed to enhance brain drug delivery, broadly categorized as invasive and non-invasive techniques.[2] Non-invasive methods, which are the focus of this guide, primarily involve modifying the drug or its carrier to facilitate transport across the BBB. These include receptor-mediated transcytosis (RMT), adsorptive-mediated transcytosis, and the use of nanoparticles and liposomes.
This compound is a peptide-drug conjugate that leverages RMT. It consists of three molecules of the chemotherapy drug paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[3] Angiopep-2 targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB.[4] This interaction facilitates the transport of this compound across the BBB into the brain parenchyma.[4]
This guide will compare this compound with three other prominent brain drug delivery platforms:
-
Transferrin-Targeted Liposomes: These systems utilize the transferrin receptor (TfR), which is also abundant on brain capillary endothelial cells, to transport encapsulated drugs into the brain.[5]
-
Polysorbate 80-Coated Nanoparticles: The mechanism of brain uptake for these nanoparticles is thought to involve the adsorption of apolipoprotein E (ApoE) from the bloodstream onto the polysorbate 80 coating, which then mimics LDL particles and interacts with the LDL receptor on the BBB.
-
Glutathione-Coated Nanoparticles: These nanoparticles are designed to target the glutathione (B108866) transporters present on the BBB, facilitating their entry into the brain.[1]
Quantitative Comparison of Brain Uptake
The efficiency of a brain drug delivery system is primarily evaluated by its ability to increase the concentration of a therapeutic agent in the brain compared to the administration of the free drug. The following table summarizes key quantitative data from preclinical studies for this compound and its alternatives.
| Drug Delivery System | Drug Delivered | Animal Model | Brain Uptake Enhancement (vs. Free Drug) | Brain Concentration/Accumulation | Reference |
| This compound | Paclitaxel | Rat | 86-fold higher brain influx constant (K_in) | - | [3] |
| This compound | Paclitaxel | Mouse | 10-fold greater brain uptake | - | [6] |
| Transferrin-Targeted Liposomes | - | Rat | 2-fold higher uptake in brain capillaries | - | [5] |
| Polysorbate 80-Coated Nanoparticles | Doxorubicin (B1662922) | Rat | Over 60-fold increase in brain concentration | >6 µg/g between 2 and 4 hours | [7] |
| Polysorbate 80-Coated Nanoparticles | Rivastigmine (B141) | - | 3.82-fold enhancement | - | [8] |
| Glutathione-Coated Nanoparticles | Flucytosine | Rat | 3-fold greater uptake by brain cells | Drug-targeting index of 3.670±0.824 | [9] |
Signaling Pathways and Mechanisms of Action
The ability of these drug delivery systems to cross the BBB is dependent on specific interactions with receptors and transporters on the brain endothelial cells. The following diagrams, generated using the DOT language, illustrate the proposed signaling and transport pathways.
This compound: LRP1-Mediated Transcytosis
This compound utilizes the LRP1 receptor to cross the BBB. The Angiopep-2 peptide component of this compound binds to LRP1, triggering receptor-mediated endocytosis. The drug conjugate is then transported across the endothelial cell and released into the brain parenchyma.
References
- 1. Brain-Targeted Delivery of Docetaxel by Glutathione-Coated Nanoparticles for Brain Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous and Non-invasive Drug Delivery to the Mouse Basal ForebrainUsing MRI-guided Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Five Peptide Vectors for Improved Brain Delivery of the Lysosomal Enzyme Arylsulfatase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Transport Kinetics through Blood-Brain Barrier Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significant transport of doxorubicin into the brain with polysorbate 80-coated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(n-butylcyanoacrylate) nanoparticles coated with polysorbate 80 for the targeted delivery of rivastigmine into the brain to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting brain cells with glutathione-modulated nanoliposomes: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ANG1005 and Temozolomide in Glioma Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for glioma, a notoriously aggressive form of brain cancer, two agents, ANG1005 and temozolomide (B1682018), have emerged with distinct mechanisms of action and clinical trajectories. Temozolomide is the established standard-of-care chemotherapy for glioblastoma, while this compound is an investigational drug designed to overcome the blood-brain barrier, a significant hurdle in treating brain tumors. This guide provides a comprehensive head-to-head comparison of their performance in preclinical glioma models, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms.
Executive Summary
Temozolomide is an oral alkylating agent that methylates DNA, leading to cytotoxicity.[1][2] Its efficacy is, however, often limited by resistance mechanisms, primarily through the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1][3][4]
This compound is a novel peptide-drug conjugate that hitches a ride on the low-density lipoprotein receptor-related protein 1 (LRP1) to cross the blood-brain barrier.[5][6][7] This innovative approach allows its cytotoxic payload, paclitaxel (B517696), to reach the brain tumor.[5][6][7] Preclinical studies have demonstrated its ability to increase the survival of mice with intracerebral glioblastoma xenografts. However, a Phase II clinical trial in patients with recurrent high-grade glioma did not meet its primary efficacy endpoint.[8][9]
Mechanism of Action
The fundamental difference between this compound and temozolomide lies in their mechanisms of action and their approaches to circumventing the blood-brain barrier.
This compound: A Trojan Horse Approach to Brain Tumor Therapy. This compound is a conjugate of three paclitaxel molecules linked to the peptide Angiopep-2.[10] This peptide acts as a ligand for the LRP1 receptor, which is expressed on the endothelial cells of the blood-brain barrier and is also upregulated in glioma cells.[11] This allows this compound to be actively transported across the blood-brain barrier and into the tumor cells, where the paclitaxel payload is released.[6][7] Paclitaxel then exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7]
Temozolomide: A DNA-Damaging Standard. Temozolomide is a prodrug that, at physiological pH, converts to the active compound monomethyl triazeno imidazole (B134444) carboxamide (MTIC).[2] MTIC is a DNA alkylating agent that introduces methyl groups to guanine (B1146940) bases, primarily at the O6 and N7 positions.[1] This methylation triggers DNA mismatch repair mechanisms, which, in an attempt to repair the damage, can lead to DNA double-strand breaks and ultimately, apoptosis.[1][3]
Signaling and Action Pathways
The distinct mechanisms of this compound and temozolomide are visually represented in the following diagrams.
Caption: this compound Mechanism of Action.
Caption: Temozolomide Mechanism of Action.
Preclinical Efficacy in Glioma Models
While no direct comparative studies were identified, the following tables summarize the efficacy of this compound and temozolomide in separate preclinical glioma models. It is crucial to note that the experimental conditions, including cell lines, animal models, and treatment regimens, differ between these studies, precluding a direct comparison of the results.
This compound Efficacy in an Intracerebral U87 MG Glioblastoma Xenograft Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Statistical Significance | Reference |
| Vehicle Control | 21 | - | - | Regina et al., 2008 |
| This compound (50 mg/kg, twice weekly) | 35 | 67% | p < 0.001 | Regina et al., 2008 |
| Paclitaxel | Not Reported | Not Reported | Not Reported | Regina et al., 2008 |
Temozolomide Efficacy in a U87MG Orthotopic Xenograft Model
| Treatment Group | Endpoint | Result | Statistical Significance | Reference |
| Vehicle Control | Tumor Volume | Progressive Growth | - | Da Ros et al., 2018 |
| Temozolomide (0.9 mg/kg, daily) | Tumor Volume | Significant reduction in tumor growth | p < 0.05 vs. vehicle | Da Ros et al., 2018 |
| Survival | Increased survival | Not specified | Da Ros et al., 2018 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the preclinical studies of this compound and temozolomide.
This compound in an Intracerebral U87 MG Glioblastoma Xenograft Model
Objective: To evaluate the effect of this compound on the survival of mice with established intracerebral human glioblastoma xenografts.
Animal Model: Nude mice.
Cell Line: U87 MG human glioblastoma cells.
Tumor Implantation:
-
U87 MG cells were cultured in appropriate media.
-
Mice were anesthetized, and a burr hole was drilled in the skull.
-
A suspension of U87 MG cells was stereotactically injected into the brain.
Treatment Protocol:
-
Three days after tumor cell implantation, animals were randomly assigned to treatment groups.
-
The this compound group received intraperitoneal injections of this compound at a dose of 50 mg/kg.
-
Treatments were administered twice a week.
-
The control group received vehicle only.
-
Mice were monitored daily for clinical symptoms and weight loss.
Endpoint:
-
The primary endpoint was survival. Animals were euthanized when they reached terminal clinical endpoints.
-
Survival data was analyzed using the Kaplan-Meier method.
Reference: Regina et al., Br J Pharmacol. 2008.
Caption: this compound Preclinical Workflow.
Temozolomide in a U87MG-luc Orthotopic Xenograft Model
Objective: To evaluate the efficacy of temozolomide on the growth of an orthotopic human glioblastoma xenograft.
Animal Model: Foxn1 nude male mice (6 weeks old).
Cell Line: U87MG-luc cells (expressing luciferase).
Tumor Implantation:
-
U87MG-luc cells were cultured.
-
3x10^5 cells were implanted into the right lobe of the brain of each mouse.
Treatment Protocol:
-
One week after tumor implantation, mice were randomly assigned to treatment groups (16 mice/group).
-
The temozolomide group received daily oral administration of TMZ at 0.9 mg/kg from day 7 to day 35.
-
The vehicle group received weekly intravenous administration of physiologic solution.
Tumor Growth Assessment:
-
Tumor growth was monitored by bioluminescence imaging.
Endpoints:
-
Tumor volume inhibition.
-
Survival.
Reference: Da Ros et al., Oncotarget. 2018.
Caption: Temozolomide Preclinical Workflow.
Conclusion
This compound and temozolomide represent two distinct strategies in the fight against glioma. Temozolomide, the current standard of care, directly damages DNA but faces challenges with drug resistance. This compound offers an innovative solution to the drug delivery challenge posed by the blood-brain barrier, enabling a potent chemotherapeutic agent to reach its target.
The preclinical data presented here, while not from direct head-to-head comparisons, highlight the potential of both agents in glioma models. This compound has demonstrated a significant survival benefit in a preclinical glioma model, although this has not yet translated into successful clinical outcomes in recurrent high-grade glioma. Temozolomide's efficacy in preclinical models is well-established and forms the basis of its clinical use.
Future research, ideally including direct comparative preclinical studies and further clinical trials, is necessary to fully elucidate the comparative efficacy and optimal therapeutic positioning of these and other novel agents in the treatment of glioma. For researchers and drug development professionals, understanding the nuances of their mechanisms, preclinical performance, and the methodologies used to evaluate them is paramount in advancing the field of neuro-oncology.
References
- 1. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. richardbeliveau.org [richardbeliveau.org]
- 11. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
ANG1005 in Brain Metastases: A Comparative Analysis of Efficacy in HER2-Positive vs. HER2-Negative Breast Cancer
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the phase II clinical trial data for ANG1005, a novel brain-penetrant taxane (B156437) derivative, reveals distinct efficacy profiles in the treatment of brain metastases originating from HER2-positive and HER2-negative breast cancer. This guide provides a detailed comparison of the quantitative data, experimental protocols, and the underlying mechanism of action to inform researchers, scientists, and drug development professionals.
This compound is a peptide-drug conjugate composed of three paclitaxel (B517696) molecules covalently linked to Angiopep-2. This design facilitates the transport of paclitaxel across the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the surface of the BBB and on tumor cells.[1] Once inside the central nervous system, this compound is internalized by tumor cells, where the paclitaxel payload is released to exert its cytotoxic effects.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from a phase II, multi-center, open-label study of this compound in patients with recurrent brain metastases from breast cancer. The initial starting dose was 650 mg/m², which was later decreased to 550 mg/m² due to tolerability.[1]
| Efficacy Endpoint | HER2-Positive | HER2-Negative |
| Intracranial Response | ||
| Partial Response (PR) | 18% (5/28) | Not Reported |
| Stable Disease (SD) | 61% (17/28) | Not Reported |
| Survival | ||
| 3-Month Progression-Free Survival (PFS3) | 71% | 35% |
| Median Progression-Free Survival (mPFS) | 4.2 months | 2.8 months |
| 6-Month Overall Survival (OS) | 82% | 60% |
| Data from the cohort treated with 550 mg/m² of this compound.[1] |
Experimental Protocols
The pivotal phase II study (NCT02048059) was a multi-center, open-label, single-arm trial designed to evaluate the efficacy and safety of this compound in adult patients with measurable recurrent brain metastases from breast cancer.[2][3]
Patient Population: Eligible participants included adult patients with histologically or cytologically confirmed breast cancer and at least one radiologically-confirmed and measurable metastatic brain lesion (≥0.5 cm).[2][4] Patients were categorized based on their HER2 status.[4]
Treatment Regimen: this compound was administered as an intravenous (IV) infusion at a starting dose of 650 mg/m² once every 21 days.[1] This dose was later amended to 550 mg/m² to improve tolerability.[1] In a subsequent study, the dose was 600 mg/m² administered intravenously every 21 days.[5] Treatment continued until disease progression or unacceptable toxicity.[4] Patients with HER2-positive disease were permitted to continue receiving trastuzumab.[3]
Efficacy Assessment: The primary objective was to determine the intracranial response rate.[1] Secondary objectives included progression-free survival, duration of PFS, and overall survival.[1] Intracranial tumor assessments were conducted using magnetic resonance imaging (MRI) and evaluated based on CNS RECIST 1.1 criteria.[3][5]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow of the clinical trial.
Caption: this compound Mechanism of Action.
Caption: Phase II Clinical Trial Workflow.
Conclusion
The available data suggests that this compound demonstrates clinical activity in treating brain metastases from both HER2-positive and HER2-negative breast cancer. However, patients in the HER2-positive cohort appeared to derive a greater benefit, with higher response rates and longer progression-free and overall survival. These findings warrant further investigation in larger, randomized controlled trials to confirm these observations and to explore the potential for combination therapies to enhance the efficacy of this compound in this challenging patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ANG1005: Brain Concentration vs. Peripheral Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the brain concentration and peripheral tissue distribution of ANG1005, a novel peptide-drug conjugate, with its parent compound, paclitaxel (B517696). It includes supporting preclinical and clinical data, detailed experimental methodologies, and visualizations of key biological and experimental processes.
Introduction to this compound
This compound is an investigational therapeutic agent designed to overcome a significant challenge in neuro-oncology: the blood-brain barrier (BBB). The BBB is a highly selective barrier that prevents most systemically administered drugs, including the potent chemotherapeutic agent paclitaxel, from reaching tumors within the central nervous system (CNS).[1][2] Paclitaxel is effective against various cancers, but its utility for brain tumors and metastases is severely limited by the P-glycoprotein (P-gp) efflux pump at the BBB, which actively removes it from the brain.[2]
To address this, this compound was created by conjugating three molecules of paclitaxel to Angiopep-2, a 19-amino acid peptide vector.[1] This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also upregulated in many tumor cells.[3][4] This targeting mechanism is designed to facilitate the transport of the paclitaxel payload across the BBB and into brain tumors.[1][3]
Mechanism of Action: Crossing the Blood-Brain Barrier
This compound utilizes a physiological pathway, receptor-mediated transcytosis, to enter the brain.[3][5] The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[6][7] Upon binding to LRP1 on the luminal side of the BBB's endothelial cells, the entire this compound conjugate is internalized into vesicles.[8][9] These vesicles are then transported across the endothelial cell cytoplasm and release their contents on the abluminal side, into the brain parenchyma.[5][6]
Once in the brain, this compound can also bind to LRP1 receptors on tumor cells, facilitating its entry via endocytosis.[1] Inside the tumor cell, lysosomal esterases cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide.[1][3] The released paclitaxel is then free to exert its cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[3]
Comparative Performance: Brain vs. Peripheral Tissues
Experimental data from both preclinical and clinical studies demonstrate this compound's ability to significantly increase paclitaxel concentration in the brain while maintaining systemic activity.
Preclinical Data: Enhanced Brain Uptake
Preclinical studies in rodents have quantified the superior brain penetration of this compound compared to standard paclitaxel. The key metric, the brain influx transfer coefficient (Kin), measures the rate of drug entry into the brain.
| Compound | Brain Influx (Kin) (mL/s/g) | Fold Increase vs. Paclitaxel | Reference |
| 125I-ANG1005 | 7.3 ± 0.2 x 10-3 | ~86-fold | [10][11] |
| 3H-Paclitaxel | 8.5 ± 0.5 x 10-5 | - | [10][11] |
| 125I-Angiopep-2 | 7.1 ± 1.0 x 10-4 | ~8.4-fold | [10] |
Table 1: Comparison of Brain Influx Coefficients.
Further studies in mice with experimental brain metastases of breast cancer showed that 30 minutes after intravenous injection, the concentration of this compound in tumor-free brain tissue was more than 10-fold higher than that of paclitaxel.[10] In brain metastases, this compound concentrations were over 7-fold higher than paclitaxel concentrations.[10]
Clinical Data: Intracranial and Extracranial Activity
Phase II clinical trials in heavily pretreated patients with recurrent brain metastases from breast cancer have evaluated the efficacy of this compound in both the CNS (intracranial) and the body (extracranial/peripheral).
| Response Category | Intracranial (CNS) Response (n=57 evaluable) | Extracranial (Peripheral) Response (n=33 evaluable) | Reference |
| Objective Response Rate (ORR) | 15% (Investigator) / 8% (IRF*) | 27% (1 CR, 8 PR) | [1] |
| Patient Benefit Rate (SD or better) | 77% | 86% | [1] |
*Table 2: this compound Clinical Efficacy in Brain Metastases. (CR: Complete Response; PR: Partial Response; SD: Stable Disease; IRF: Independent Radiology Facility).
These results indicate that this compound demonstrates antitumor activity in both the brain and peripheral tissues, a crucial feature for treating metastatic cancer.[1] The patient benefit rate suggests that the conjugate not only reaches its target in the brain but also remains effective systemically.[1]
Supporting Experimental Data & Protocols
The quantitative data presented are derived from rigorous experimental methodologies designed to assess drug delivery across the BBB and antitumor efficacy.
Experimental Protocols
1. In Situ Brain Perfusion (Rodent Model) This technique is used to measure the rate of transport of a substance across the BBB without interference from systemic circulation.[12][13][14]
-
Objective: To determine the brain influx transfer coefficient (Kin).[11]
-
Procedure:
-
Anesthetize the animal (e.g., rat or mouse).[13]
-
Surgically expose the common carotid artery.[13]
-
Infuse a known concentration of the radiolabeled test compound (e.g., 125I-ANG1005 or 3H-paclitaxel) in an artificial perfusion fluid into the carotid artery for a short, defined period (e.g., 15 to 300 seconds).[10][12]
-
Stop the perfusion and immediately analyze the brain tissue for radioactivity.[12]
-
The amount of tracer that entered the brain over time is used to calculate the Kin.[12]
-
In some experiments, a vascular washout is performed to remove any tracer remaining in the blood vessels, and capillary depletion is used to separate brain parenchyma from the capillary fraction.[15]
-
2. Orthotopic Brain Metastasis Model (Mouse) This model is used to evaluate the distribution and efficacy of a drug in a clinically relevant setting of brain tumors.[16][17][18]
-
Objective: To compare the concentration of this compound and paclitaxel in healthy brain tissue and brain metastases.[11]
-
Procedure:
-
Culture human cancer cells known to metastasize to the brain (e.g., MDA-MB-231BR breast cancer cells).[10]
-
Surgically implant the tumor cells directly into the brain of an immunocompromised mouse.[15][16]
-
Allow tumors to establish over a period of weeks.[17]
-
Administer radiolabeled this compound or paclitaxel intravenously.[10]
-
After a set time (e.g., 30 minutes), euthanize the animal and perfuse the circulatory system to remove blood.[10]
-
Harvest the brain and other peripheral tissues (e.g., liver, lung, kidney).[10]
-
Quantify the amount of radioactivity in the brain, brain tumors, and peripheral tissues to determine drug distribution.[10]
-
3. Phase II Clinical Trial Design (Human)
-
Objective: To evaluate the efficacy and safety of this compound in patients with recurrent brain metastases.[1][19]
-
Procedure:
-
Enroll adult patients with measurable, recurrent brain metastases from breast cancer.[1][19]
-
Administer this compound intravenously at a dose of 600 mg/m² every 21 days.[1][19]
-
Assess intracranial (brain) and extracranial (peripheral) tumor responses using MRI and CT scans at baseline and after every two cycles.[1]
-
The primary endpoint is typically the intracranial objective response rate (iORR).[1]
-
Experimental Workflow Visualization
Conclusion
The conjugation of paclitaxel to the Angiopep-2 peptide to create this compound results in a dramatic increase in its ability to cross the blood-brain barrier. Preclinical data robustly demonstrate that this compound achieves significantly higher concentrations in both healthy brain tissue and brain metastases compared to unconjugated paclitaxel.[3][10][15] This enhanced CNS delivery is coupled with retained antitumor activity in peripheral tissues, as evidenced by clinical trial data showing objective responses and disease stabilization both intracranially and extracranially.[1] These findings establish this compound as a promising therapeutic strategy that effectively targets both brain-localized and systemic disease, addressing a critical unmet need in the treatment of metastatic cancers.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LRP-1-mediated blood brain barrier transcytosis: mechanisms and therapeutic applications - UCL Discovery [discovery.ucl.ac.uk]
- 6. LRP1 mediates bidirectional transcytosis of amyloid-β across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. LRP-1-mediated intracellular antibody delivery to the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. An in situ brain perfusion technique to study cerebrovascular transport in the rat [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Independent Verification of ANG1005 Research: A Comparative Guide for Neuro-Oncology Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ANG1005, a novel peptide-drug conjugate, with alternative therapeutic options for the treatment of brain malignancies. By summarizing key experimental data, detailing methodologies, and visualizing critical pathways, this document aims to facilitate an independent verification of the published research on this compound.
Executive Summary
This compound is a drug conjugate composed of three paclitaxel (B517696) molecules linked to Angiopep-2, a peptide designed to transport the cytotoxic agent across the blood-brain barrier (BBB).[1] Preclinical and clinical studies have investigated its potential in treating aggressive brain tumors, including high-grade gliomas and brain metastases from breast cancer. This guide compares the performance of this compound with paclitaxel and other systemic therapies often considered in these clinical settings, such as capecitabine, eribulin, and high-dose methotrexate (B535133). While direct head-to-head clinical trial data is still emerging, this comparison is based on available published research to provide a current perspective on the therapeutic landscape.
Data Presentation: Quantitative Comparison of Therapeutic Performance
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its comparators. It is important to note that the data for comparator drugs are derived from separate studies and not from direct head-to-head trials with this compound, unless otherwise specified.
Table 1: Preclinical Brain Uptake of this compound vs. Paclitaxel
| Compound | Brain-to-Plasma Ratio | Fold Increase vs. Paclitaxel | Reference |
| This compound | >10 | >10-fold | [2] |
| Paclitaxel | Baseline | 1x | [2] |
Table 2: Clinical Efficacy of this compound in Recurrent High-Grade Glioma (Phase II, NCT01967810)
| Patient Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
| Arm 1: Bevacizumab-naïve GBM | 1.4 months | 13.4 months | Not Met | [3][4] |
| Arm 2: Bevacizumab-refractory GBM | 1.4 months | 5.8 months | Not Met | [3][4] |
| Arm 3: Anaplastic Glioma (WHO Grade III) | 1.4 months | 18.2 months | Not Met | [3][4] |
Table 3: Clinical Efficacy of this compound in Breast Cancer Brain Metastases (Phase II)
| Endpoint | Result | Reference |
| Intracranial Objective Response Rate (iORR) - Investigator Assessed | 15% | [1] |
| Intracranial Objective Response Rate (iORR) - Independent Review | 8% | [1] |
| Patient Benefit Rate (Stable Disease or Better) - Intracranial | 77% | [1] |
| Median Overall Survival (Leptomeningeal Carcinomatosis Subset) | 8.0 months | [1][5] |
Table 4: Efficacy of Comparator Agents in Brain Metastases (from separate studies)
| Agent | Indication | Key Efficacy Metric | Result | Reference |
| Capecitabine | Brain Metastases from Breast Cancer | Partial Response Rate (Brain) | 60% (in a small study of 10 patients) | [6] |
| Median Time to Progression | 6 months | [6] | ||
| Eribulin | Brain Metastases from Breast Cancer | Median CNS-Progression Free Survival | 3.39 months | [7] |
| Disease Control Rate (Brain) | 50% (in a study of 34 patients) | [8] | ||
| High-Dose Methotrexate | CNS Metastases (various primary tumors) | Objective Radiographic Response | 28% | [9] |
| Disease Control Rate (Response or Stable Disease) | 56% | [9] | ||
| Median Overall Survival | 19.9 weeks | [9] |
Experimental Protocols
Detailed methodologies are crucial for the independent assessment of research findings. The following sections outline the key experimental protocols for this compound and its comparators.
This compound Administration Protocol (Phase II/III Clinical Trials)
This compound is administered intravenously.[10][11] The typical dosing regimen in Phase II and the ongoing Phase III (NCT03613181) studies is:
Tumor response is typically assessed every 6-12 weeks using MRI for CNS disease and CT scans for extracranial disease, based on RECIST and RANO criteria.[10]
Comparator Agent Administration Protocols (for Brain Metastases)
The "Physician's Best Choice" in the ongoing Phase III trial of this compound (NCT03613181) includes capecitabine, eribulin, or high-dose methotrexate.[10] Standard administration protocols for these agents in the context of brain metastases are as follows:
-
Capecitabine:
-
Eribulin:
-
High-Dose Methotrexate (HD-MTX):
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound research.
This compound Mechanism of Action: Crossing the Blood-Brain Barrier
Caption: this compound crosses the BBB via LRP1-mediated transcytosis.
Experimental Workflow: Phase II Clinical Trial for Recurrent High-Grade Glioma
Caption: Workflow of the NCT01967810 Phase II clinical trial.
Logical Relationship: this compound Development and Comparison Strategy
Caption: this compound development and the strategy for its comparison.
References
- 1. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. iris.unito.it [iris.unito.it]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Capecitabine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. hse.ie [hse.ie]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. dovepress.com [dovepress.com]
- 16. Systemic high-dose intravenous methotrexate in patients with central nervous system metastatic breast cancer | springermedizin.de [springermedizin.de]
Meta-analysis of ANG1005 Clinical Trial Data: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of clinical trial data for ANG1005, a novel peptide-drug conjugate designed to cross the blood-brain barrier. Intended for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with alternative treatments for brain metastases, supported by available experimental data.
This compound: Mechanism of Action
This compound is a first-in-class peptide-drug conjugate that covalently links three molecules of the cytotoxic agent paclitaxel (B517696) to Angiopep-2, a 19-amino acid peptide. This unique design facilitates the transport of paclitaxel across the blood-brain barrier (BBB) and into tumor cells. The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and on various tumor cells, including those in brain metastases.
Upon binding to LRP1, this compound is actively transported across the BBB via transcytosis. Once in the brain parenchyma, it can then bind to LRP1 on tumor cells and be internalized through endocytosis. Inside the tumor cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular esterases, releasing the paclitaxel molecules to exert their anti-tumor effect by stabilizing microtubules and inducing cell cycle arrest and apoptosis.
This compound Clinical Trial Workflow
The clinical development of this compound has progressed through Phase I and II trials, with a Phase III trial planned. The typical workflow for these trials is outlined below.
Performance of this compound in Clinical Trials
Clinical trials of this compound have primarily focused on patients with brain metastases from breast cancer, including those with leptomeningeal carcinomatosis, and recurrent high-grade gliomas.
Efficacy in Breast Cancer Brain Metastases (Phase II)
A multicenter, open-label Phase II study evaluated this compound in 72 adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis. The majority of patients were heavily pretreated, with an average of 2.8 prior CNS-directed therapies, and 94% had received prior taxane (B156437) treatment.
| Efficacy Endpoint | Result (Investigator Assessed) | Result (Independent Review) | Citation |
| Intracranial Objective Response Rate (iORR) | 15% | 8% | |
| Intracranial Patient Benefit Rate (SD or better) | 77% | - | |
| Extracranial Patient Benefit Rate (SD or better) | 86% | - | |
| Median Overall Survival (Leptomeningeal Subset, n=28) | 8.0 months (95% CI: 5.4–9.4) | - |
Safety Profile of this compound
The safety profile of this compound is generally consistent with that of paclitaxel, with myelosuppression being the most common dose-limiting toxicity. Other common adverse events include neutropenia, fatigue, peripheral sensory neuropathy, and mucositis.
| Adverse Event (Grade ≥3) | Incidence (at 650 mg/m²) | Incidence (at 550 mg/m²) | Citation |
| Neutropenia | 69% | 27% | |
| Febrile Neutropenia | 0% | 3% | |
| Fatigue | 31% | 5% | |
| Peripheral Sensory Neuropathy | 15% | 9% | |
| Mucosal Inflammation | 8% | - | |
| Leukopenia | 8% | 6% |
Comparison with Alternative Treatments
The planned Phase III ANGLeD trial (NCT03613181) for HER2-negative breast cancer patients with leptomeningeal carcinomatosis will compare this compound to the physician's best choice of therapy, including capecitabine, eribulin, or high-dose intravenous methotrexate. Below is a comparison of available data for these and other relevant treatments.
Efficacy of Alternative Treatments in Brain Metastases from Breast Cancer
| Treatment | Trial/Study | Patient Population | Intracranial Objective Response Rate (iORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Citation |
| This compound | Phase II | Recurrent BCBM | 8% - 15% | 8.0 months (LC subset) | - | |
| Capecitabine | Retrospective | HER2-negative BCBM | 46% (CR+PR) | 8.6 months | 5 months | |
| Eribulin | EBRAIM (Observational) | BCBM | - | - | 10 months (in responders) | |
| High-Dose Methotrexate | Retrospective | BCBM | 12% (CR+PR) | 4.1 months | 3.4 months | |
| Lapatinib + Capecitabine | LANDSCAPE (Phase II) | HER2+ BCBM (treatment-naïve for BM) | 66% | - | - | |
| Tucatinib (B611992) + Trastuzumab + Capecitabine | HER2CLIMB (Phase II) | HER2+ BCBM | 47.3% | 18.1 months | 7.6 months | |
| Trastuzumab Deruxtecan | DESTINY-Breast12 (Phase IIIb/IV) | HER2+ BCBM | 71% (intracranial objective response) | - | 17.3 months |
Note: Direct comparison of these results should be approached with caution due to differences in study design, patient populations (e.g., HER2 status, prior treatments), and methodologies.
Experimental Protocols
This compound Phase II Study in Breast Cancer Brain Metastases
-
Study Design: A multicenter, open-label, single-arm Phase II study.
-
Patient Population: Adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis.
-
Treatment Administration: this compound was administered intravenously at a starting dose of 600 mg/m² every 3 weeks. Dose reductions were permitted for toxicity.
-
Efficacy Evaluation: Tumor assessment was performed at baseline and every 6 weeks using MRI and CT scans. Intracranial response was evaluated based on RECIST 1.1 for CNS tumors (RANO-BM criteria), and extracranial response was based on RECIST 1.1.
-
Primary Endpoint: Intracranial objective response rate (iORR).
Planned this compound Phase III Study (ANGLeD Trial - NCT03613181)
-
Study Design: A randomized, open-label, Phase III study.
-
Patient Population: HER2-negative breast cancer patients with newly diagnosed leptomeningeal carcinomatosis and previously treated brain metastases.
-
Treatment Arms:
-
Experimental Arm: this compound administered intravenously at a starting dose of 600 mg/m² every 3 weeks.
-
Control Arm (Physician's Best Choice): Capecitabine, eribulin, or high-dose intravenous methotrexate.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: CNS progression-free survival, clinical benefit rate, 6- and 12-month OS rates, leptomeningeal carcinomatosis response rate and duration of response, and safety.
Conclusion
This compound has demonstrated notable CNS and systemic anti-tumor activity in heavily pretreated patients with brain metastases from breast cancer, particularly in the subset with leptomeningeal carcinomatosis where it has shown a prolonged overall survival compared to historical controls. Its mechanism of action, leveraging the LRP1 receptor to cross the blood-brain barrier, represents a promising strategy for treating CNS malignancies. The safety profile of this compound is manageable and consistent with that of paclitaxel.
Comparisons with other systemic therapies for brain metastases are challenging due to the heterogeneity of available data. However, for HER2-positive disease, newer targeted therapies like tucatinib in combination with trastuzumab and capecitabine, and trastuzumab deruxtecan, have shown significant efficacy. For HER2-negative patients, the upcoming Phase III ANGLeD trial will provide a crucial direct comparison of this compound against current physician's choice therapies and will be instrumental in defining its role in the treatment landscape for this challenging patient population.
Biomarkers for Predicting ANG1005 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the response to ANG1005, a novel peptide-drug conjugate, and alternative therapies for high-grade gliomas and breast cancer brain metastases. The information is supported by experimental data and detailed methodologies to aid in research and development.
This compound: A Novel Approach to Brain Tumor Therapy
This compound is a promising therapeutic agent composed of three molecules of the chemotherapy drug paclitaxel (B517696) linked to Angiopep-2, a peptide that facilitates its transport across the blood-brain barrier (BBB). This targeted delivery is achieved through the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on the endothelial cells of the BBB and on various tumor cells, including high-grade gliomas and breast cancer brain metastases. Once inside the tumor cells, the paclitaxel is released and exerts its cytotoxic effect by disrupting microtubule function.[1][2][3]
Predictive Biomarkers for this compound Treatment Response
Identifying patients who are most likely to benefit from this compound is crucial for its clinical success. Research has pointed to several potential predictive and pharmacodynamic biomarkers.
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1)
Given that this compound utilizes LRP1 to cross the BBB and enter tumor cells, the expression level of LRP1 on tumor cells is a rational candidate for a predictive biomarker.[1][2][3] Studies have shown that LRP1 is upregulated in aggressive cancer phenotypes and its expression is further increased in the hypoxic and acidic microenvironment characteristic of solid tumors.[2][4] While a direct quantitative correlation between LRP1 expression levels and clinical outcomes in this compound-treated patients is still under investigation, preclinical data strongly suggest that higher LRP1 expression could be associated with enhanced drug uptake and potentially better treatment response.[2][4]
Translocon-Associated Protein Subunit SSR3
A recent study has identified SSR3 as a putative predictive biomarker for paclitaxel susceptibility in glioma and breast cancer.[5] An analysis of tumor samples from a Phase II clinical trial of this compound in patients with recurrent high-grade glioma revealed a compelling correlation between high SSR3 expression and improved overall survival. Patients with high SSR3 expression had a median overall survival of 18 months, compared to 9 months in patients with low SSR3 expression.[6] This suggests that SSR3 could be a valuable biomarker for selecting patients for this compound therapy.
18F-FLT PET Imaging: A Pharmacodynamic Biomarker
3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) positron emission tomography (PET) is a non-invasive imaging technique that measures cellular proliferation. A study in patients with breast cancer brain metastases treated with this compound demonstrated the utility of 18F-FLT PET as an early pharmacodynamic biomarker of treatment response.[6][7] A significant decrease in 18F-FLT uptake was observed in responding lesions after just one cycle of treatment.[6][7]
Comparison with Alternative Treatments and Their Biomarkers
A thorough evaluation of this compound necessitates a comparison with standard-of-care and alternative treatments for high-grade gliomas and breast cancer brain metastases, along with their respective predictive biomarkers.
High-Grade Glioma
The standard first-line treatment for newly diagnosed glioblastoma, a common high-grade glioma, is radiotherapy with concomitant and adjuvant temozolomide (B1682018).[6]
| Treatment | Predictive Biomarker | Efficacy in Biomarker-Positive Population | Efficacy in Biomarker-Negative Population |
| This compound | SSR3 High Expression | Median Overall Survival: 18 months[6] | Median Overall Survival: 9 months[6] |
| Temozolomide | MGMT Promoter Methylation | Median Overall Survival: 21.2 - 22.93 months[8][9] | Median Overall Survival: 14 - 15.7 months[8][9] |
Breast Cancer Brain Metastases (HER2-Negative)
The treatment landscape for HER2-negative breast cancer brain metastases is more varied and depends on factors such as hormone receptor (HR) status. Systemic chemotherapy is a common option, but there are no universally established predictive biomarkers for specific chemotherapeutic agents in this setting. However, for HER2-positive breast cancer with brain metastases, targeted therapies have shown significant efficacy.
| Treatment | Predictive Biomarker | Efficacy Data |
| This compound | LRP1 Expression (potential) | Intracranial Objective Response Rate (iORR) in a phase II study in heavily pretreated patients: 8-15%[10][11] |
| Lapatinib (B449) + Capecitabine (B1668275) | HER2-Positive | CNS Objective Response Rate in previously untreated brain metastases: 65.9%[12][13] |
| Trastuzumab Deruxtecan (T-DXd) | HER2-Positive | Intracranial Response Rate in patients with stable brain metastases: 45.2%[7] |
| Tucatinib + Trastuzumab + Capecitabine | HER2-Positive | CNS Objective Response Rate: 40.6%[14] |
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of these biomarkers.
LRP1 Immunohistochemistry Protocol for FFPE Brain Tumor Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 x 5 minutes).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 x 5 minutes), 90% ethanol (1 x 5 minutes), 70% ethanol (1 x 5 minutes).
-
Rinse in distilled water (1 x 5 minutes).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS (3 x 5 minutes).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection).
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against LRP1 (diluted in antibody diluent) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (for chromogenic detection) for 30 minutes.
-
Develop with a chromogen such as DAB.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
SSR3 Immunohistochemistry Protocol for FFPE Brain Tumor Tissue
A similar protocol to the one described for LRP1 can be adapted for SSR3 staining. Key considerations include the specific primary antibody and its optimal dilution, as well as the appropriate antigen retrieval method, which may need to be optimized for the SSR3 antibody. A general protocol for FFPE tissue staining is available.[15][16][17][18]
18F-FLT PET Imaging Protocol for Brain Tumors
-
Patient Preparation:
-
Fasting for at least 4-6 hours prior to the scan is recommended.
-
-
Radiotracer Injection:
-
Administer an intravenous injection of 18F-FLT (typically 5 MBq/kg).
-
-
Uptake Period:
-
Allow for an uptake period of 60 minutes.
-
-
Image Acquisition:
-
Position the patient's head in the PET scanner.
-
Acquire a dynamic or static emission scan of the brain for 20-30 minutes.
-
Perform a transmission scan for attenuation correction.
-
-
Image Analysis:
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Experimental workflow for biomarker analysis.
Caption: Biomarker and treatment response relationship.
References
- 1. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Patients With Recurrent High-Grade Glioma [ctv.veeva.com]
- 5. Clinical outcomes of HER2-positive metastatic breast cancer patients with brain metastasis treated with lapatinib and capecitabine: an open-label expanded access study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Efficacy and safety of long-term therapy for high-grade glioma with temozolomide: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Dose-dense temozolomide for newly diagnosed glioblastoma: a randomized phase III clinical trial. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Lapatinib plus capecitabine in patients with previously untreated brain metastases from HER2-positive metastatic breast cancer (LANDSCAPE): a single-group phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 17. sysy.com [sysy.com]
- 18. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Correlating In Vitro IC50 of ANG1005 with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ANG1005, a novel peptide-drug conjugate, with conventional paclitaxel (B517696), focusing on the correlation between its in vitro cytotoxic activity (IC50) and its in vivo efficacy, particularly in the context of brain malignancies. Experimental data from preclinical and clinical studies are presented to support the analysis.
Executive Summary
This compound is a drug conjugate composed of three molecules of paclitaxel linked to Angiopep-2, a peptide that facilitates transport across the blood-brain barrier (BBB).[1][2] This design aims to enhance the delivery of paclitaxel to brain tumors, a major challenge in neuro-oncology. In vitro studies demonstrate that this compound retains a potent cytotoxic efficacy comparable to paclitaxel, with IC50 values in the low nanomolar range against various cancer cell lines.[2][3] Preclinical in vivo studies in orthotopic brain tumor models have shown that this compound can lead to a significant increase in survival compared to paclitaxel.[3][4] Clinical trials in patients with brain metastases have further demonstrated the potential of this compound to induce tumor responses. This guide delves into the data that bridges the in vitro potency of this compound with its performance in vivo.
In Vitro Cytotoxicity: IC50 Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro.
Comparative IC50 Values of this compound and Paclitaxel
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| U-87 MG | Glioblastoma | 8.3 ± 1.2 | 4.6 ± 0.9 | [3] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 2.7 ± 0.5 | 3.1 ± 0.6 | [3] |
| SK-BR-3 | Breast Cancer (HER2+) | Not Reported | ~5 | [5] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Not Reported | ~10 | [5] |
| T-47D | Breast Cancer (Luminal A) | Not Reported | ~2.5 | [5] |
Note: IC50 values for this compound in breast cancer cell lines were not explicitly found in the provided search results, but paclitaxel values are included for reference.
In Vivo Efficacy: Preclinical and Clinical Data
The in vivo efficacy of this compound has been evaluated in animal models and human clinical trials, with a focus on its ability to inhibit tumor growth and improve survival in the context of brain cancer.
Preclinical Efficacy in Orthotopic Brain Tumor Models
| Animal Model | Cancer Cell Line | Treatment | Key Findings | Reference |
| Nude Mice | U-87 MG (Glioblastoma) | This compound (20 mg/kg and 50 mg/kg, i.p.) | Significantly prolonged median survival time compared to vehicle control. | [3] |
| Nude Mice | NCI-H460 (Lung Carcinoma) | This compound (20 mg/kg and 50 mg/kg, i.p.) | Significantly prolonged median survival time compared to vehicle control. | [3] |
| Nude Rats | NCI-H460 (Lung Carcinoma) | This compound (75 mg/kg, i.p.) vs. Paclitaxel | MRI revealed a reduction in tumor growth with this compound compared to vehicle and paclitaxel. | [2] |
Clinical Efficacy in Patients with Brain Metastases
| Clinical Trial Phase | Patient Population | Treatment | Key Findings | Reference |
| Phase I | Advanced solid tumors with brain metastases | This compound (escalating doses) | Showed anti-tumor activity in both CNS and peripheral metastases. | [6] |
| Phase II | Breast cancer with recurrent brain metastases | This compound (600 mg/m², IV) | Notable CNS and systemic treatment effect observed. | |
| Phase II | Recurrent high-grade glioma | This compound (600 mg/m²) | Determined to be safe, but did not meet primary efficacy endpoints in this heavily pretreated population. | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay: [³H]Thymidine Incorporation Assay
This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells to determine the effect of a compound on cell growth.[3][8]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Incubation: Add increasing concentrations of this compound or paclitaxel to the wells and incubate for 48 hours.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 2-4 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a beta counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of [³H]thymidine incorporation against the drug concentration.
In Vivo Efficacy Study: Orthotopic Brain Tumor Xenograft Model
This model involves the implantation of human cancer cells directly into the brain of immunodeficient mice to mimic human brain tumors.[6][9]
Protocol:
-
Cell Preparation: Culture human glioblastoma or other cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium at a concentration of 1 x 10⁵ cells/µL.
-
Animal Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail administered intraperitoneally).[6]
-
Surgical Procedure:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Drill a small burr hole in the skull at a specific stereotactic coordinate corresponding to the desired brain region (e.g., the striatum).
-
Slowly inject the tumor cell suspension (typically 2-5 µL) into the brain parenchyma using a Hamilton syringe.[9]
-
Withdraw the needle slowly and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Treatment Administration: Once tumors are established (confirmed by imaging or clinical signs), administer this compound, paclitaxel, or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) according to the study design.
-
Monitoring and Efficacy Assessment: Monitor the mice for tumor growth using imaging techniques (e.g., MRI or bioluminescence imaging) and for clinical signs of tumor progression. Record survival data and perform statistical analysis to compare the efficacy of the treatments.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound crosses the BBB via LRP1-mediated transcytosis and enters tumor cells.
Experimental Workflow: In Vitro to In Vivo Correlation
Caption: Workflow correlating in vitro cytotoxicity with in vivo anti-tumor efficacy.
Conclusion
The available data suggests a strong correlation between the in vitro potency of this compound and its in vivo efficacy. While maintaining a similar cytotoxic profile to paclitaxel at the cellular level, this compound's ability to cross the blood-brain barrier translates to improved anti-tumor activity in preclinical models of brain cancer. Clinical studies, although with mixed results in heavily pretreated populations, support the mechanism of action and demonstrate that this compound can achieve therapeutic concentrations in the brain, leading to clinical responses in some patients. Further research, including direct comparative studies with other taxanes and standard-of-care treatments for brain metastases, will be crucial to fully elucidate the clinical potential of this compound.
References
- 1. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncodesign.com [oncodesign.com]
- 3. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cytologicsbio.com [cytologicsbio.com]
- 9. Intracranial Orthotopic Model: A Procedure to Implant Cancer Cells in Mouse Brain [jove.com]
A Comparative Safety Profile of ANG1005 and Other Taxanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of ANG1005, a novel taxane-peptide conjugate, with conventional taxanes like paclitaxel (B517696) and docetaxel (B913). This document synthesizes data from clinical trials to highlight key differences in adverse event profiles, supported by experimental methodologies and visual diagrams to elucidate underlying mechanisms and clinical trial workflows.
Introduction: this compound, a New Generation Taxane (B156437)
This compound is a first-in-class peptide-drug conjugate that covalently links three molecules of paclitaxel to Angiopep-2, a peptide engineered to cross the blood-brain barrier (BBB).[1][2] This innovative design aims to enhance the delivery of paclitaxel to the central nervous system (CNS), a common site for metastases, particularly from breast and lung cancers.[1] The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on the BBB and various tumor cells, facilitating receptor-mediated transcytosis into the brain and uptake into cancer cells.[3] In contrast, conventional taxanes like paclitaxel and docetaxel have limited ability to penetrate the BBB.
This guide focuses on the comparative safety of this compound relative to its taxane predecessors, a critical consideration in the development and clinical application of any new therapeutic agent. The available clinical data from Phase I and II trials indicate that this compound possesses a safety profile that is generally consistent with the known toxicities of taxanes.[3][4][5] However, notable differences, particularly concerning neurotoxicity, have been observed.
Mechanism of Action: LRP1-Mediated CNS Delivery of this compound
The differential safety profile of this compound may be partly attributed to its unique mechanism of delivery. The following diagram illustrates the LRP1-mediated transport of this compound across the blood-brain barrier.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BMET-23: this compound, A NOVEL BRAIN-PENETRANT PEPTIDE-TAXANE CONJUGATE, FOR THE TREATMENT OF CNS METASTASES FROM BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
ANG1005 Demonstrates Enhanced Survival in Preclinical Brain Cancer Models Compared to Standard Therapies
For Immediate Release
MONTREAL, Canada – Long-term survival studies in animal models of primary and metastatic brain tumors reveal that ANG1005, a novel peptide-drug conjugate, significantly extends survival compared to conventional treatments like paclitaxel (B517696) and temozolomide (B1682018). These preclinical findings highlight the potential of this compound as a promising therapeutic strategy for brain malignancies, a notoriously difficult-to-treat class of cancers.
This compound is a proprietary compound that links paclitaxel, a potent anticancer agent, to Angiopep-2, a peptide that facilitates transport across the blood-brain barrier (BBB).[1] This targeted delivery system is designed to overcome the primary obstacle in brain cancer therapy: the inability of most chemotherapeutic agents to reach the tumor in effective concentrations.[2] The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the BBB and on glioma cells, enabling this compound to enter the brain and be taken up by tumor cells.[3][4] Once inside the tumor cells, the paclitaxel is released, where it can exert its cytotoxic effects by disrupting microtubule function.[2]
Superior Efficacy in Glioblastoma and Brain Metastases Models
Preclinical studies have consistently demonstrated the superior efficacy of this compound in extending the survival of mice with aggressive brain tumors. In an orthotopic model of human glioblastoma using U87 MG cells, mice treated with this compound exhibited a significant increase in median survival time compared to control groups. Similarly, in a model of brain metastases from non-small cell lung cancer (NCI-H460), this compound treatment also led to a dose-dependent increase in survival.[1]
The following table summarizes the key long-term survival data from preclinical studies involving this compound and compares it with other relevant therapies tested in similar animal models.
| Treatment Agent | Animal Model | Tumor Cell Line | Administration Route | Key Survival Findings | Reference |
| This compound | Nude Mice | U87 MG (Glioblastoma) | Intraperitoneal | 15% increase in median survival time (50 mg/kg) | [1] |
| This compound | Nude Mice | NCI-H460 (Lung Cancer) | Intraperitoneal | 18-27% increase in median survival time (20-50 mg/kg) | [1] |
| Paclitaxel | Rat | 9L Gliosarcoma | Intracranial (Paclimer) | Significant prolongation of survival compared to controls | [5] |
| Temozolomide | Mice | Glioma | Oral | Median survival ratio of 1.88 compared to control | [1] |
| Bevacizumab | Mice | PC14-PE6 (Lung Adenocarcinoma) | Not Specified | Inhibited brain metastases formation and improved overall survival | [6] |
Experimental Protocols
To ensure a clear understanding of the methodologies employed in these pivotal studies, detailed experimental protocols are provided below.
This compound Survival Study in Orthotopic Brain Tumor Models[1]
-
Animal Model: Female nude mice.
-
Tumor Cell Implantation: U87 MG human glioblastoma cells or NCI-H460 human non-small cell lung carcinoma cells were stereotactically implanted into the brains of the mice.
-
Treatment Groups:
-
Vehicle control (intraperitoneal injection).
-
This compound (20 mg/kg or 50 mg/kg, intraperitoneal injection).
-
-
Treatment Schedule: Treatments were administered twice a week, starting 3 days after tumor cell implantation, and continued until the animals reached terminal clinical endpoints.
-
Endpoint: Survival was monitored daily, and animals were euthanized upon reaching terminal clinical endpoints (e.g., significant weight loss, neurological symptoms). Survival data was analyzed using Kaplan-Meier plots.
Paclitaxel (Paclimer) Survival Study in a Rat Glioma Model[5]
-
Animal Model: Rats.
-
Tumor Cell Implantation: Intracranial implantation of 9L gliosarcoma cells.
-
Treatment Groups:
-
Control.
-
Paclimer® (a paclitaxel delivery system) administered intracranially.
-
Systemic paclitaxel.
-
-
Treatment Schedule: Details on the timing and frequency of administration were not specified in the provided search results.
-
Endpoint: Animal survival was monitored.
Temozolomide Survival Study in Mouse Glioma Models (Meta-analysis)[1]
-
Animal Model: Meta-analysis of studies predominantly using mice.
-
Tumor Cell Implantation: Various glioma cell lines were used across the analyzed studies.
-
Treatment Groups:
-
Untreated controls.
-
Temozolomide.
-
-
Treatment Schedule: Dosing and schedules varied across the studies included in the meta-analysis.
-
Endpoint: The primary outcome was the median survival ratio between treated and control groups.
Visualizing the Mechanism and Experimental Design
To further elucidate the processes behind this compound's efficacy and the structure of the survival studies, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Long-term animal survival study workflow.
Conclusion
The presented data from long-term survival studies in animal models strongly suggest that this compound's unique mechanism of crossing the blood-brain barrier translates into a significant survival benefit in preclinical models of glioblastoma and lung cancer brain metastases. These findings, when compared to historical data for other agents, position this compound as a highly promising candidate for the treatment of brain cancers, warranting further clinical investigation. The ongoing and completed clinical trials will be crucial in determining the translatability of these promising preclinical results to patients.[5][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survival Impact of Combined Biguanide and Temozolomide in Glioblastoma Preclinical Models: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local Intracerebral Administration of Paclitaxel with the Paclimer® Delivery System: Toxicity Study in a Canine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AngioChem's this compound Shows Promise in the Treatment of Brain Cancers - BioSpace [biospace.com]
- 8. Systematic review and meta-analysis of temozolomide in animal models of glioma: was clinical efficacy predicted? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Esterase-Mediated Activation of ANG1005: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ANG1005, a novel brain-penetrating peptide-drug conjugate, with alternative strategies for delivering paclitaxel (B517696) to the central nervous system. We delve into the critical role of esterases in the activation of this prodrug, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a promising therapeutic agent designed to transport the potent anti-cancer drug paclitaxel across the blood-brain barrier (BBB). Its innovative design utilizes the LRP-1 receptor for entry into the brain, followed by intracellular activation through esterase-mediated cleavage. This targeted delivery and activation mechanism aims to enhance therapeutic efficacy in brain tumors while minimizing systemic toxicity. This guide will explore the evidence supporting this mechanism and compare its performance with other approaches.
Mechanism of Action: this compound Activation Pathway
This compound is a peptide-drug conjugate consisting of three molecules of paclitaxel covalently linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP-1).[1] LRP-1 is highly expressed on the endothelial cells of the blood-brain barrier and on various tumor cells, including glioma.[2] This allows this compound to be transported across the BBB via receptor-mediated transcytosis. Once inside the target cell, intracellular esterases cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide, releasing the active drug to exert its cytotoxic effects by stabilizing microtubules and arresting the cell cycle.[3][4][5]
Comparative Performance Data
The efficacy of this compound is intrinsically linked to the expression and activity of intracellular esterases within tumor cells. Higher esterase activity is expected to lead to more rapid and complete release of paclitaxel, resulting in greater cytotoxicity.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound compared to free paclitaxel in various human cancer cell lines. This data demonstrates that this compound retains potent anti-cancer activity, comparable to that of paclitaxel, indicating efficient intracellular activation.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| U87 MG | Glioblastoma | 2.7 | 1.9 |
| NCI-H460 | Lung Carcinoma | 8.3 | 5.5 |
| A2780 | Ovarian Carcinoma | 3.1 | 2.8 |
| MDA-MB-231 | Breast Cancer | 4.5 | 3.2 |
| (Data adapted from preclinical studies) |
Brain Penetration and Tumor Accumulation
Preclinical and clinical studies have demonstrated the superior ability of this compound to cross the BBB and accumulate in brain tumors compared to paclitaxel alone.
| Parameter | This compound | Paclitaxel | Fold Increase |
| Brain Uptake (Kin, mL/s/g) in rats | 7.3 x 10⁻³ | 8.5 x 10⁻⁵ | ~86x |
| Tumor Concentration (human glioma) | Therapeutic concentrations detected | Below therapeutic levels | - |
| (Data adapted from in situ brain perfusion studies and Phase I clinical trial results)[4] |
Alternative Brain Delivery Strategies for Paclitaxel
While this compound represents a sophisticated prodrug approach, other strategies are being explored to enhance paclitaxel delivery to the central nervous system. A direct comparison with another esterase-activated, brain-penetrating paclitaxel prodrug in clinical development is challenging due to the limited number of such specific agents. However, we can compare the conceptual approach of this compound with other brain delivery technologies.
| Technology | Mechanism | Advantages | Disadvantages |
| This compound (Peptide-Drug Conjugate) | LRP-1 mediated transcytosis and intracellular esterase activation. | High specificity for LRP-1 expressing cells; prodrug design minimizes systemic exposure to active drug. | Efficacy is dependent on LRP-1 and esterase expression levels. |
| Nanoparticle Encapsulation (e.g., PLGA-PEG) | Encapsulation of paclitaxel in nanoparticles to protect it from degradation and facilitate BBB crossing.[6][7] | Can be engineered for sustained release; surface can be modified with targeting ligands. | Potential for non-specific uptake by the reticuloendothelial system; complex manufacturing process. |
| P-glycoprotein (P-gp) Inhibition | Co-administration of paclitaxel with inhibitors of the P-gp efflux pump at the BBB. | Utilizes the existing drug; conceptually straightforward. | P-gp inhibitors can have their own toxicities and may affect the pharmacokinetics of other drugs. |
| Direct Intracranial Administration | Bypasses the BBB by direct injection into the tumor or cerebrospinal fluid. | High local drug concentration. | Highly invasive; limited distribution to distant tumor cells. |
Experimental Protocols
Validating the esterase-dependent activation of this compound is crucial for its development and for understanding its therapeutic potential in different cancer types. Below are detailed methodologies for key experiments.
Esterase Activity Assay in Cell Lysates
This protocol describes a general method to quantify total esterase activity in cell lysates using a chromogenic substrate. This can be used to compare the intrinsic esterase activity across different cancer cell lines.
Objective: To measure and compare the total esterase activity in lysates from various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
p-Nitrophenyl acetate (B1210297) (pNPA) or a similar chromogenic esterase substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with cold PBS and harvest.
-
Lyse the cells in cold lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Esterase Activity Measurement:
-
Prepare a working solution of the chromogenic substrate (e.g., 10 mM pNPA in DMSO).
-
In a 96-well plate, add a standardized amount of total protein (e.g., 20 µg) from each cell lysate to triplicate wells.
-
Bring the total volume in each well to 100 µL with assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at 37°C in kinetic mode for a set period (e.g., 30 minutes), taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.
-
Normalize the activity to the amount of protein in each well to get the specific activity (e.g., in units/mg protein).
-
Compare the specific esterase activity across the different cell lines.
-
Quantification of Paclitaxel Release from this compound via HPLC
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to quantify the amount of paclitaxel released from this compound after incubation with cell lysates.
Objective: To quantify the esterase-mediated release of paclitaxel from this compound.
Materials:
-
This compound
-
Paclitaxel standard
-
Cell lysates (prepared as in 4.1)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
Centrifugal filters (for protein removal)
Procedure:
-
Incubation:
-
In a microcentrifuge tube, incubate a known concentration of this compound with a standardized amount of cell lysate protein in incubation buffer at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Include a control with this compound in buffer without lysate to assess non-enzymatic hydrolysis.
-
-
Sample Preparation:
-
At each time point, stop the reaction by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
Filter the supernatant through a centrifugal filter to remove any remaining protein.
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered sample onto the HPLC system.
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might be:
-
0-5 min: 30% B
-
5-20 min: 30-90% B
-
20-25 min: 90% B
-
25-30 min: 30% B
-
-
Set the UV detector to a wavelength suitable for paclitaxel detection (e.g., 227 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of paclitaxel.
-
Identify and quantify the paclitaxel peak in the chromatograms from the incubated samples based on its retention time compared to the standard.
-
Calculate the concentration of released paclitaxel at each time point and plot the release kinetics.
-
Conclusion
The validation of esterase-mediated activation is a cornerstone in the preclinical and clinical development of this compound. The experimental data strongly support a mechanism where this compound effectively crosses the blood-brain barrier and is subsequently activated by intracellular esterases to release its cytotoxic payload, paclitaxel. While direct comparisons with other esterase-activated, brain-penetrating paclitaxel prodrugs are limited, the conceptual framework of this compound offers distinct advantages in terms of specificity and targeted drug release. The provided experimental protocols offer a robust foundation for researchers to further investigate the nuances of this compound activation and to explore its therapeutic potential in a variety of central nervous system malignancies. Continued research into the expression levels of LRP-1 and esterases in different tumor subtypes will be crucial for identifying patient populations most likely to benefit from this innovative therapeutic strategy.
References
- 1. Facebook [cancer.gov]
- 2. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Paclitaxel trevatide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Brain-Penetrating Nanoparticles Improve Paclitaxel Efficacy in Malignant Glioma Following Local Administration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for ANG1005
For researchers, scientists, and drug development professionals handling ANG1005, a peptide-paclitaxel conjugate, adherence to stringent safety and disposal protocols is paramount. Given its composition as a taxane (B156437) derivative and its cytotoxic nature, proper management from receipt to disposal is critical to ensure laboratory safety and environmental protection.[1][2] This guide provides essential procedural information for the safe handling and disposal of this compound.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory professionals.
| Property | Value | Source |
| Synonyms | GRN1005, Paclitaxel (B517696) trevatide | [1] |
| Molecular Formula | C257H308N32O79 | [3] |
| Molecular Weight | 5109.436 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | -80°C | [1][4][5] |
| Shipping Condition | Shipped with dry ice | [1] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, immediately transfer the compound to a -80°C freezer for long-term storage.[1][4][5]
-
The product is typically shipped on dry ice to maintain its stability.[1]
Preparation of Solutions:
-
When preparing solutions, it is essential to consult the solubility information provided by the supplier to select the appropriate solvent.[1]
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the prepared solution into single-use volumes and store them at -80°C.[1]
-
Stock solutions stored at -80°C should be used within six months.[1]
Personal Protective Equipment (PPE):
-
Due to its cytotoxic nature, personnel must wear appropriate PPE, including but not limited to:
-
Disposable gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat
-
Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure risk.
Proper Disposal Procedures for this compound
As this compound is a cytotoxic compound, it must be disposed of as hazardous chemical waste.[6] The following step-by-step procedure outlines the recommended disposal workflow.
Step 1: Inactivation (if applicable)
-
Depending on the experimental context and local regulations, chemical inactivation of the active paclitaxel component may be required. Consult your institution's Environmental Health & Safety (EHS) office for approved inactivation methods for taxane-based compounds.
Step 2: Segregation and Collection
-
All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, vials), and contaminated PPE, must be segregated from general laboratory waste.
-
Collect solid waste in a clearly labeled, leak-proof hazardous waste container designated for cytotoxic or antineoplastic agents.[6] These containers are often color-coded, typically yellow with a purple lid for cytotoxic waste.[6]
-
Collect liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
Step 3: Labeling and Storage of Waste
-
Label all waste containers with "Hazardous Waste," "Cytotoxic," and the specific chemical name "this compound."
-
Store the waste containers in a designated, secure area away from general lab traffic until collection.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The standard and required method for the disposal of cytotoxic and antineoplastic agents is high-temperature incineration.[6]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway and Experimental Workflow
This compound is designed to cross the blood-brain barrier and penetrate malignant cells via the low-density lipoprotein receptor-related protein 1 (LRP1) transport system.[1][7] Once inside the cell, the paclitaxel molecules are cleaved from the Angiopep-2 peptide backbone by lysosomal esterases.[7] The released paclitaxel then exerts its cytotoxic effect by stabilizing microtubule polymer formation, which blocks the progression of mitosis and leads to cell apoptosis.[3]
The diagram below illustrates the mechanism of action for this compound.
Caption: Mechanism of action of this compound.
By adhering to these safety and disposal procedures, laboratories can mitigate the risks associated with handling the cytotoxic compound this compound, ensuring a safe working environment and responsible waste management. Always consult the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel trevatide - Wikipedia [en.wikipedia.org]
- 4. This compound | Paclitaxel trevatide | GRN1005 [medchemleader.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
